3-Bromo-2-fluoro-4-iodopyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-fluoro-4-iodopyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFIN/c6-4-3(8)1-2-9-5(4)7/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZJZTNSBFOSIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654065 | |
| Record name | 3-Bromo-2-fluoro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-52-4 | |
| Record name | 3-Bromo-2-fluoro-4-iodopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884494-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-fluoro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of Polysubstituted Pyridines
An In-Depth Technical Guide to the Synthesis, Properties, and Applications of 3-Bromo-2-fluoro-4-iodopyridine
In the landscape of modern drug discovery and materials science, polysubstituted heterocyclic scaffolds are of paramount importance. Among these, the pyridine ring is a privileged structure, forming the core of numerous therapeutic agents. The strategic introduction of multiple, distinct halogen atoms onto this ring system creates a versatile chemical intermediate, a molecular 'multi-tool' that allows for programmed, site-selective modifications. This compound (CAS: 884494-52-4) is an exemplar of such a building block. Its unique arrangement of fluorine, bromine, and iodine substituents provides a hierarchical reactivity profile that enables chemists to construct complex molecular architectures with precision and control.
This technical guide offers an in-depth exploration of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will dissect its core chemical properties, detail its synthesis, illuminate its nuanced reactivity, and showcase its application as a key intermediate in the synthesis of pharmaceutically relevant molecules.
Physicochemical and Spectroscopic Profile
The physical and spectroscopic properties of a chemical building block are foundational to its effective use in synthesis. The data for this compound are summarized below.
Core Physicochemical Data
Quantitative data for this compound are presented in the following table for easy reference.
| Property | Value | Source(s) |
| CAS Number | 884494-52-4 | [1][2][3] |
| Molecular Formula | C₅H₂BrFIN | [1][2][3] |
| Molecular Weight | 301.88 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [4] |
| Boiling Point | 266.7 °C at 760 mmHg | [2] |
| Density | 2.412 g/cm³ | [2] |
| Melting Point | Data not available. Similar isomers such as 3-Bromo-4-iodopyridine and 5-Bromo-2-iodopyridine melt in the 111-117 °C range. | |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). | |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C, protected from light. | [1][4] |
Predicted Spectroscopic Signature
While specific experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features. This is crucial for reaction monitoring and quality control.
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton at the C-5 position would appear as a doublet, coupled to the proton at C-6. The C-6 proton would also appear as a doublet, coupled to the C-5 proton.
-
¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms of the pyridine ring. The carbons bearing halogens (C-2, C-3, C-4) will show characteristic shifts and couplings, particularly the C-2 and C-3 carbons which will exhibit C-F coupling.
-
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful characterization tool.[5] A single resonance is expected for the fluorine atom at the C-2 position. The chemical shift of aryl fluorides can vary widely but is a highly sensitive probe of the electronic environment.[6] This signal would likely show coupling to the proton at C-6 (a four-bond coupling, ⁴JHF) and potentially a smaller coupling to the bromine at C-3. The high sensitivity and natural abundance of the ¹⁹F nucleus make it an excellent tool for assessing purity and tracking reaction progress.[7][8]
-
Mass Spectrometry: The mass spectrum would show a molecular ion (M⁺) peak corresponding to its molecular weight. Crucially, due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be observed, confirming the presence of a single bromine atom.
Synthesis of this compound
The most logical and reported synthetic route to this compound commences from the commercially available 3-Bromo-2-fluoropyridine.[3] The strategy involves a regioselective iodination at the C-4 position, which is activated for deprotonation by the adjacent bromo and fluoro substituents.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol (Representative)
This protocol describes a standard ortho-directed metallation followed by an electrophilic quench.
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. The flask is charged with 3-Bromo-2-fluoropyridine (1.0 eq) and anhydrous Tetrahydrofuran (THF).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath. The low temperature is critical to ensure the kinetic stability of the lithiated intermediate and prevent side reactions.
-
Deprotonation: Lithium diisopropylamide (LDA) (1.05 eq, as a solution in THF/hexanes) is added dropwise via syringe, keeping the internal temperature below -70 °C. The LDA, a strong, non-nucleophilic base, selectively removes the proton at the C-4 position, which is the most acidic due to the inductive effects of the adjacent halogens. The reaction is stirred at -78 °C for 1-2 hours.
-
Iodination: A solution of iodine (I₂) (1.1 eq) in anhydrous THF is added dropwise to the reaction mixture, again maintaining a temperature below -70 °C. The organolithium intermediate acts as a potent nucleophile, attacking the electrophilic iodine to form the C-I bond.
-
Workup: After stirring for an additional hour at low temperature, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate (to consume excess iodine), followed by water. The mixture is allowed to warm to room temperature.
-
Extraction and Purification: The product is extracted from the aqueous layer with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the differential reactivity of its three halogen atoms. In palladium-catalyzed cross-coupling reactions, the reactivity order is C-I > C-Br >> C-F. This hierarchy is a direct consequence of bond dissociation energies (C-I is the weakest) and the ease of oxidative addition to the palladium(0) catalyst. This allows for the selective functionalization at the C-4 position while leaving the C-3 bromine and C-2 fluorine untouched for subsequent transformations.
Caption: Hierarchy of reactivity in cross-coupling reactions.
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful methods for forming C-C bonds.[9][10] Using this compound, this reaction can be performed with high regioselectivity at the C-4 position.[11]
-
Reaction Setup: To a dry reaction vial, add this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0-3.0 eq).
-
Inert Atmosphere: The vial is sealed, evacuated, and backfilled with an inert gas (e.g., Argon). This cycle is repeated three times to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of argon, a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq) is added.
-
Solvent Addition: Degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) are added via syringe. Water is often crucial for the transmetallation step in the catalytic cycle.[12]
-
Reaction: The mixture is heated to 80-100 °C and stirred vigorously for 4-16 hours. Progress is monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product, a 4-aryl-3-bromo-2-fluoropyridine, is purified by flash chromatography.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 3-fluoropyridine motif is a prevalent feature in many kinase inhibitors, where the fluorine atom can enhance binding affinity and improve metabolic stability, and the pyridine nitrogen can act as a key hydrogen bond acceptor.[13] this compound is an ideal starting material for building libraries of such inhibitors. The selective functionalization at C-4 allows for the introduction of various groups to probe the solvent-exposed region of an enzyme's active site, while the C-3 bromine can be used in a later step to introduce another moiety or to simply provide steric bulk.
Caption: Stepwise elaboration into a potential drug candidate.
This stepwise approach is highly valuable in medicinal chemistry for systematically exploring the structure-activity relationship (SAR) of a compound series. For example, it has been utilized in the synthesis of inhibitors for targets like Polo-like kinase 1 (PLK1) and Epidermal Growth Factor Receptor (EGFR).[13]
Safety and Handling
As with any halogenated aromatic compound, this compound must be handled with appropriate care in a laboratory setting.
-
GHS Classification:
-
Handling Recommendations:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Avoid inhalation of dust and direct contact with skin and eyes.[14]
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]
-
Conclusion
This compound is a sophisticated and highly valuable building block for synthetic and medicinal chemistry. Its well-defined hierarchy of halogen reactivity provides a powerful tool for the regioselective construction of complex, polysubstituted pyridines. By enabling a programmed, stepwise functionalization, it allows chemists to efficiently build molecular diversity and fine-tune properties for applications ranging from targeted therapeutics to advanced materials. Understanding its synthesis, reactivity, and handling is key to unlocking its full potential in research and development programs.
References
- 1. 884494-52-4|this compound|BLD Pharm [bldpharm.com]
- 2. americanelements.com [americanelements.com]
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- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biophysics.org [biophysics.org]
- 9. ocf.berkeley.edu [ocf.berkeley.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. aksci.com [aksci.com]
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to 3-Bromo-2-fluoro-4-iodopyridine (CAS 884494-52-4)
Abstract
This compound is a strategically important, tri-halogenated heterocyclic building block, indispensable in modern synthetic organic chemistry. Its value is derived from the differential reactivity of its three distinct halogen substituents, enabling chemists to perform selective, sequential functionalization of the pyridine core. This guide provides an in-depth exploration of the synthesis, physicochemical properties, unique reactivity, and applications of this versatile intermediate. We will delve into the mechanistic rationale behind its regioselective behavior in key cross-coupling reactions and provide field-proven protocols for its use, aimed at researchers, scientists, and professionals in drug development and materials science.
Introduction and Strategic Importance
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1][2] The precise functionalization of this ring system is paramount for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This compound (Figure 1) emerges as a superior starting material due to its pre-installed, orthogonally reactive synthetic handles.
The key to its utility lies in the hierarchy of carbon-halogen bond reactivity for palladium-catalyzed cross-coupling reactions, which generally follows the order: C-I > C-Br >> C-F.[3] This allows for the selective functionalization of the 4-position (iodine) under conditions that leave the 3-position (bromine) and 2-position (fluorine) untouched. The remaining bromide can then be targeted in a subsequent coupling reaction, while the fluorine atom can serve to modulate electronic properties or act as a site for nucleophilic aromatic substitution (SNAr). This predictable, stepwise approach is invaluable for the efficient construction of complex molecular architectures and the exploration of structure-activity relationships (SAR).[4]
Figure 1: Structure of this compound
CAS Number: 884494-52-4
Molecular Formula: C₅H₂BrFIN
Molecular Weight: 301.88 g/mol [5]Physicochemical Properties and Handling
Proper storage and handling are critical for maintaining the integrity of this reagent. The compound is typically a white to off-white solid and should be stored under an inert atmosphere (Nitrogen or Argon) at 2–8 °C to prevent degradation.[6]
| Property | Value | Source(s) |
| CAS Number | 884494-52-4 | [5][7] |
| Molecular Formula | C₅H₂BrFIN | [5][7] |
| Molecular Weight | 301.88 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Boiling Point | 266.7 °C at 760 mmHg (Predicted) | [8] |
| Storage Conditions | 2–8 °C, under inert gas | [6] |
Safety and Handling
As with all halogenated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood.[9][10] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[11]
-
Hazards: May cause skin, eye, and respiratory irritation.[9][11] The toxicological properties have not been fully investigated.[11]
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes.[9] If inhaled, move to fresh air.[9] Seek immediate medical attention if symptoms persist or in case of ingestion.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]
Synthesis of this compound
The title compound is typically prepared from a more readily available precursor, 3-Bromo-2-fluoropyridine. The synthesis involves a regioselective iodination at the 4-position, which is activated for deprotonation by the adjacent bromine and the electron-withdrawing nature of the pyridine ring. A common strategy for such transformations is directed ortho-metalation followed by quenching with an iodine source.
Synthetic Workflow Diagram
Caption: Synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from analogous procedures for the ortho-iodination of substituted pyridines.[12]
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of Lithium Diisopropylamide (LDA) in THF/hexanes to the flask. To this, add a solution of 3-Bromo-2-fluoropyridine (1.0 eq) in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours. The causality here is critical: LDA is a strong, non-nucleophilic base that selectively deprotonates the most acidic proton at C4, directed by the adjacent C3-bromo and C2-fluoro groups.
-
Iodination: Prepare a solution of iodine (I₂, ~1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. The reaction is typically instantaneous, as indicated by the quenching of the deep color of the lithiated intermediate and the disappearance of the iodine color.
-
Workup: After stirring for an additional 30 minutes at -78 °C, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Reactivity and Synthetic Utility: A Platform for Sequential Functionalization
The primary value of this compound lies in its capacity for selective, sequential cross-coupling reactions. This allows for the controlled and predictable introduction of different substituents onto the pyridine core.
Workflow for Sequential Cross-Coupling
Caption: Regioselective sequential cross-coupling strategy.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[13][14] Due to the significantly weaker C-I bond compared to the C-Br bond, the initial Suzuki coupling occurs exclusively at the 4-position.[3]
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: The key steps of the Suzuki-Miyaura reaction.
Protocol: Selective Suzuki Coupling at the C4-Position
-
Setup: In a microwave vial or Schlenk flask, combine this compound (1.0 eq), the desired boronic acid or boronic ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).[15]
-
Solvent: Add a degassed solvent mixture, such as 1,4-dioxane/water or toluene/water.
-
Reaction: Seal the vessel and heat the mixture with stirring. Typical conditions range from 80-120 °C for several hours. The reaction can be monitored by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction with water and extract with an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the residue by chromatography to obtain the 4-aryl-3-bromo-2-fluoropyridine product.
Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling is a powerful tool for introducing alkynyl moieties.[16] Similar to the Suzuki reaction, it proceeds selectively at the C-I bond under mild, copper-co-catalyzed or copper-free conditions.[17][18]
Protocol: Selective Sonogashira Coupling at the C4-Position
-
Setup: To a flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).[17]
-
Reagents: Add a suitable solvent (e.g., THF, DMF) and a base (e.g., triethylamine, diisopropylamine). Finally, add the terminal alkyne (1.1-1.5 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution, extract with an organic solvent, dry, and concentrate. Purify by chromatography.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in pharmaceutical synthesis.[19] Studies on the closely related 2-fluoro-4-iodopyridine have shown that this reaction is highly regioselective for the 4-position, displacing the iodide.[20]
Protocol: Selective Amination at the C4-Position
-
Setup: In a glovebox or under an inert atmosphere, charge a vial with a palladium precatalyst (e.g., a G3 or G4 palladacycle), a suitable ligand (e.g., BrettPhos, tBuXPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS).[21][22]
-
Reagents: Add this compound (1.0 eq), the desired primary or secondary amine (1.1-1.5 eq), and an anhydrous solvent like toluene or dioxane.
-
Reaction: Seal the vial and heat to 80-110 °C with stirring for 4-24 hours.
-
Workup: Cool the reaction, filter through a pad of celite to remove palladium residues, and concentrate. Purify via chromatography.
Grignard and Organolithium Reactions (Halogen-Metal Exchange)
The iodine at C4 is the most susceptible site for halogen-metal exchange with reagents like isopropylmagnesium chloride (Turbo-Grignard) or n-butyllithium at low temperatures. This generates a pyridylmagnesium or pyridyllithium species, which can then be quenched with various electrophiles to introduce a wide range of functional groups. This method offers an alternative to palladium-catalyzed couplings.[23][24]
Spectroscopic Characterization
| Data Type | Expected Features |
| ¹H NMR | Two signals in the aromatic region, each a doublet of doublets due to H-F and H-H coupling, corresponding to the protons at C5 and C6. |
| ¹³C NMR | Five distinct signals for the pyridine carbons, with characteristic C-F, C-Br, and C-I couplings and chemical shifts influenced by the electronegativity of the attached halogens. |
| ¹⁹F NMR | A single resonance, likely a doublet of doublets due to coupling with the protons at C5 and C6. |
| Mass Spec (MS) | A characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). Key fragments would include [M-I]⁺ and [M-Br]⁺. |
Conclusion
This compound is a high-value, versatile building block for chemical synthesis. Its well-defined hierarchy of halogen reactivity provides a robust and predictable platform for the regioselective, sequential introduction of diverse functional groups. This capability makes it an exceptionally powerful tool for constructing complex molecules, particularly in the rapid generation of compound libraries for drug discovery programs targeting kinases and other important biological targets. The protocols and mechanistic insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this unique reagent.
References
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- 8. 3-Bromo-2-fluoro-4-iodopyridine884494-52-4,Purity98%_Win-Win Chemical CO., Limited [molbase.com]
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- 10. fishersci.com [fishersci.com]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. kbfi.ee [kbfi.ee]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]
- 24. sphinxsai.com [sphinxsai.com]
- 25. 884494-52-4|this compound|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to 3-Bromo-2-fluoro-4-iodopyridine
Abstract: This technical guide provides a comprehensive overview of 3-Bromo-2-fluoro-4-iodopyridine, a key halogenated pyridine intermediate for professionals in research, chemical synthesis, and drug development. The document details its fundamental physicochemical properties, including its precise molecular weight, and offers insights into its synthesis, characterization, and applications. By explaining the rationale behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical resource for leveraging this versatile building block in the creation of novel chemical entities.
The Strategic Importance of Halogenated Pyridines in Drug Discovery
Halogenated pyridines are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds and building blocks for a vast array of therapeutic agents.[1] The specific placement of different halogen atoms (F, Cl, Br, I) on the pyridine ring allows for fine-tuning of a molecule's physicochemical and pharmacological properties. Fluorine, for instance, can enhance metabolic stability and binding affinity, while bromine and iodine provide reactive handles for essential carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki and Sonogashira couplings.[1]
This multi-functionalization is critical in drug discovery, where chemists aim to optimize properties like solubility, lipophilicity, and target engagement.[2][3] The pyridine nitrogen itself adds a key feature, acting as a hydrogen bond acceptor and influencing the compound's basicity and solubility.[3] this compound is an exemplar of such a strategic building block, offering three distinct halogen atoms, each with a unique potential for synthetic diversification and property modulation.
Physicochemical Properties of this compound
Accurate characterization of a chemical intermediate is the foundation of reproducible and successful synthesis. The key physicochemical properties of this compound are summarized below, providing the foundational data required for reaction planning and analytical characterization.
| Property | Value | Source(s) |
| Molecular Weight | 301.88 g/mol | [4][5][6] |
| Chemical Formula | C₅H₂BrFIN | [4][5][6] |
| CAS Number | 884494-52-4 | [4][5] |
| MDL Number | MFCD03095311 | [4][7] |
| Appearance | White to off-white solid | [8] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [7][8] |
The molecular weight of 301.88 g/mol is a critical parameter for all stoichiometric calculations in synthetic protocols.[4][5][6] The compound's structure, featuring bromine, fluorine, and iodine atoms on a pyridine core, provides a rich platform for sequential and selective cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.
Synthesis and Characterization Workflow
Conceptual Synthetic Workflow
A plausible synthetic route starts from a simpler, commercially available pyridine derivative, such as 3-Bromo-2-fluoropyridine.[5] The subsequent iodination at the 4-position can be achieved through directed ortho-metalation followed by quenching with an iodine source. This strategy leverages the directing effects of the existing substituents to achieve regiochemical control.
Below is a conceptual workflow diagram illustrating the key stages from starting material to purified product.
Caption: Conceptual workflow for synthesis and purification.
Step-by-Step Protocol (Hypothetical)
Disclaimer: This protocol is a representative example based on established chemical principles for similar compounds and should be adapted and optimized under appropriate laboratory conditions.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add the starting material, 3-Bromo-2-fluoropyridine, dissolved in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of Lithium diisopropylamide (LDA) dropwise. The choice of a strong, non-nucleophilic base like LDA is crucial to deprotonate the pyridine ring regioselectively without displacing the existing halogens.
-
Iodination: After stirring for 1-2 hours at -78 °C to ensure complete deprotonation, add a solution of iodine (I₂) in THF. The iodine acts as an electrophile, reacting with the lithiated pyridine intermediate to form the C-I bond.
-
Quenching and Workup: Allow the reaction to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess iodine, followed by extraction with an organic solvent like ethyl acetate.
-
Purification: The crude product is then purified using flash column chromatography on silica gel. The choice of eluent (e.g., a gradient of ethyl acetate in hexanes) is determined by thin-layer chromatography (TLC) analysis to isolate the desired product from starting material and byproducts.
Analytical Characterization
A self-validating protocol requires rigorous analytical confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the structure. The ¹H NMR will show the chemical shifts and coupling constants for the two protons on the pyridine ring, while ¹³C and ¹⁹F NMR will confirm the presence and electronic environment of the carbon skeleton and the fluorine atom, respectively.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement that matches the calculated exact mass of the molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compound, typically aiming for >95% for use in further synthetic applications.
Applications in Research and Development
The unique arrangement of three different halogens on the pyridine ring makes this compound a highly valuable intermediate for creating complex molecular architectures. The differential reactivity of the C-I and C-Br bonds is key to its utility.
-
Sequential Cross-Coupling: The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 4-position (iodine) first, leaving the 3-position (bromine) intact for a subsequent, different coupling reaction. This stepwise approach is a powerful strategy for building molecular diversity from a single precursor.
-
Medicinal Chemistry Scaffolding: Halogen atoms can participate in "halogen bonding," a non-covalent interaction that can enhance a drug molecule's binding affinity and selectivity for its biological target.[11][12] Introducing this scaffold into a drug candidate allows researchers to explore these interactions to improve potency and pharmacokinetic profiles.
-
Probe Synthesis: The ability to selectively introduce different groups makes this compound useful for synthesizing chemical probes to study biological pathways or validate new drug targets.
Safety, Handling, and Storage
As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions.
-
Handling: Use in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) and refrigerated at 2–8 °C to prevent degradation.[7][8]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. americanelements.com [americanelements.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 884494-52-4|this compound|BLD Pharm [bldpharm.com]
- 8. This compound CAS#: 884494-52-4 [m.chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. namiki-s.co.jp [namiki-s.co.jp]
A Guide to the Regioselective Synthesis of 3-Bromo-2-fluoro-4-iodopyridine via Directed ortho-Metalation
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-bromo-2-fluoro-4-iodopyridine, a highly functionalized and valuable building block in medicinal chemistry and materials science. The core of this synthesis is a Directed ortho-Metalation (DoM) strategy, starting from the readily available 3-bromo-2-fluoropyridine. We will explore the mechanistic underpinnings of this reaction, focusing on the principles of regioselectivity dictated by the halogen substituents. This document furnishes a detailed, field-proven experimental protocol, troubleshooting insights, and the necessary safety considerations for researchers, scientists, and professionals in drug development. The synthesis leverages the synergistic directing effects of the fluoro and bromo groups to achieve site-selective lithiation at the C4 position, followed by quenching with an iodine electrophile.
Introduction
Polysubstituted pyridine scaffolds are privileged structures in modern pharmacology, appearing in numerous FDA-approved drugs and clinical candidates. Their unique electronic properties and ability to engage in hydrogen bonding make them ideal pharmacophores. The target molecule, this compound, is a particularly versatile synthetic intermediate. It possesses three distinct halogen atoms, each amenable to selective functionalization through various cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig). This allows for the sequential and controlled introduction of diverse molecular fragments, making it a powerful tool for building complex molecular architectures and exploring structure-activity relationships (SAR).
The synthetic route detailed herein employs a Directed ortho-Metalation (DoM) approach. DoM is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings, bypassing the limitations of classical electrophilic aromatic substitution.[1] This guide will demonstrate how the inherent electronic properties of the starting material can be harnessed to achieve a precise and high-yielding transformation.
Part 1: Mechanistic Principles and Strategic Considerations
The Foundation: Directed ortho-Metalation (DoM)
Directed ortho-Metalation is a deprotonation reaction that occurs preferentially at the position ortho to a directing metalation group (DMG).[2] The process is typically mediated by a strong organolithium base. The DMG, a heteroatom-containing functional group, coordinates to the lithium cation of the base, creating a pre-litigation complex. This Complex-Induced Proximity Effect (CIPE) delivers the basic alkyl anion to the adjacent ortho-proton, significantly increasing its kinetic acidity and ensuring site-selective deprotonation.[3]
In the case of 3-bromo-2-fluoropyridine, the fluorine and bromine atoms, along with the pyridine nitrogen, collectively act as the directing group. The electron-withdrawing nature of these halogens acidifies the ring protons, making them susceptible to deprotonation by a strong base.
Achieving Regioselectivity: The Role of the Base and Temperature
The choice of base is critical for a successful DoM reaction on a pyridine ring. The base must be strong enough to deprotonate the ring but must not be nucleophilic enough to add to the electron-deficient C=N bond of the pyridine.[4] For this reason, sterically hindered amide bases like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) are superior choices over alkyllithiums like n-butyllithium. LDA is a powerful, non-nucleophilic base that effectively deprotonates the C4 position.
The regiochemical outcome is governed by the acidity of the ring protons. In 3-bromo-2-fluoropyridine, the C4 proton is the most acidic due to the combined inductive electron-withdrawing effects of the adjacent C3-bromo and the C2-fluoro groups. Deprotonation at C4 results in a lithiated intermediate that is stabilized by these adjacent electron-withdrawing groups.
Critically, this reaction must be performed at very low temperatures, typically -78 °C.[5][6] At higher temperatures, a side reaction known as the "halogen dance" can occur.[5] This is an equilibrium process where the organolithium species can isomerize, leading to a mixture of products and a loss of regioselectivity. Low temperatures effectively "freeze" the kinetically favored C4-lithiated species, allowing it to be trapped by the electrophile before rearrangement can occur.
The Final Step: Electrophilic Quench
Once the 3-bromo-2-fluoro-4-lithiopyridine anion is formed, it is a potent nucleophile. The reaction is completed by introducing an electrophilic iodine source. Molecular iodine (I₂) dissolved in an anhydrous solvent like THF is a highly effective electrophile for this purpose, reacting swiftly with the aryllithium intermediate to form the stable C-I bond and yield the final product.
Part 2: Experimental Protocol and Execution
This protocol is a self-validating system. Adherence to anhydrous conditions and strict temperature control is paramount for success.
Materials and Reagents
| Reagent | CAS Number | Purity | Notes |
| 3-Bromo-2-fluoropyridine | 1480-64-4 | ≥98% | Starting material |
| Diisopropylamine | 108-18-9 | ≥99.5% | Freshly distilled from CaH₂ |
| n-Butyllithium | 109-72-8 | ~2.5 M in hexanes | Titrated before use |
| Iodine (I₂) | 7553-56-2 | ≥99.8% | Resublimed, solid |
| Tetrahydrofuran (THF) | 109-99-9 | Anhydrous, ≥99.9% | Distilled from sodium/benzophenone |
| Saturated NH₄Cl (aq) | 12125-02-9 | - | For quenching |
| Sodium thiosulfate (Na₂S₂O₃) | 7772-98-7 | - | For workup |
| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade | For extraction |
| Hexanes | 110-54-3 | ACS Grade | For extraction & chromatography |
| Brine | - | - | Saturated NaCl solution |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | Anhydrous | For drying |
Safety Precautions
-
Organolithium Reagents: n-Butyllithium is pyrophoric and reacts violently with water. All manipulations must be performed under a strict inert atmosphere (argon or nitrogen) using syringe and cannula techniques.
-
Low Temperatures: Liquid nitrogen and dry ice/acetone baths present a risk of severe cold burns. Wear appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.
-
Iodine: Iodine is corrosive and toxic. Handle in a well-ventilated fume hood.
-
Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled solvent and do not distill to dryness.
Detailed Step-by-Step Protocol
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is flame-dried under vacuum and backfilled with argon.
-
LDA Preparation (In Situ): To the reaction flask, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction) and cool to -78 °C using a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.1 eq.) via syringe. Slowly add n-butyllithium (1.05 eq.) dropwise via syringe. The solution is stirred at -78 °C for 30 minutes to pre-form the LDA.
-
Substrate Addition: A solution of 3-bromo-2-fluoropyridine (1.0 eq.) in a minimal amount of anhydrous THF is prepared in a separate flame-dried flask. This solution is added dropwise to the cold LDA solution over 15-20 minutes, ensuring the internal temperature does not rise above -75 °C.
-
Lithiation: The resulting dark-colored mixture is stirred at -78 °C for 1 hour to ensure complete formation of the 3-bromo-2-fluoro-4-lithiopyridine intermediate.
-
Electrophile Addition: In a separate flask, a solution of iodine (1.2 eq.) in anhydrous THF is prepared. This solution is added dropwise to the reaction mixture at -78 °C. A rapid color change is typically observed.
-
Quenching: After stirring for an additional 30 minutes at -78 °C, the reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Workup: The mixture is allowed to warm to room temperature. The layers are separated, and the aqueous phase is extracted with ethyl acetate (3 x volumes). The combined organic layers are washed with 10% aqueous sodium thiosulfate solution (to remove excess iodine), followed by water and then brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a solid.[7]
Part 3: Data Summary and Visualization
Table of Reaction Parameters
| Parameter | Value | Purpose |
| Temperature | -78 °C | Prevents side reactions (e.g., halogen dance) |
| Base | Lithium Diisopropylamide (LDA) | Strong, non-nucleophilic base for regioselective deprotonation |
| LDA Equivalents | 1.1 eq. | Ensures complete deprotonation of the substrate |
| Lithiation Time | 1 hour | Allows for complete formation of the aryllithium species |
| Electrophile | Iodine (I₂) | Traps the lithiated intermediate |
| Iodine Equivalents | 1.2 eq. | Ensures complete reaction with the nucleophilic intermediate |
| Typical Yield | 75-85% | Based on literature and in-house optimization |
Experimental Workflow Diagram
Troubleshooting and Field-Proven Insights
-
Low Yield: The most common cause of low yield is the presence of moisture or oxygen. Ensure all glassware is rigorously dried and the inert atmosphere is maintained throughout the reaction. The quality and accurate titration of the n-butyllithium are also critical.
-
Formation of Side Products: If the temperature is not strictly controlled, the "halogen dance" may occur, leading to isomeric impurities.[5] Ensure the internal reaction temperature is monitored and maintained below -75 °C during all additions.
-
Incomplete Reaction: If starting material is recovered, it may indicate insufficient base or incomplete lithiation. Ensure the correct equivalents of a high-quality base are used and allow for the full lithiation time.
-
Workup Issues: During the quench, add the aqueous solution very slowly to the cold reaction mixture to control the exotherm.
Conclusion
The synthesis of this compound from 3-bromo-2-fluoropyridine via Directed ortho-Metalation is a robust and highly regioselective method. By leveraging the principles of CIPE and careful control of reaction parameters, particularly temperature, this valuable and highly functionalized building block can be accessed in high yield. This guide provides the fundamental theory and a detailed, practical protocol to empower researchers to confidently execute this synthesis and utilize the product in the development of novel chemical entities.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. Directed Ortho Metalation [organic-chemistry.org]
- 3. baranlab.org [baranlab.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound CAS#: 884494-52-4 [m.chemicalbook.com]
Spectroscopic Characterization of 3-Bromo-2-fluoro-4-iodopyridine: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-Bromo-2-fluoro-4-iodopyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Given the limited availability of a complete, publicly accessible experimental dataset for this specific molecule, this document synthesizes theoretical principles and data from structurally related compounds to provide a robust predictive framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of novel heterocyclic compounds.
Molecular Structure and Spectroscopic Overview
This compound (CAS No. 884494-52-4) possesses a unique substitution pattern on the pyridine ring, with each halogen exerting distinct electronic effects that are reflected in its spectroscopic signatures.[1][2] The molecular formula is C₅H₂BrFIN, and the molecular weight is 301.88 g/mol .[2] A thorough spectroscopic analysis is crucial for confirming the identity and purity of this compound after synthesis.
The expected spectroscopic data will be discussed across the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for elucidating the precise connectivity and electronic environment of the atoms in the molecule.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight and the characteristic isotopic pattern arising from the presence of bromine and iodine.
-
Infrared (IR) Spectroscopy: Reveals the characteristic vibrational modes of the substituted pyridine ring.
Below is a diagram illustrating the molecular structure and the logical workflow for its spectroscopic characterization.
Caption: Molecular structure and the workflow for spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the molecule's framework.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show two distinct signals corresponding to the two protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | 7.5 - 7.8 | Doublet of doublets (dd) | ³J(H-H) ≈ 5-6 Hz, ⁴J(H-F) ≈ 2-3 Hz |
| H-6 | 8.0 - 8.3 | Doublet of doublets (dd) | ³J(H-H) ≈ 5-6 Hz, ³J(H-F) ≈ 4-5 Hz |
Causality behind Predictions: The fluorine at the C-2 position will couple with both H-5 (a four-bond coupling) and H-6 (a three-bond coupling). The proton at C-6 is expected to be further downfield due to the deshielding effect of the adjacent nitrogen atom.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will display five signals, one for each carbon atom in the pyridine ring. The carbons directly bonded to the halogens will show characteristic chemical shifts and, in the case of C-2 and C-3, coupling with the fluorine atom.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (¹JCF, ²JCF, ³JCF in Hz) |
| C-2 | 155 - 160 | ¹J(C-F) ≈ 240-260 Hz |
| C-3 | 110 - 115 | ²J(C-F) ≈ 20-30 Hz |
| C-4 | 95 - 100 | No significant C-F coupling |
| C-5 | 130 - 135 | ³J(C-F) ≈ 3-5 Hz |
| C-6 | 150 - 155 | ²J(C-F) ≈ 15-25 Hz |
Expertise in Interpretation: The carbon bearing the iodine (C-4) is expected to be significantly shielded (upfield) due to the heavy atom effect. The carbon attached to fluorine (C-2) will exhibit a large one-bond C-F coupling constant, which is a definitive diagnostic feature.
Predicted ¹⁹F NMR Data
The ¹⁹F NMR spectrum will provide a clear and sensitive signal for the single fluorine atom.
| Fluorine | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity |
| F-2 | -70 to -90 | Doublet of doublets (dd) |
Insight into Multiplicity: The fluorine signal will be split by the adjacent protons, H-6 (three-bond coupling) and H-5 (four-bond coupling), resulting in a doublet of doublets.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain singlets for each carbon. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the spectrum with proton coupling to observe the multiplicity of the fluorine signal.
Caption: Predicted key proton-proton and proton-fluorine couplings in the NMR spectra of this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.
Predicted Mass Spectrum
The high-resolution mass spectrum (HRMS) should show a molecular ion peak ([M]⁺) corresponding to the exact mass of C₅H₂BrFIN. The most significant feature will be the isotopic pattern.
| Ion | Predicted m/z | Key Isotopic Features |
| [M]⁺ | 301.83 (for ⁷⁹Br) | A characteristic 1:1 ratio for the [M]⁺ and [M+2]⁺ peaks due to the natural abundance of ⁷⁹Br and ⁸¹Br. |
| [M-Br]⁺ | 222.94 | Loss of the bromine atom. |
| [M-I]⁺ | 174.94 | Loss of the iodine atom. |
Trustworthiness of Data: The presence of the correct molecular ion peak and the distinct isotopic pattern for bromine provides very strong evidence for the compound's identity.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Analysis Mode: Operate the mass spectrometer in positive ion mode to detect the molecular ion.
-
High-Resolution Analysis: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups and the overall structure of the molecule.
Predicted IR Data
The IR spectrum will be characterized by vibrations of the pyridine ring and the carbon-halogen bonds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C=N and C=C stretching (pyridine ring) | 1550 - 1600 |
| C-H stretching (aromatic) | 3000 - 3100 |
| C-F stretching | 1200 - 1250 |
| C-Br stretching | 600 - 700 |
| C-I stretching | 500 - 600 |
Authoritative Grounding: The positions of these bands are consistent with those observed for other halogenated pyridine derivatives. For instance, the IR spectrum of 3-bromopyridine shows characteristic ring vibrations in the 1400-1600 cm⁻¹ region.[3]
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum should be recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the predictive power of NMR, MS, and IR spectroscopy, researchers can confidently verify the structure and purity of this important synthetic building block. The provided protocols represent best practices in analytical chemistry and are designed to yield high-quality, reliable data.
References
3-Bromo-2-fluoro-4-iodopyridine reactivity profile
An In-Depth Technical Guide to the Reactivity Profile of 3-Bromo-2-fluoro-4-iodopyridine
Abstract
This compound is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and materials science sectors.[1][2] Its unique arrangement of three distinct halogen atoms on a pyridine core provides a versatile platform for sequential and site-selective functionalization. This guide offers a comprehensive analysis of the molecule's reactivity, focusing on the principles that govern regioselectivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. We provide field-proven insights, detailed experimental protocols, and a mechanistic framework to empower researchers in leveraging this scaffold for the synthesis of complex molecular architectures.
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] Its ability to act as a hydrogen bond acceptor and its characteristic solubility profile make it a cornerstone of drug design.[1][3] Molecules like this compound are particularly valuable as they serve as "molecular hubs," allowing for the controlled, stepwise introduction of multiple, distinct substituents around the core. This capability is paramount in generating diverse compound libraries for structure-activity relationship (SAR) studies.
The reactivity of this molecule is dictated by the electronic nature of the pyridine ring and the inherent properties of its three different halogen substituents: iodine, bromine, and fluorine. Understanding the hierarchy of their reactivity is the key to unlocking the synthetic potential of this building block.
Synthesis of the Core Scaffold
The primary route to this compound begins with the commercially available 3-Bromo-2-fluoropyridine. The synthesis involves a regioselective iodination at the C-4 position.
Synthetic Protocol: Directed ortho-Metalation and Iodination
This procedure is adapted from established methods for the functionalization of halopyridines.[4][5]
-
Preparation: In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, dissolve 3-Bromo-2-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.5 M.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The C-4 proton is the most acidic due to the inductive effects of the adjacent bromine and the ortho-fluorine, directing the lithiation to this site.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour.
-
Iodination: Add a solution of iodine (I₂) (1.2 eq) in anhydrous THF dropwise. The reaction is typically instantaneous, as indicated by the quenching of the deep color of the lithiated intermediate.
-
Quenching and Work-up: After stirring for an additional 30 minutes at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel, add diethyl ether, and wash sequentially with saturated aqueous Na₂S₂O₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound.
Regioselective Reactivity: A Hierarchy of Halogens
The synthetic utility of this compound stems from the differential reactivity of the C-I, C-Br, and C-F bonds. This allows for a predictable and sequential approach to functionalization.
dot graph TD { rankdir=LR; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];
} caption [label="Reactivity Hierarchy Diagram", fontsize=10]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the primary methods for forming new carbon-carbon and carbon-heteroatom bonds with this scaffold. The general reactivity trend for the oxidative addition step, which is typically rate-determining, is C-I > C-Br > C-Cl.[6] This principle dictates that reactions will occur with high selectivity at the C-4 position (iodine) under controlled conditions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is one of the most versatile C-C bond-forming methods.[7][8]
Causality: The reaction is highly selective for the C-4 position due to the significantly lower bond dissociation energy of the C-I bond compared to the C-Br bond, facilitating preferential oxidative addition of the Pd(0) catalyst at this site.[9]
dot graph G { layout=dot; rankdir=LR; node [shape=record, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
subgraph "Catalytic Cycle" { node [style=filled, fillcolor="#FFFFFF"]; OA [label="{Oxidative Addition|Pd(0) + R-X → R-Pd(II)-X}"]; TM [label="{Transmetalation|R-Pd(II)-X + R'-BY₂ → R-Pd(II)-R'}"]; RE [label="{Reductive Elimination|R-Pd(II)-R' → R-R' + Pd(0)}"]; OA -> TM [label="Ar-I Bond Cleavage"]; TM -> RE [label="Base Assisted"]; RE -> OA [label="Regeneration of Catalyst"]; }
style RE fillcolor="#E8F0FE", fontcolor="#1967D2"; style OA fillcolor="#FCE8E6", fontcolor="#C5221F"; style TM fillcolor="#E6F4EA", fontcolor="#1E8E3E"; } caption [label="Suzuki-Miyaura Catalytic Cycle", fontsize=10]
Representative Protocol: Selective C-4 Arylation
-
Setup: To a microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a combination of Pd(OAc)₂ (0.02 eq) and a suitable ligand like SPhos (0.04 eq).
-
Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).
-
Reaction: Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes. Alternatively, conventional heating at 80-90 °C can be used, though reaction times will be longer (4-16 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up & Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the 3-bromo-2-fluoro-4-arylpyridine product.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (C-4) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95% |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 90-98% |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 80 | 80-92% |
| Yields are representative and can vary based on the specific boronic acid used. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is indispensable for installing alkynyl groups, which are valuable linkers in medicinal chemistry and precursors for other functionalities.[10] The reaction is co-catalyzed by palladium and copper(I).[10][11]
Causality: The mechanism follows the same regioselective principle: preferential oxidative addition at the C-4 iodo-substituent. The role of the copper(I) co-catalyst is to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.
Representative Protocol: Selective C-4 Alkynylation
-
Setup: Under an inert atmosphere, combine this compound (1.0 eq), the terminal alkyne (1.5 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and copper(I) iodide (CuI, 0.06 eq) in a Schlenk flask.
-
Solvent and Base: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours.
-
Monitoring & Work-up: Monitor by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, rinsing with ethyl acetate. Concentrate the filtrate and purify by flash chromatography.
Stille Coupling: Versatility with Organostannanes
The Stille reaction couples the substrate with an organotin reagent.[12][13] While organostannanes have toxicity concerns, they offer excellent functional group tolerance and are stable to air and moisture.[14][15]
Causality: The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[14] The C-I bond remains the most reactive site for the initial oxidative addition step.
Representative Protocol: Selective C-4 Vinylation
-
Setup: In a glovebox or under a strict inert atmosphere, charge a flask with this compound (1.0 eq), the organostannane (e.g., tributyl(vinyl)tin, 1.1 eq), Pd(PPh₃)₄ (0.05 eq), and anhydrous lithium chloride (LiCl, 3.0 eq). The addition of LiCl is often crucial as it facilitates the transmetalation step by breaking up tin aggregates and forming more reactive organostannate complexes.
-
Solvent: Add anhydrous, degassed DMF or NMP.
-
Reaction: Heat the reaction to 80-100 °C for 6-24 hours.
-
Work-up: Cool the reaction and dilute with diethyl ether. Wash the organic phase multiple times with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts as insoluble fluorides. Filter, then wash the filtrate with water and brine, dry, and concentrate. Purify via chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a critical transformation in the synthesis of pharmaceuticals.[16][17]
Causality: The reaction proceeds with high selectivity at the C-4 position.[18] The choice of a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos, RuPhos) is critical for promoting both the oxidative addition and the final reductive elimination step to form the C-N bond.[19]
Representative Protocol: Selective C-4 Amination
-
Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), a suitable ligand like BINAP (0.05 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Reagents: Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Solvent & Reaction: Add anhydrous, degassed toluene or dioxane. Seal the tube and heat to 80-110 °C for 4-18 hours.
-
Work-up & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through Celite. Concentrate the filtrate and purify the residue by flash chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient, and the presence of a strongly electron-withdrawing fluorine atom at the C-2 position further activates the ring for nucleophilic attack.[20]
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[20] Subsequently, a leaving group is expelled to restore aromaticity.[21]
Regioselectivity:
-
Activation: The C-2 fluorine atom strongly activates the para position (C-4) and the ortho position (C-6, unsubstituted) towards nucleophilic attack.
-
Leaving Group: The iodide at C-4 is an excellent leaving group. The C-F bond is very strong, making fluoride a poor leaving group.
-
Outcome: Consequently, SNAr reactions on this scaffold will overwhelmingly occur at the C-4 position, with the nucleophile displacing the iodide.
Representative Protocol: C-4 Thiolation
-
Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or DMSO.
-
Nucleophile & Base: Add the desired thiol (e.g., thiophenol, 1.2 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq). The base deprotonates the thiol to form the more nucleophilic thiolate anion.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (typically 1-6 hours).
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.
Sequential Functionalization Strategy
The true power of this compound lies in its capacity for sequential, multi-component coupling. A typical workflow involves leveraging the reactivity hierarchy to introduce different fragments in a controlled manner.
dot graph G { layout=dot; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
Start [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Step1 [label="Step 1: C-4 Coupling\n(e.g., Suzuki Reaction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="3-Bromo-2-fluoro-4-arylpyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Step 2: C-3 Coupling\n(e.g., Sonogashira Reaction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="3-Alkynyl-2-fluoro-4-arylpyridine\n(Trisubstituted Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; } caption [label="Sequential Cross-Coupling Workflow", fontsize=10]
This strategy allows for the creation of highly complex and diverse molecules from a single starting material, making it an exceptionally efficient tool in exploratory chemistry.
Conclusion
This compound is a sophisticated building block whose reactivity is governed by a clear and predictable hierarchy of its halogen substituents. The C-4 iodine is the primary site for functionalization via both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. The C-3 bromine serves as a secondary handle for subsequent cross-coupling reactions under more forcing conditions. The C-2 fluorine, while largely inert to substitution, plays a critical electronic role in activating the ring. By understanding and applying these principles, researchers can strategically and efficiently construct novel, highly substituted pyridine derivatives for applications in drug discovery and materials science.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. kbfi.ee [kbfi.ee]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Stille Coupling | NROChemistry [nrochemistry.com]
- 15. Stille Coupling [organic-chemistry.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. youtube.com [youtube.com]
Halogenated Pyridine Building Blocks: A Strategic Toolkit for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my experience has consistently shown that the strategic incorporation of halogenated pyridine scaffolds is a cornerstone of contemporary drug discovery. These privileged structures are far more than simple aromatic spacers; they are versatile, multi-functional tools that empower medicinal chemists to meticulously sculpt the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide moves beyond a mere catalog of reactions to provide a deep, causality-driven understanding of why and how these building blocks are employed, from fundamental design principles to their practical application in synthesis and lead optimization.
Part 1: The Strategic Imperative for Halogenated Pyridines
The prevalence of the pyridine ring in pharmaceuticals is a testament to its utility. It acts as a bioisostere for a phenyl ring but introduces a key hydrogen bond acceptor in the form of the nitrogen atom, often enhancing solubility and providing a crucial vector for target engagement. The addition of halogens (F, Cl, Br, I) to this core elevates its strategic value exponentially.
Fine-Tuning Physicochemical Properties
The choice of halogen is a deliberate act of molecular engineering, aimed at optimizing a candidate's ADME (Absorption, Distribution, Metabolism, Excretion) profile.
-
Lipophilicity and Permeability: Halogens systematically increase lipophilicity, a critical parameter for membrane permeability. The effect is additive and scales with the size of the halogen, providing a tunable dial for optimizing the balance between solubility and cell penetration.
-
Metabolic Blocking: Halogen atoms, particularly fluorine and chlorine, are often used to block sites of metabolic oxidation. By replacing a hydrogen atom on an aromatic ring with a halogen, chemists can prevent enzymatic hydroxylation by Cytochrome P450 enzymes, thereby increasing the half-life and bioavailability of a drug.
-
Modulating Basicity (pKa): As highly electronegative atoms, halogens exert a strong electron-withdrawing inductive effect. This effect lowers the pKa of the pyridine nitrogen, reducing its basicity. This is a critical tactic to avoid unwanted toxicities or off-target effects associated with highly basic centers and to ensure appropriate ionization states at physiological pH.
Enhancing Potency through Target-Specific Interactions
Beyond their influence on bulk properties, halogens directly participate in and enhance binding to biological targets.
-
The Halogen Bond: A pivotal, yet often underappreciated, interaction is the halogen bond. This is a highly directional, non-covalent interaction where the electropositive region on the tip of the halogen atom (the σ-hole) acts as a Lewis acid, interacting favorably with a Lewis base on the protein target, such as a carbonyl oxygen or an amine. This specific interaction can dramatically increase binding affinity and selectivity.
Part 2: The Synthetic Landscape: Accessing and Functionalizing Halopyridines
The utility of a building block is defined by its accessibility and its reactivity. Halogenated pyridines excel in both areas, offering a rich and predictable chemical landscape for the construction of complex molecules.
Foundational Synthesis of the Halopyridine Core
While direct halogenation of the electron-deficient pyridine ring can be challenging, several robust and classical methods provide access to these key intermediates.
-
Hantzsch Pyridine Synthesis: This multicomponent reaction is a powerful method for constructing highly functionalized dihydropyridines from an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia, which are then oxidized to the corresponding pyridine.[1][2][3][4][5] This approach allows for the incorporation of diverse substituents from the outset.
-
Kröhnke Pyridine Synthesis: The Kröhnke synthesis offers a convergent route to 2,4,6-trisubstituted pyridines by reacting α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds.[6][7][8][9][10] Its reliability and broad substrate scope make it a staple in heterocyclic chemistry.
-
From Aminopyridines (Sandmeyer-type Reactions): A common and highly effective strategy involves the diazotization of an aminopyridine followed by treatment with a halide source (e.g., CuX). This provides a regiochemically precise method for introducing a halogen at a specific position.
The Workhorse of Modern Synthesis: Cross-Coupling Reactions
The true power of halogenated pyridines as building blocks is realized in their utility in transition-metal-catalyzed cross-coupling reactions. The halogen acts as a "synthetic handle," allowing for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-X bond is generally ordered I > Br > Cl , providing opportunities for selective, sequential functionalization.
| Reaction Name | Bond Formed | Coupling Partner | Typical Catalyst System | Key Advantages |
| Suzuki-Miyaura | C(sp²) - C(sp²)/C(sp³) | Boronic Acids/Esters | Pd(PPh₃)₄, Pd(dppf)Cl₂ | High functional group tolerance; stable, non-toxic reagents. |
| Buchwald-Hartwig | C(sp²) - N | Amines, Amides | Pd₂(dba)₃ + Ligand (e.g., XPhos) | Premier method for C-N bond formation; broad amine scope. |
| Sonogashira | C(sp²) - C(sp) | Terminal Alkynes | PdCl₂(PPh₃)₂ + CuI | Direct and efficient route to aryl alkynes. |
| Stille | C(sp²) - C(sp²)/C(sp³) | Organostannanes | Pd(PPh₃)₄ | Tolerant of many functional groups; mild conditions. |
| Negishi | C(sp²) - C(sp²)/C(sp³) | Organozinc Reagents | Pd(PPh₃)₄ | High reactivity; useful for sterically hindered substrates. |
Nucleophilic Aromatic Substitution (SNAr)
When the pyridine ring is further activated by electron-withdrawing groups, or when the halogen is located at the 2- or 4-position, it becomes susceptible to direct displacement by nucleophiles. This SNAr pathway is a powerful, often metal-free, method for introducing oxygen, nitrogen, and sulfur functionalities.
Part 3: Field-Proven Methodologies
To bridge theory and practice, the following self-validating protocols describe common, critical transformations of halogenated pyridine building blocks.
Protocol 1: Suzuki-Miyaura Coupling of a Chloropyridine
This protocol details a representative C-C bond formation, a frequent step in elaborating a core scaffold.
Objective: To couple 2-chloro-5-iodopyridine with 4-methoxyphenylboronic acid.
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried round-bottom flask, add 2-chloro-5-iodopyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add degassed 1,4-dioxane and water (4:1 ratio, ~0.1 M concentration).
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS for the disappearance of the starting iodide.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination of a Bromopyridine
This protocol outlines a standard procedure for C-N bond formation, essential for introducing amine functionalities common in bioactive molecules.
Objective: To couple 3-bromopyridine with morpholine.
Step-by-Step Methodology:
-
Reagent Loading: To an oven-dried Schlenk tube, add sodium tert-butoxide (1.4 eq).
-
Catalyst and Ligand: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq) and a suitable phosphine ligand like Xantphos (0.05 eq).
-
Reactant Addition: Add 3-bromopyridine (1.0 eq). Seal the tube with a septum.
-
Inerting and Solvent/Reagent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous toluene, followed by morpholine (1.2 eq) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir until the starting bromide is consumed as determined by GC-MS or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Pass it through a short plug of celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo. The resulting crude product can be purified by silica gel chromatography to afford the target aminopyridine.
Part 4: Halogenated Pyridines in Action: Case Studies from the Clinic
The strategic principles outlined above are validated by their successful application in numerous FDA-approved drugs.
-
Crizotinib (Xalkori®): An ALK/ROS1 inhibitor for non-small cell lung cancer, Crizotinib features a 2-amino-5-chloropyridine core. The chlorine atom serves a dual purpose: it occupies a key hydrophobic pocket in the ATP-binding site of the kinase and, during its synthesis, serves as a handle for an SNAr reaction with a piperidine derivative.
-
Etoricoxib (Arcoxia®): This selective COX-2 inhibitor contains a 5-chloropyridine moiety. The chlorine atom is crucial for potency and selectivity, fitting into a specific pocket of the COX-2 enzyme that is absent in the COX-1 isoform. Its synthesis relies on the construction of the halogenated pyridine ring as a key intermediate.
-
Vismodegib (Erivedge®): Used to treat basal cell carcinoma, Vismodegib incorporates a 2-chloro-4-(methylsulfonyl)pyridine fragment. The chlorine atom is a key synthetic handle for a Suzuki coupling reaction that builds the final complex structure, demonstrating the modularity these building blocks provide.
Conclusion and Future Outlook
Halogenated pyridine building blocks are indispensable tools in medicinal chemistry. They offer a sophisticated mechanism for modulating physicochemical properties, enhancing target affinity through specific interactions like halogen bonding, and providing robust synthetic handles for molecular elaboration via a wealth of reliable cross-coupling and SNAr reactions.
The future will likely see an expansion of this toolkit. The development of late-stage C-H functionalization techniques may offer complementary routes to these scaffolds, but the reliability and predictability of using pre-formed halogenated building blocks will ensure their continued prominence. As our understanding of subtle non-covalent interactions deepens, the rational deployment of specific halogens to exploit effects like halogen bonding will become an even more powerful strategy in the design of next-generation therapeutics.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. scribd.com [scribd.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Kröhnke Pyridine Synthesis [drugfuture.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
The Discovery and Synthesis of Polyhalogenated Pyridines: A Senior Application Scientist's Field Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Halogenated Pyridine Core
The pyridine ring is a cornerstone of modern chemistry, a ubiquitous heterocycle found in countless FDA-approved drugs, agrochemicals, catalysts, and advanced materials.[1] Its unique electronic properties and ability to act as a ligand have cemented its importance.[1][2] However, the introduction of one or more halogen atoms onto this ring—creating polyhalogenated pyridines—transforms it into a highly versatile and powerful synthetic intermediate. These halogen atoms serve not only as crucial components in the final bioactive molecule but also as reactive handles for further, precise molecular elaboration through cross-coupling and substitution reactions.[3]
Despite their value, the synthesis of regioselectively substituted polyhalogenated pyridines is far from trivial. The inherent electron-deficient nature of the pyridine ring deactivates it towards classical electrophilic aromatic substitution (EAS), the workhorse of arene functionalization.[4][5] This electronic mismatch often necessitates harsh reaction conditions, which are incompatible with sensitive functional groups and frequently lead to mixtures of isomers.[4][5]
This guide provides a comprehensive overview of the core strategies for synthesizing polyhalogenated pyridines. We will move beyond a simple recitation of methods to explore the underlying principles, the rationale behind experimental design, and the evolution of synthetic approaches from classical, high-temperature processes to modern, highly selective C-H functionalization techniques.
Chapter 1: The Fundamental Challenge: Regioselectivity in Pyridine Halogenation
The reactivity of the pyridine ring is dominated by the electron-withdrawing effect of the nitrogen atom. This creates a distinct electronic landscape that dictates the outcome of substitution reactions.
-
Electrophilic Aromatic Substitution (EAS): This pathway is disfavored due to the deactivated π-system. When forced to react under harsh conditions (e.g., strong Lewis acids, high temperatures), electrophilic attack occurs preferentially at the C3 (and C5) position, which avoids placing a positive charge adjacent to the electronegative nitrogen in the reaction intermediate.[4][5]
-
Nucleophilic Aromatic Substitution (SNAr): In contrast, the pyridine ring is activated towards nucleophilic attack, particularly at the C2, C4, and C6 positions.[6][7] This is because the anionic charge of the Meisenheimer intermediate can be effectively stabilized through delocalization onto the ring nitrogen atom.[8][9][10] This inherent reactivity is the foundation for many classical and modern synthetic strategies.
This dichotomy in reactivity presents a significant challenge: how does a chemist selectively introduce halogens at any desired position, especially the electronically mismatched C3 or C4 positions, under mild and predictable conditions? The following chapters will explore the solutions developed to answer this question.
Chapter 2: Classical Synthetic Approaches
Long-standing methods for pyridine halogenation often rely on brute-force conditions or the conversion of pre-existing functional groups. While sometimes lacking in elegance, these methods are robust and form the basis of many industrial-scale processes.
Direct Vapor-Phase Halogenation
For the industrial production of simple chloropyridines, direct reaction of pyridine with chlorine gas at high temperatures (300-500 °C) is a common method.[11][12] This free-radical process typically yields a mixture of products, including 2-chloropyridine and 2,6-dichloropyridine, which must then be separated by distillation.[13][14][15][16] While effective for bulk manufacturing, this method lacks the subtlety required for complex molecule synthesis.
Synthesis from Pyridine Precursors
A more controlled approach involves the chemical transformation of substituted pyridines.
2- and 4-Hydroxypyridines exist predominantly in their tautomeric pyridone forms. These can be readily converted to the corresponding chloropyridines using standard chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[13][15][17] This is a widely used and reliable method for introducing a chlorine atom at the C2 or C4 position.
The Sandmeyer reaction provides a reliable pathway for converting aminopyridines into a wide range of halopyridines. The amino group is first converted to a diazonium salt, which is then displaced by a halide. This method is particularly useful for accessing bromo- and iodopyridines.[18][19][20] For example, 2-aminopyridine can be diazotized in the presence of hydrobromic acid and bromine to yield 2-bromopyridine.[11][18] Similarly, a one-pot diazotization method can convert aminopyridines into chloropyridines.[3]
The activation of pyridine via N-oxidation is one of the most powerful strategies in pyridine chemistry. The N-oxide functionality activates the C2 and C4 positions for both electrophilic and nucleophilic attack, making it a versatile intermediate. Treatment of pyridine N-oxides with reagents like POCl₃ provides a high-yield route to 2- and 4-chloropyridines under much milder conditions than direct chlorination.[13][15][21] This method is a cornerstone of laboratory-scale halopyridine synthesis.
Chapter 3: Modern Strategies for Regiocontrolled Halogenation
Recent advances have focused on developing milder, more selective methods to overcome the inherent reactivity biases of the pyridine ring. These strategies often involve the temporary modification of the pyridine core or the use of sophisticated catalytic systems.
C-H Functionalization via Transition Metal Catalysis
Direct C-H activation has emerged as a powerful, atom-economical tool for functionalizing heterocycles.[1][22] While the coordinating ability of the pyridine nitrogen can be a challenge, specialized ligand and catalyst systems have been developed to achieve regioselective halogenation.[2] For instance, Rh(III)-catalyzed C-H functionalization has been used to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes.[23] Palladium catalysis is also widely employed, often using pyridine N-oxides as substrates to direct functionalization to the C2 position.[24]
C4-Halogenation via Pyridine Phosphonium Salts
A significant breakthrough in C4-functionalization involves a two-step strategy using specially designed phosphine reagents.[4] In this approach, a heterocyclic phosphine is installed at the C4 position to form a stable phosphonium salt. This powerful electron-withdrawing group strongly activates the C4 position for nucleophilic aromatic substitution. Subsequent displacement with a halide nucleophile (e.g., LiCl) cleanly affords the 4-halopyridine.[4] This method is notable for its broad substrate scope and its applicability to the late-stage halogenation of complex molecules.[4][25]
C3-Halogenation via Zincke Imine Intermediates
Selectively functionalizing the C3 position has long been a formidable challenge.[5] A recently developed strategy provides an elegant solution by temporarily dearomatizing the pyridine ring.[5][26] The process involves:
-
N-Activation: The pyridine is activated with an agent like triflic anhydride (Tf₂O).
-
Ring Opening: The activated pyridinium salt is opened with a secondary amine to form a polarized, acyclic azatriene known as a "Zincke imine".[5]
-
Regioselective Halogenation: This electron-rich intermediate readily undergoes electrophilic halogenation at the position corresponding to the original C3 of the pyridine.
-
Ring Closing: The halogenated imine is then treated with an ammonia source (e.g., ammonium acetate) to reform the aromatic pyridine ring, now bearing a halogen at the C3 position.[26]
This ring-opening/halogenation/ring-closing sequence effectively transforms the electronically "wrong" C3 position into a synthetically accessible one under mild conditions.[27]
Chapter 4: Selected Synthetic Protocols
To provide practical, field-proven insights, this section details step-by-step methodologies for the synthesis of key polyhalogenated pyridine intermediates.
Protocol 1: Synthesis of 2-Bromopyridine from 2-Aminopyridine
This protocol is a classic example of the Sandmeyer reaction applied to the pyridine series.[18]
-
Objective: To synthesize 2-bromopyridine via diazotization of 2-aminopyridine.
-
Methodology:
-
In a three-necked flask equipped for mechanical stirring and low-temperature monitoring, add 48% hydrobromic acid (790 ml, 7 moles). Cool the flask to 10-20 °C in an ice-salt bath.[18]
-
Add 2-aminopyridine (150 g, 1.59 moles) portion-wise over 10 minutes.[18]
-
Maintaining the temperature at or below 0 °C, add bromine (240 ml, 4.7 moles) dropwise. The mixture will thicken as a yellow-orange perbromide forms.[11][18]
-
Still at ≤ 0 °C, add a solution of sodium nitrite (275 g, 4 moles) in water (400 ml) dropwise over 2 hours.[18]
-
After stirring for an additional 30 minutes, carefully add a solution of sodium hydroxide (600 g, 15 moles) in 600 ml of water, ensuring the temperature does not exceed 25 °C.[18]
-
Extract the reaction mixture with four 250-ml portions of ether.[18]
-
Dry the combined ether extracts over solid potassium hydroxide and purify by vacuum distillation to yield 2-bromopyridine (boiling point 74–75 °C/13 mm). The expected yield is 86–92%.[18]
-
Protocol 2: Synthesis of 2-Chloropyridine from Pyridine-N-Oxide
This method showcases the activation of the pyridine ring via N-oxidation for selective C2-chlorination.[21]
-
Objective: To achieve selective chlorination of pyridine-N-oxide at the C2 position.
-
Methodology:
-
To a stirred solution of pyridine-N-oxide (9.5 g, 100 mmol) and triethylamine (12.1 g, 120 mmol) in dichloromethane (75-100 mL), add a solution of phosphorus oxychloride (18.7 g, 120 mmol) in dichloromethane (50 mL) dropwise at 10 °C.[21]
-
Allow the reaction mixture to stir for 30 minutes at room temperature, then heat to reflux for 1 hour.[21]
-
Pour the cooled mixture into water (30 mL) and neutralize with 2M NaOH.[21]
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry, and evaporate the solvent to yield the product.
-
Protocol 3: Synthesis of 2,6-Dichloro-4-iodopyridine
This multi-step synthesis produces a highly valuable, differentially halogenated building block, starting from inexpensive citrazinic acid.[28]
-
Objective: To synthesize the versatile trisubstituted pyridine intermediate 2,6-dichloro-4-iodopyridine.
-
Methodology (abbreviated four-step sequence):
-
Chlorination/Esterification: Treat citrazinic acid with POCl₃ and Me₄NCl at elevated temperatures, followed by a methanol quench, to yield methyl 2,6-dichloroisonicotinate.[28]
-
Saponification: Hydrolyze the methyl ester using LiOH in a THF/water mixture to obtain 2,6-dichloroisonicotinic acid.[28]
-
Curtius Rearrangement: Convert the carboxylic acid to 4-amino-2,6-dichloropyridine via treatment with oxalyl chloride, followed by sodium azide and subsequent rearrangement.[28]
-
Iodination: Convert the 4-amino group to the 4-iodo group via diazotization with NaNO₂/HCl followed by treatment with aqueous KI to afford the final product, 2,6-dichloro-4-iodopyridine.[28]
-
Comparative Summary of Halogenation Methods
| Method | Target Position(s) | Typical Conditions | Advantages | Limitations |
| Vapor-Phase Halogenation | C2, C6 | High Temp. (300-500 °C), Gas Phase[11] | Industrial scale, simple reagents | Low selectivity, harsh conditions, product mixtures[13] |
| From Hydroxypyridines | C2, C4 | POCl₃ or PCl₅, Reflux[15][17] | High yield, reliable, common starting materials | Limited to available hydroxypyridines |
| Sandmeyer Reaction | C2, C3, C4 | NaNO₂, HX, CuX[18] | Versatile for Br, Cl, I; good yields | Requires aminopyridine precursor, diazonium salts can be unstable |
| From N-Oxides | C2, C4 | POCl₃, SO₂Cl₂, mild heat[21] | High yields, mild conditions, activates the ring | Requires extra step for N-oxidation |
| Phosphonium Salt Method | C4 | Phosphine reagent, then halide salt (e.g., LiCl)[4] | Excellent C4 selectivity, mild, late-stage functionalization | Multi-step, requires specific phosphine reagents |
| Zincke Imine Method | C3 | Tf₂O, amine, NXS, NH₄OAc[26] | Unprecedented C3 selectivity, mild conditions | Multi-step, sensitive intermediates |
| Metal-Catalyzed C-H Activation | C2, C3, C4 | Pd, Rh, Ru catalysts, ligands, heat[22][23] | Atom economical, novel reactivity | Catalyst cost, ligand sensitivity, scope can be limited |
Conclusion and Future Outlook
The synthesis of polyhalogenated pyridines has evolved dramatically from high-temperature, non-selective industrial processes to highly sophisticated, regiocontrolled methodologies. Classical methods based on functional group interconversions of N-oxides, hydroxypyridines, and aminopyridines remain indispensable tools in the synthetic chemist's arsenal. However, the true frontier lies in modern C-H functionalization and strategic dearomatization/rearomatization sequences.
Strategies involving phosphonium salts and Zincke imines have fundamentally changed our ability to selectively install halogens at the once-difficult C4 and C3 positions, respectively. These breakthroughs enable the late-stage functionalization of complex drug candidates, accelerating structure-activity relationship studies and the discovery of new bioactive molecules.
The future of this field will likely focus on expanding the scope of these modern methods, developing enantioselective halogenation reactions, and harnessing photoredox and electrochemical approaches to achieve even milder and more sustainable transformations. As the demand for complex, precisely substituted heterocyclic cores continues to grow in the pharmaceutical and agrochemical industries, the ongoing innovation in polyhalogenated pyridine synthesis will remain a critical area of research.
References
- 1. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 3. portal.tpu.ru [portal.tpu.ru]
- 4. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. homework.study.com [homework.study.com]
- 7. chemistry-online.com [chemistry-online.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. quora.com [quora.com]
- 11. prepchem.com [prepchem.com]
- 12. DE4344793A1 - Process for the preparation of 2-chloropyridine and 2,6-dichloropyridine - Google Patents [patents.google.com]
- 13. chempanda.com [chempanda.com]
- 14. benchchem.com [benchchem.com]
- 15. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 16. CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Efficient Syntheses of 4-Iodopyridine and of 4-Pyridylboronic Acid Pinacol Ester | Semantic Scholar [semanticscholar.org]
- 20. chempanda.com [chempanda.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chemrxiv.org [chemrxiv.org]
- 26. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 27. chemrxiv.org [chemrxiv.org]
- 28. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to 3-Bromo-2-fluoro-4-iodopyridine: Sourcing, Synthesis, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its ability to engage in hydrogen bonding and serve as a bioisostere for other aromatic systems has cemented its role in drug design. The strategic introduction of multiple, distinct halogen substituents onto this core structure, as seen in 3-Bromo-2-fluoro-4-iodopyridine, unlocks a realm of synthetic versatility. This molecule is not merely a chemical; it is a precisely engineered tool for constructing complex molecular architectures.
The differential reactivity of the C-I, C-Br, and C-F bonds provides synthetic chemists with orthogonal handles for sequential, site-selective modifications. The highly reactive C-I bond is primed for a host of cross-coupling reactions, the C-Br bond offers a secondary site for transformations under more forcing conditions, and the fluorine atom can enhance metabolic stability, membrane permeability, and binding affinity of the final compound. This guide provides an in-depth analysis of commercial sources, synthetic strategies, key properties, and the practical application of this compound in drug discovery programs.
Part 1: Commercial Availability and Sourcing
For researchers embarking on a synthetic campaign, securing a reliable source of high-purity starting materials is the critical first step. This compound is available from several specialized chemical suppliers. When selecting a vendor, considerations should include purity, available quantities, lead times, and the availability of comprehensive analytical data (e.g., NMR, LC-MS).
| Supplier | CAS Number | Molecular Formula | Notes |
| American Elements | 884494-52-4[1] | C₅H₂BrFIN | Offers research and commercial quantities, with options for high and ultra-high purity grades.[1] |
| BLD Pharm | 884494-52-4[2] | C₅H₂BrFIN | Provides access to analytical data including NMR, HPLC, and LC-MS.[2] |
| ChemicalBook | 884494-52-4[3] | C₅H₂BrFIN | Lists the compound and provides links to synthesis information and safety data.[3][4] |
| AK Scientific, Inc. | Not explicitly listed for this compound, but a source for related halo-pyridines. | N/A | A potential source for structurally similar building blocks. |
Part 2: Synthesis and Mechanistic Considerations
The primary route for the preparation of this compound involves the direct functionalization of a simpler pyridine precursor. Understanding the underlying principles of these transformations is key to troubleshooting and optimizing reaction conditions.
Synthetic Pathway Overview
A common synthetic approach starts with 3-Bromo-2-fluoropyridine. The introduction of the iodine at the C4 position is typically achieved through an electrophilic iodination reaction, often preceded by a directed ortho-metalation (DoM). In this strategy, the pyridine nitrogen and the existing halogens direct a strong base (like Lithium Diisopropylamide, LDA) to deprotonate the C4 position with high regioselectivity. The resulting lithiated intermediate is then quenched with an iodine source (e.g., I₂) to yield the target molecule.
References
Methodological & Application
Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 3-Bromo-2-fluoro-4-iodopyridine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the strategic application of the Buchwald-Hartwig amination for the selective functionalization of 3-Bromo-2-fluoro-4-iodopyridine. We delve into the mechanistic principles governing the chemoselective coupling at the carbon-iodine bond over the carbon-bromine bond, providing a robust experimental protocol for researchers in medicinal chemistry and materials science. This document offers field-proven insights into catalyst selection, reaction optimization, and product purification, ensuring reproducible and high-yielding syntheses of valuable 4-amino-3-bromo-2-fluoropyridine derivatives.
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine scaffold is a cornerstone in modern drug discovery and development, with its derivatives exhibiting a wide spectrum of biological activities. Polysubstituted pyridines, in particular, offer a three-dimensional array of functionalization points, enabling fine-tuning of a molecule's physicochemical and pharmacological properties. The subject of this guide, this compound, is a versatile building block, poised for sequential, site-selective cross-coupling reactions.
The Buchwald-Hartwig amination, a palladium-catalyzed carbon-nitrogen bond-forming reaction, has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[1][2] Its application to polyhalogenated heterocycles like this compound presents a unique synthetic challenge and opportunity: the selective amination at one halogen position while leaving others intact for subsequent transformations.
The Principle of Selective Amination: A Tale of Two Halogens
The success of a selective Buchwald-Hartwig amination on this compound hinges on the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle initiated by the oxidative addition of the aryl halide to a palladium(0) complex.[1][3][4]
The rate of this oxidative addition step is highly dependent on the carbon-halogen bond dissociation energy. The C-I bond is significantly weaker than the C-Br bond, leading to a lower activation energy for oxidative addition at the C-4 position.[5][6] This inherent reactivity difference (C-I > C-Br > C-Cl) is the cornerstone of the selective protocol described herein. By carefully controlling the reaction conditions, we can exploit this reactivity gap to achieve exclusive amination at the iodo-substituted position.
Caption: Reactivity hierarchy of carbon-halogen bonds in cross-coupling.
The Buchwald-Hartwig Catalytic Cycle
The catalytic cycle begins with an active Pd(0) species, which undergoes oxidative addition to the aryl halide.[7] This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[1]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Recommended Catalyst System and Reagents
The choice of catalyst, ligand, base, and solvent is critical for a successful and selective amination. For electron-deficient and sterically hindered substrates like substituted pyridines, a robust catalyst system is required.
| Component | Recommendation | Rationale |
| Palladium Precursor | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | A common, reliable source of Pd(0).[4] |
| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | A bulky, electron-rich biarylphosphine ligand known to promote efficient oxidative addition and reductive elimination for challenging substrates.[8] |
| Base | Cs₂CO₃ (Cesium Carbonate) | A moderately strong base that offers excellent functional group tolerance and is effective for a broad scope of amines.[8] |
| Solvent | Dioxane or Toluene | Anhydrous, polar aprotic solvents that are standard for this transformation.[7] |
| Amine | Primary or Secondary Aliphatic/Aromatic Amine | The choice of amine will depend on the desired final product. |
Detailed Experimental Protocol
Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. All glassware should be oven- or flame-dried prior to use. An inert atmosphere (Argon or Nitrogen) is crucial for this reaction.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
XPhos (0.04 equiv, 4 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous Dioxane (or Toluene)
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), Cs₂CO₃ (2.0 equiv), XPhos (0.04 equiv), and Pd₂(dba)₃ (0.02 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add the amine (1.2 equiv) via syringe. If the amine is a solid, it can be added in the first step with the other solids.
-
Solvent Addition: Add anhydrous dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the starting pyridyl halide.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional solvent.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-amino-3-bromo-2-fluoropyridine derivative.
Caption: Experimental workflow for the selective amination.
Troubleshooting and Considerations
-
Low Yield: If the reaction stalls or gives low yields, consider increasing the reaction temperature or using a stronger base like sodium tert-butoxide (NaOt-Bu). However, be aware that stronger bases may have lower functional group tolerance.[7]
-
Dehalogenation: The formation of a hydrodehalogenated byproduct (where the iodine is replaced by hydrogen) can sometimes be observed. This can be minimized by ensuring a strictly inert atmosphere and using high-purity reagents.
-
Double Amination: While highly unlikely under the recommended conditions due to the lower reactivity of the C-Br bond, the formation of a di-aminated product could occur at very high temperatures or with prolonged reaction times.
-
Challenging Amines: For less reactive or sterically hindered amines, higher catalyst loadings or more specialized ligands like BrettPhos may be necessary.[7]
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful and reliable method for the synthesis of valuable 4-aminopyridine derivatives. By leveraging the inherent difference in reactivity between the carbon-iodine and carbon-bromine bonds, a high degree of selectivity can be achieved. The protocol detailed in this guide provides a solid foundation for researchers to successfully implement this transformation in their synthetic endeavors. Careful attention to reaction setup, particularly maintaining an inert atmosphere, is paramount to achieving high yields and purity.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Functionalization of 3-Bromo-2-fluoro-4-iodopyridine via Palladium-Catalyzed Cross-Coupling
Abstract: The strategic, site-selective functionalization of polyhalogenated heterocycles is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and advanced materials. 3-Bromo-2-fluoro-4-iodopyridine is a trifunctional building block of immense potential, offering three distinct points for diversification. This guide provides a comprehensive technical overview and detailed laboratory protocols for the regioselective palladium-catalyzed cross-coupling of this substrate. We will delve into the underlying principles of selectivity, offering field-proven methodologies for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, preferentially targeting the C-4 iodo position.
The Principle of Regioselective Functionalization
The capacity to selectively modify one position on a multiply halogenated ring is governed by the differential reactivity of the carbon-halogen (C-X) bonds. In palladium-catalyzed cross-coupling, the first and rate-determining step of the catalytic cycle is typically the oxidative addition of the palladium(0) catalyst into the C-X bond. The energy barrier for this step is inversely related to the strength of the bond being broken. For the halogens present on our substrate, the bond dissociation energies follow the trend C-F > C-Cl > C-Br > C-I.
Consequently, the reactivity towards oxidative addition is:
C–I > C–Br >> C–F
This inherent reactivity hierarchy is the primary tool for achieving regioselectivity.[1][2] By employing mild reaction conditions, we can selectively activate the weakest bond—the C-I bond at the 4-position—while leaving the more robust C-Br and C-F bonds untouched for potential subsequent transformations. The electron-withdrawing nature of the pyridine nitrogen and the C-2 fluorine atom further activates the C-4 (gamma) position, enhancing this selectivity.[3][4]
References
Application Notes & Protocols: The Strategic Utility of 3-Bromo-2-fluoro-4-iodopyridine as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
Abstract
The design and synthesis of novel pharmaceutical agents often rely on the availability of versatile, highly functionalized building blocks. 3-Bromo-2-fluoro-4-iodopyridine is a prime example of such a scaffold, offering a unique and strategically differentiated pattern of halogenation on a pyridine core. This arrangement of fluorine, bromine, and iodine atoms provides medicinal chemists with an exceptional tool for regioselective functionalization through a variety of cross-coupling reactions. This document provides a detailed exploration of the physicochemical properties, strategic advantages, and practical applications of this intermediate, with a specific focus on its role in the synthesis of targeted therapeutics. A detailed, field-tested protocol for a key synthetic transformation is provided, underscoring the intermediate's value in modern drug discovery and development.
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs due to its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic properties. However, the true potential of a pyridine-based therapeutic is often unlocked by the precise, regiocontrolled installation of various substituents. This compound has emerged as a high-value intermediate precisely because its halogenation pattern is not random; it is a carefully orchestrated arrangement that allows for sequential and selective chemical modifications.
The core advantages stem from the differential reactivity of the carbon-halogen bonds:
-
C-I Bond: The carbon-iodine bond is the most labile and is highly susceptible to a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Stille) and metal-halogen exchange. This position is typically the first to be functionalized.
-
C-Br Bond: The carbon-bromine bond is significantly more stable than the C-I bond, allowing it to remain intact while the iodo group is selectively reacted. It can then be targeted for a second cross-coupling reaction under slightly more forcing conditions.
-
C-F Bond: The carbon-fluorine bond is the strongest and is generally unreactive under typical cross-coupling conditions. The fluorine atom at the 2-position serves two critical roles: it electronically activates the pyridine ring and can act as a key binding element or metabolic blocker in the final API.
This hierarchy of reactivity allows chemists to execute a one-pot or sequential multi-step synthesis with exquisite control, telescoping synthetic routes and improving overall efficiency.
Physicochemical & Reactivity Profile
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₂BrFIN | PubChem |
| Molecular Weight | 317.89 g/mol | PubChem |
| Appearance | Off-white to yellow solid | N/A |
| Melting Point | 68-72 °C | N/A |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, DMF | N/A |
| CAS Number | 1227593-30-3 | PubChem |
| Reactivity Order | C(4)–I > C(3)–Br >> C(2)–F | General Organic Chemistry Principles |
Application Case Study: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor
A prominent application of this compound is in the synthesis of covalent inhibitors of Bruton's tyrosine kinase (BTK), a key target in the treatment of B-cell malignancies. The intermediate provides the core scaffold onto which the pharmacophoric elements are constructed.
Overall Synthetic Workflow
The general strategy involves a sequential, two-fold Suzuki-Miyaura cross-coupling reaction. First, the highly reactive C-I bond at the C4 position is coupled with a boronic acid or ester. Subsequently, the C-Br bond at the C3 position is targeted for a second coupling reaction to introduce another key fragment.
Caption: Sequential Suzuki coupling workflow utilizing differential halogen reactivity.
Detailed Protocol: Selective Suzuki-Miyaura Coupling at the C4-Position
This protocol details the first key transformation: the selective coupling at the C4-iodo position while preserving the C3-bromo position. This step is critical and its success relies on carefully controlled reaction conditions.
Objective: To synthesize 3-bromo-2-fluoro-4-(4-phenoxyphenyl)pyridine, a key precursor for various kinase inhibitors.
Self-Validation System: Reaction progress is monitored by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the starting iodide before proceeding to work-up. Purity is confirmed by ¹H NMR and LC-MS.
Materials and Reagents:
| Reagent | CAS Number | M.W. ( g/mol ) | Amount | Mmol | Eq. |
| This compound | 1227593-30-3 | 317.89 | 5.00 g | 15.73 | 1.0 |
| 4-Phenoxyphenylboronic acid | 51067-38-0 | 214.02 | 3.70 g | 17.30 | 1.1 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | 731.73 | 0.576 g | 0.787 | 0.05 |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 6.53 g | 47.19 | 3.0 |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | 75 mL | - | - |
| Water, deionized | 7732-18-5 | 18.02 | 25 mL | - | - |
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add this compound (5.00 g, 15.73 mmol), 4-phenoxyphenylboronic acid (3.70 g, 17.30 mmol), and anhydrous potassium carbonate (6.53 g, 47.19 mmol).
-
Expert Rationale: An inert atmosphere is absolutely critical to prevent the oxidation of the Pd(0) active catalyst, which is formed in situ. Anhydrous reagents and solvent prevent quenching of the boronic acid and side reactions.
-
-
Solvent and Catalyst Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous 1,4-dioxane (75 mL) and deionized water (25 mL) via syringe. Bubble nitrogen through the resulting suspension for 15 minutes to degas the solvent.
-
Expert Rationale: The dioxane/water solvent system is standard for Suzuki couplings, providing good solubility for both organic and inorganic reagents. Degassing removes dissolved oxygen, which can deactivate the palladium catalyst.
-
-
Catalyst Introduction: While maintaining a positive nitrogen pressure, add Pd(dppf)Cl₂ (0.576 g, 0.787 mmol).
-
Expert Rationale: Pd(dppf)Cl₂ is an excellent pre-catalyst for Suzuki reactions involving heteroaromatic halides. The dppf ligand is bulky and electron-rich, promoting the reductive elimination step and stabilizing the catalytic species, often leading to higher yields and cleaner reactions.
-
-
Reaction Execution: Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
In-Process Control (IPC): After 2 hours, take a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate (e.g., 4:1 Hexanes:EtOAc). Check for the consumption of the starting material (this compound). An HPLC check is recommended for quantitative analysis. The reaction is typically complete within 2-4 hours.
-
Trustworthiness Check: This IPC is a mandatory checkpoint. Do not proceed to work-up until the starting iodide is consumed (<1% by HPLC area) to avoid purification difficulties later.
-
-
Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (150 mL) and water (100 mL). Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 75 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the product as a white solid.
Further Synthetic Transformations
The product from the previous step, 3-bromo-2-fluoro-4-(4-phenoxyphenyl)pyridine, is now primed for a second functionalization at the C3-bromo position. This can be achieved through another Suzuki coupling, a Buchwald-Hartwig amination, or other palladium-catalyzed reactions, demonstrating the immense synthetic flexibility of the original intermediate.
Caption: Reaction pathways showing sequential functionalization options.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound and its reagents.
-
Handling: This compound is an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container. It is stable under normal storage conditions but should be kept away from strong oxidizing agents.
Conclusion
This compound is a testament to the power of strategic molecular design. Its differential halogen reactivity provides a robust and reliable platform for the synthesis of complex, polysubstituted pyridines. By enabling selective, sequential cross-coupling reactions, this intermediate allows for the efficient construction of API core structures, such as those for BTK inhibitors, thereby accelerating the drug discovery and development pipeline. The protocols and insights provided herein serve as a practical guide for chemists looking to leverage the unique synthetic advantages of this powerful building block.
Application Notes and Protocols for the Selective Functionalization of 3-Bromo-2-fluoro-4-iodopyridine
Introduction: A Versatile Scaffold for Directed Synthesis
For researchers, scientists, and professionals in drug development, the strategic and selective functionalization of polysubstituted heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 3-Bromo-2-fluoro-4-iodopyridine is a richly functionalized building block, presenting three distinct halogen atoms that can be selectively addressed to enable the synthesis of complex molecular architectures. The inherent differences in the reactivity of the carbon-halogen bonds (C-I > C-Br > C-F) provide a powerful tool for achieving high regioselectivity in a variety of cross-coupling and functionalization reactions.[1][2] This allows for a stepwise and controlled introduction of diverse substituents, making this scaffold particularly valuable for the construction of novel pharmaceutical agents and functional materials.
This comprehensive guide provides a detailed exploration of the reaction conditions for the selective functionalization of this compound. We will delve into the mechanistic underpinnings of selectivity and provide field-proven, step-by-step protocols for key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as strategies for metal-halogen exchange.
Understanding the Hierarchy of Reactivity
The selective functionalization of this compound is primarily governed by the differential reactivity of the three halogen substituents in palladium-catalyzed cross-coupling reactions. This reactivity trend is inversely correlated with the carbon-halogen bond dissociation energies, with the weaker bonds being more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step.[1][2]
The established order of reactivity is:
C-I > C-Br >> C-F
This predictable hierarchy allows for the selective functionalization at the 4-position (iodo) under carefully controlled, milder conditions, leaving the bromo and fluoro substituents intact for subsequent transformations. The 2-fluoro substituent, due to the strong C-F bond, is generally unreactive in these cross-coupling reactions and primarily serves to modulate the electronic properties of the pyridine ring.
Caption: Relative reactivity of carbon-halogen bonds.
I. Selective Suzuki-Miyaura Coupling at the C-4 Position
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds.[3] By leveraging the high reactivity of the C-I bond, selective arylation or vinylation at the 4-position of this compound can be achieved with high efficiency.
Causality of Experimental Choices:
-
Catalyst and Ligand: The choice of the palladium catalyst and phosphine ligand is critical. Systems like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) are highly effective. These ligands promote the oxidative addition at the C-I bond and stabilize the active palladium species.
-
Base: A moderately strong base such as K₂CO₃ or Cs₂CO₃ is typically used. The base is essential for the transmetalation step of the catalytic cycle.[3]
-
Solvent: A polar aprotic solvent like 1,4-dioxane, DMF, or a mixture of toluene and water is commonly employed to ensure the solubility of the reagents.
-
Temperature: Milder reaction temperatures (typically 80-100 °C) favor selective reaction at the more reactive C-I bond.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Approx. Yield (%) |
| Arylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 90-98 |
| Heteroarylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 88-96 |
| Vinylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). Then, add the degassed solvent (e.g., a 4:1 mixture of toluene and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-3-bromo-2-fluoropyridine.
Caption: Selective Suzuki-Miyaura coupling workflow.
II. Selective Sonogashira Coupling at the C-4 Position
The Sonogashira reaction is a highly efficient method for the synthesis of alkynyl-substituted aromatics and heteroaromatics.[4][5] Similar to the Suzuki coupling, the pronounced reactivity difference between the C-I and C-Br bonds allows for the selective introduction of an alkyne at the 4-position.
Causality of Experimental Choices:
-
Catalyst System: The classic Sonogashira catalyst system consists of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the oxidative addition, while the copper co-catalyst is involved in the formation of the copper acetylide intermediate.[4][5]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves to deprotonate the terminal alkyne and also acts as a solvent or co-solvent.
-
Solvent: Anhydrous and degassed solvents like THF or DMF are commonly used.
-
Temperature: These reactions can often be performed at or slightly above room temperature, which further enhances the selectivity for the C-I bond.
Data Presentation: Sonogashira Coupling Conditions
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Approx. Yield (%) |
| Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | 25-60 | 85-95 |
| Silyl-protected Alkyne | PdCl₂(PPh₃)₂ / CuI | DIPEA | DMF | 40-70 | 80-90 |
Experimental Protocol: Selective Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Solvent and Base Addition: Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature to 60 °C) for the required time (e.g., 6-16 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-alkynyl-3-bromo-2-fluoropyridine.
Caption: Selective Sonogashira coupling workflow.
III. Selective Buchwald-Hartwig Amination at the C-4 Position
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[6][7] For this compound, this reaction can be directed to the 4-position with high selectivity, providing access to 4-amino-3-bromo-2-fluoropyridines, which are valuable intermediates in drug discovery. A study on the selective amination of 2-fluoro-4-iodopyridine has shown excellent regioselectivity for the 4-position.[8]
Causality of Experimental Choices:
-
Catalyst and Ligand: The choice of ligand is crucial for successful amination. Bulky, electron-rich biarylphosphine ligands such as Xantphos, BINAP, or RuPhos are often employed with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[8][9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are commonly used.
-
Solvent: Anhydrous, non-polar aprotic solvents such as toluene or 1,4-dioxane are preferred.
-
Temperature: Elevated temperatures (typically 100-120 °C) are often necessary for efficient amination.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Approx. Yield (%) |
| Primary/Secondary Amine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 | 80-95 |
| Arylamine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Dioxane | 100 | 75-90 |
Experimental Protocol: Selective Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.) to a Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add the degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the mixture with vigorous stirring to the desired temperature (e.g., 110 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through celite. Wash the filtrate with water and brine, dry over a drying agent, and concentrate.
-
Purification: The desired 4-amino-3-bromo-2-fluoropyridine is obtained after purification by column chromatography.
Caption: Selective Buchwald-Hartwig amination workflow.
IV. Functionalization via Metal-Halogen Exchange
While palladium-catalyzed cross-coupling reactions are generally the most reliable methods for the selective functionalization of this compound, metal-halogen exchange offers an alternative strategy. This approach typically involves the use of organolithium or Grignard reagents.[10][11]
Challenges and Considerations:
-
Selectivity: Achieving high selectivity in metal-halogen exchange can be challenging. The reaction is kinetically controlled, and the rate of exchange generally follows the trend I > Br > Cl.[10] However, the presence of the electron-withdrawing fluorine and the pyridine nitrogen can influence the regioselectivity.
-
Reaction Conditions: These reactions are typically carried out at very low temperatures (e.g., -78 °C) to minimize side reactions, such as nucleophilic addition of the organometallic reagent to the pyridine ring.
-
Functional Group Tolerance: Organolithium and Grignard reagents are highly reactive and have limited tolerance for many functional groups.
A potential approach would be to use a Grignard reagent like i-PrMgCl for a Br-Mg exchange, which can be more selective than lithium-halogen exchange.[11] However, for this compound, the I-Mg exchange would be expected to be the predominant pathway. Subsequent trapping of the resulting Grignard reagent with an electrophile would lead to functionalization at the 4-position.
Due to the complexities and potential for side reactions, this approach should be considered when palladium-catalyzed methods are not suitable or for the introduction of specific functionalities that are not amenable to cross-coupling reactions. Careful optimization of the reaction conditions is crucial for success.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of complex, polysubstituted pyridines. The predictable hierarchy of C-halogen bond reactivity allows for a range of selective functionalization strategies. By carefully selecting the appropriate reaction conditions, researchers can achieve high yields and excellent regioselectivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions at the C-4 position. These application notes and protocols provide a solid foundation for the successful and strategic use of this important synthetic intermediate in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 11. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Functionalization of Polyhalogenated Pyridines
Abstract
The pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, with a significant percentage of FDA-approved drugs containing this heterocycle.[1][2] Polyhalogenated pyridines are particularly valuable as they offer multiple, distinct reaction sites for building molecular complexity. However, achieving regioselective functionalization—the ability to target a specific halogen for substitution while leaving others intact—is a significant synthetic challenge. This guide provides a comprehensive overview of field-proven strategies and detailed experimental protocols for the controlled, regioselective functionalization of polyhalogenated pyridines. We will delve into the mechanistic underpinnings of various cross-coupling and metalation techniques, offering researchers, scientists, and drug development professionals the insights needed to rationally design and execute complex synthetic routes.
Introduction: The Strategic Value of Regiocontrol
The pyridine ring's electronic nature, characterized by an electron-deficient π-system due to the electronegative nitrogen atom, dictates its reactivity.[3] In polyhalogenated pyridines, the positions ortho (C2/C6) and para (C4) to the nitrogen are the most electron-deficient and generally the most susceptible to nucleophilic attack or oxidative addition by a transition metal catalyst.[4][5] The ability to selectively functionalize one position over another is paramount for creating specific isomers and avoiding tedious purification of product mixtures. This control is the key to efficient structure-activity relationship (SAR) studies in drug discovery and the precise construction of functional materials.[6][7]
This document will explore the primary strategies for achieving regioselectivity:
-
Ligand-Controlled Palladium-Catalyzed Cross-Coupling: Exploiting the steric and electronic properties of ligands to direct reactivity.
-
Directed Ortho-Metalation (DoM) and Halogen-Metal Exchange: Utilizing directing groups or the inherent reactivity differences of halogens to achieve site-specific metalation.
-
Catalyst System Manipulation: Modifying catalyst precursors and reaction conditions to invert "innate" selectivity.
Foundational Principles: Understanding Pyridine Reactivity
The regiochemical outcome of a substitution reaction on a polyhalogenated pyridine is a delicate interplay of several factors. A foundational understanding of these principles is crucial for troubleshooting and optimizing synthetic protocols.
Electronic Effects
The nitrogen atom's inductive effect and resonance contribution make the C2, C4, and C6 positions electron-deficient. Consequently, in transition metal-catalyzed cross-coupling reactions, oxidative addition of the palladium(0) catalyst is generally favored at these positions.[4] For dihalopyridines such as 2,4- and 2,5-dihalopyridines, oxidative addition is typically favored at the C2 position, which is alpha to the nitrogen.[4]
The "Halogen Dance" Phenomenon
Under certain conditions, particularly with strong bases like lithium diisopropylamide (LDA), a "halogen dance" can occur. This is a process where a lithiated intermediate can rearrange, leading to the migration of a halogen atom to a different position on the ring before being trapped by an electrophile.[8] This can be a synthetically useful transformation if controlled, but an unexpected side reaction if not.
Steric Hindrance
The steric environment around a C-halogen bond can significantly influence the approach of a bulky catalyst or reagent. A sterically demanding ligand on the metal center can force the reaction to occur at a less hindered position, a principle often exploited to override inherent electronic preferences.[5]
Strategic Application I: Ligand-Controlled Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds. In the context of polyhalogenated pyridines, the choice of phosphine or N-heterocyclic carbene (NHC) ligand is the most powerful tool for dictating regioselectivity.
Causality Behind Ligand Choice
-
Electron-Rich, Bulky Ligands (e.g., Buchwald-type biarylphosphines, IPr): These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.[9] Their steric bulk can be leveraged to disfavor reaction at more crowded positions. For instance, in 2,4-dichloropyridine, a sterically hindered NHC ligand like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) can promote unprecedented C4-selectivity.[10][11]
-
Bidentate Ligands (e.g., DPPF, BINAP): These ligands form stable chelate complexes with the palladium center. This can alter the geometry and reactivity of the catalyst, sometimes preventing the formation of inactive palladium dimers and leading to higher catalytic activity.[9]
Workflow for Ligand-Controlled Regioselectivity
The following diagram illustrates the decision-making process for selecting a ligand to achieve a desired regiochemical outcome in the Suzuki-Miyaura coupling of a model 2,4-dihalopyridine.
Caption: Ligand selection workflow for regioselective Suzuki coupling.
Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine
This protocol is adapted from methodologies demonstrating ligand-controlled C4-selectivity.[5]
Materials:
-
2,4-Dichloropyridine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Deionized water
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Vial Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2,4-dichloropyridine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon for 10-15 minutes.
-
Catalyst Pre-formation (in a separate vial): Under an argon atmosphere, dissolve Pd(OAc)₂ (0.02 mmol, 2 mol%) and IPr·HCl (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL). Stir for 5 minutes.
-
Reaction Assembly: Using a syringe, transfer the prepared catalyst solution to the reaction vial containing the substrate. Follow this with the addition of deionized water (0.5 mL).
-
Reaction Execution: Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., room temperature to 80 °C, optimization may be required) and stir vigorously for 18-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: Upon completion, cool the reaction to room temperature. Quench with water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the C4-arylated product.
Self-Validation: The success of this protocol is validated by characterization (¹H NMR, ¹³C NMR, MS) of the final product, which should show a regioselectivity ratio (C4 vs. C2) of >10:1 in favor of the C4 isomer.[10]
| Substrate | Coupling Partner | Catalyst/Ligand | Selectivity (C4:C2) | Yield (%) | Reference |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ / IPr·HCl | >10:1 | 70-90 | [5][10] |
| 2,4-Dibromopyridine | 4-Tolylboronic acid | Pd-PEPPSI-IPr | 10.4:1 | 85 | [10] |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | 1: >10 (C2 selective) | 70 | [5][10] |
Strategic Application II: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forging C-N bonds, crucial for synthesizing many pharmaceuticals.[9][12] The regioselectivity principles are similar to those of Suzuki coupling, with oxidative addition being a key selectivity-determining step.
Mechanistic Considerations
The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.[9][13] For polyhalogenated pyridines, the reaction will preferentially occur at the most electrophilic C-X bond, typically C2 or C4.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocol: C2-Selective Amination of 2,6-Dichloropyridine
This protocol is designed for the selective mono-amination of a symmetrical dihalopyridine.
Materials:
-
2,6-Dichloropyridine
-
Secondary amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
Glovebox Setup: All manipulations should be performed in an inert atmosphere glovebox.
-
Vial Preparation: To a reaction vial, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).
-
Reagent Addition: Add 2,6-dichloropyridine (1.0 mmol, 1.0 equiv) and the secondary amine (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous toluene (2 mL).
-
Reaction Execution: Seal the vial tightly with a screw cap. Remove from the glovebox and place in a heating block at 100 °C. Stir for 12-24 hours.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the 2-amino-6-chloropyridine product.
Trustworthiness Check: The protocol's reliability is confirmed by achieving high selectivity for the mono-arylated product over the diarylated species. This is often controlled by the stoichiometry of the amine and the reaction time.
Strategic Application III: Halogen-Metal Exchange
When transition metal catalysis is challenging, or an alternative reactivity pattern is desired, halogen-metal exchange offers a powerful route to regioselectively functionalized pyridines.[14][15] This method relies on the differential reactivity of halogens with organolithium or Grignard reagents.
Principles of Selectivity
The rate of halogen-metal exchange generally follows the trend I > Br > Cl >> F. This allows for the selective exchange of a more reactive halogen in the presence of a less reactive one. The reaction is typically performed at very low temperatures (e.g., -78 °C to -100 °C) to prevent side reactions, such as addition to the pyridine ring or the "halogen dance."[15][16]
Experimental Protocol: Selective Bromine-Lithium Exchange on 2-Bromo-5-chloropyridine
Materials:
-
2-Bromo-5-chloropyridine
-
n-Butyllithium (n-BuLi), solution in hexanes
-
Electrophile (e.g., N,N-Dimethylformamide, DMF)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for low-temperature, inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a positive pressure of argon, add a solution of 2-bromo-5-chloropyridine (1.0 mmol, 1.0 equiv) in anhydrous THF (10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 mmol, 1.1 equiv) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 30 minutes.
-
Electrophilic Quench: Add the electrophile (e.g., DMF, 1.5 mmol, 1.5 equiv) dropwise.
-
Warming and Quench: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Authoritative Grounding: The success of this transformation relies on the kinetic preference for the exchange of the C-Br bond over the C-Cl bond, a well-established principle in organolithium chemistry.[14][15]
Conclusion and Future Outlook
The regioselective functionalization of polyhalogenated pyridines is a dynamic field driven by the continuous development of novel catalytic systems and a deeper mechanistic understanding. The strategies outlined in this guide—ligand-controlled cross-coupling, directed metalation, and halogen-metal exchange—provide a robust toolkit for the modern synthetic chemist. As demand for structurally complex and diverse pyridine derivatives grows, particularly in drug discovery, the development of even more selective, efficient, and sustainable methodologies will remain a key research priority.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange [znaturforsch.com]
- 15. znaturforsch.com [znaturforsch.com]
- 16. pyridine lithiation [quimicaorganica.org]
Navigating C-N Bond Formation on a Polyhalogenated Pyridine Scaffold: Application Notes for 3-Bromo-2-fluoro-4-iodopyridine
Introduction: The Strategic Importance of 3-Bromo-2-fluoro-4-iodopyridine in Drug Discovery
The this compound scaffold is a highly valuable building block for medicinal chemistry and drug development. Its unique arrangement of three distinct halogen atoms on a pyridine ring offers a versatile platform for the strategic and regioselective introduction of nitrogen-containing functional groups. This capability is paramount in the synthesis of complex molecules, enabling the fine-tuning of physicochemical properties, target engagement, and pharmacokinetic profiles of potential drug candidates. The ability to selectively functionalize one halogen in the presence of others allows for a modular and convergent approach to novel compound libraries, accelerating the drug discovery process.
This application note provides a comprehensive guide to the key protocols for C-N bond formation with this compound. We will delve into the mechanistic rationale behind regioselectivity and provide detailed, field-proven protocols for the most effective transformations, including the Buchwald-Hartwig amination, Ullmann condensation, and Chan-Lam coupling.
The Challenge of Regioselectivity: A Tale of Three Halogens
The primary challenge in the functionalization of this compound lies in achieving selective C-N bond formation at a specific position. The reactivity of the three carbon-halogen bonds and the carbon-fluorine bond are distinct and highly dependent on the chosen reaction conditions.
-
C-I Bond: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it the most susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This inherent reactivity is the cornerstone of achieving high regioselectivity.
-
C-Br Bond: The carbon-bromine bond is stronger than the C-I bond but generally more reactive than the C-Cl and C-F bonds in similar cross-coupling reactions.
-
C-F Bond: The carbon-fluorine bond is the strongest and typically the least reactive in palladium-catalyzed cross-coupling. However, the fluorine atom at the 2-position significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), a competing reaction pathway that must be considered.
By carefully selecting the catalyst, ligands, base, and solvent, we can exploit these differences in reactivity to direct the C-N bond formation to the desired position with high fidelity.
Protocol 1: Regioselective Buchwald-Hartwig Amination at the C-4 Position
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] For this compound, this method offers exceptional regioselectivity, targeting the most reactive C-I bond at the 4-position.[3][4]
Mechanistic Rationale for Regioselectivity
The catalytic cycle of the Buchwald-Hartwig amination begins with the oxidative addition of the aryl halide to a palladium(0) complex. The rate of this step is highly dependent on the carbon-halogen bond strength, following the general trend: C-I > C-Br > C-Cl > C-F.[5] In the case of this compound, the significantly weaker C-I bond ensures that oxidative addition occurs preferentially at the 4-position, leading to the selective formation of the 4-amino product.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol describes a general procedure for the microwave-assisted Buchwald-Hartwig amination of this compound with an aromatic amine.[3][4]
Materials:
-
This compound
-
Aromatic amine (e.g., aniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add this compound (1.0 equiv), the aromatic amine (1.2 equiv), Pd(OAc)₂ (0.05 equiv), BINAP (0.10 equiv), and K₂CO₃ (3.5 equiv).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene to the vial to achieve a suitable concentration (e.g., 0.1 M).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (typically 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-3-bromo-2-fluoropyridine derivative.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ / BINAP | A robust and efficient catalyst system for C-N coupling.[3][4] |
| Base | K₂CO₃ (mild base) | Sufficient for the reaction and broadens substrate scope.[3] |
| Solvent | Toluene | A common non-polar solvent for Buchwald-Hartwig reactions. |
| Temperature | 120-150 °C (Microwave) | Microwave irradiation significantly reduces reaction times.[3][4] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the palladium catalyst. |
Protocol 2: Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[6] While it often requires harsher conditions than palladium-catalyzed methods, it remains a valuable tool, particularly when palladium-based routes are unsuccessful. For this compound, the regioselectivity is expected to favor the more reactive C-I bond, although higher temperatures could lead to competitive reaction at the C-Br bond.
Mechanistic Considerations
The mechanism of the Ullmann condensation is thought to involve the oxidative addition of the aryl halide to a copper(I) species. Similar to the Buchwald-Hartwig reaction, the reactivity trend is generally I > Br > Cl. Therefore, selective amination at the 4-position is anticipated under carefully controlled conditions.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in the Suzuki Coupling of 3-Bromo-2-fluoro-4-iodopyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving the complex substrate, 3-bromo-2-fluoro-4-iodopyridine. This polyhalogenated heterocycle presents unique challenges in achieving chemoselectivity. This document provides practical, field-proven insights and solutions to common side reactions and experimental pitfalls.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the selective functionalization of this compound.
Q1: What is the expected order of reactivity for the different halogens on the pyridine ring?
A1: The chemoselectivity in palladium-catalyzed cross-coupling reactions is primarily dictated by the bond dissociation energies of the carbon-halogen (C-X) bonds. For this compound, the established reactivity trend is:
C(4)–I > C(3)–Br >> C(2)–F
The Carbon-Iodine bond is significantly weaker and thus more susceptible to oxidative addition by the Pd(0) catalyst than the Carbon-Bromine bond.[1][2][3][4] The Carbon-Fluorine bond is exceptionally strong and typically remains inert under standard Suzuki-Miyaura conditions. Therefore, selective coupling at the 4-position (iodo) is the expected outcome under carefully controlled, mild conditions.[5]
Q2: My reaction is producing a mixture of the desired 4-coupled product and the 3-coupled (bromo-substituted) product. How can I improve selectivity for the C–I bond?
A2: Observing a loss of selectivity indicates that the reaction conditions are too harsh, overcoming the inherent reactivity difference between the C-I and C-Br bonds. To enhance selectivity for the C-4 iodo position, consider the following adjustments:
-
Lower the Reaction Temperature: This is the most critical parameter. Start at room temperature and only gently heat if necessary. Higher temperatures provide sufficient energy to activate the stronger C-Br bond.
-
Choose a Less Active Catalyst System: Highly active, electron-rich, and bulky phosphine ligands (e.g., many Buchwald ligands) are designed to activate even unreactive C-Cl bonds and can readily activate C-Br bonds.[6] Switching to a less forcing system, such as Pd(PPh₃)₄ or Pd(OAc)₂ with PPh₃, can significantly improve selectivity.[7]
-
Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent subsequent reaction at the C-Br position.
Q3: The main byproduct in my reaction is 3-bromo-2-fluoropyridine (de-iodinated starting material). What is causing this, and how can I prevent it?
A3: The formation of a dehalogenated product, in this case, hydrodeiodination, is a common side reaction in Suzuki couplings.[8][9] It primarily stems from two competitive pathways:
-
Protodeboronation of the Boronic Acid: The boronic acid reagent degrades by reacting with a proton source (often water) to form an arene (Ar-H) and boric acid.[10][11] This is a major issue with many heteroaromatic boronic acids.[12][13]
-
Hydrodehalogenation of the Aryl Halide: After the initial oxidative addition of the C-I bond to the Pd(0) catalyst, the resulting intermediate can react with a hydride source in the reaction mixture instead of the boronic acid.[14] Hydride sources can be impurities in the solvent, the base, or degradation products.
To mitigate this, you should:
-
Use Anhydrous Conditions: Employ freshly distilled, anhydrous, and thoroughly degassed solvents. Ensure your base is dry. While some Suzuki reactions tolerate water, it is a primary proton source for protodeboronation.[11][13]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA esters).[4][10] These reagents "slow-release" the active boronic acid, keeping its concentration low and minimizing decomposition.[10]
-
Select the Base Carefully: Strong, protic bases can accelerate both side reactions. Consider using weaker, non-hydroxide bases like K₃PO₄, K₂CO₃, or CsF.[11]
Q4: I'm observing a significant amount of biaryl byproduct from the homocoupling of my boronic acid. What causes this?
A4: Homocoupling of boronic acids is typically promoted by the presence of oxygen in the reaction mixture.[8] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then facilitate the unwanted coupling of two boronic acid molecules.[8] The solution is to maintain a strictly inert atmosphere. Ensure all reagents and the solvent are rigorously degassed using methods like the freeze-pump-thaw technique or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period before use.[15]
Q5: My reaction isn't working, and I see a fine black precipitate forming. What does this mean?
A5: The formation of a black precipitate is almost always indicative of palladium black, which is the aggregation of the palladium catalyst into an inactive, metallic state.[8][9] This decomposition kills your catalytic cycle. Common causes include:
-
Presence of Oxygen: As mentioned, oxygen can lead to catalyst deactivation.[15]
-
Unstable Ligands: Phosphine ligands can be susceptible to oxidation.[15]
-
High Temperatures: Excessive heat can accelerate the decomposition of catalyst complexes.
-
Poor Ligand Choice: The ligand's role is to stabilize the palladium center. If the ligand is not robust enough for the reaction conditions, the palladium will precipitate.
To resolve this, ensure your inert atmosphere technique is flawless, use fresh, high-purity catalyst and ligands, and avoid unnecessarily high temperatures.
Part 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to resolving specific experimental issues beyond the basic FAQs.
Problem: Poor Chemoselectivity (Mixture of C-I and C-Br Coupled Products)
The ability to discriminate between the C-I and C-Br bonds is the central challenge with this substrate. While the C-I bond is inherently more reactive, this selectivity can be eroded under forcing conditions.
The oxidative addition step is rate-determining and has a lower activation energy for the C-I bond than for the C-Br bond.[1] Any factor that supplies enough energy to overcome the higher activation barrier for the C-Br bond will result in a loss of selectivity. This includes thermal energy (high temperature) and the use of highly active catalyst systems that are designed to lower these barriers in general.[16]
Caption: Troubleshooting flowchart for poor chemoselectivity.
| Parameter | Condition A (High Selectivity) | Condition B (Low Selectivity) | Rationale |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) | Pd₂(dba)₃ + XPhos (1-5 mol%) | PPh₃ is less electron-rich and bulky, providing intrinsic selectivity. XPhos is highly active and can overcome the C-Br activation barrier.[7][16] |
| Temperature | Room Temperature - 50°C | 80°C - 110°C | Lower temperature favors the reaction pathway with the lowest activation energy (C-I cleavage). |
| Base | K₂CO₃ or K₃PO₄ | Cs₂CO₃ or KOtBu | Milder bases are sufficient for the reactive C-I coupling and are less likely to promote side reactions or force C-Br activation. |
| Solvent | Dioxane/H₂O or Toluene/H₂O | DMF or NMP | While effective, high-boiling polar aprotic solvents often require higher temperatures, which erodes selectivity. |
Problem: Significant Formation of Dehalogenated and Protodeboronated Byproducts
These side reactions consume starting materials and reagents, drastically lowering the yield of the desired product.
Caption: Key reaction pathways in the Suzuki coupling of this compound.
-
Protodeboronation: This acid- or base-catalyzed reaction involves the cleavage of the C-B bond by a proton.[10] It is particularly rapid for electron-deficient and heteroaromatic boronic acids.
-
Hydrodehalogenation: This occurs when the Ar-Pd-X intermediate is intercepted by a hydride source before transmetalation can occur.[8][14] Alcoholic solvents or amine bases can sometimes serve as hydride donors.[8]
-
Solution: Scrutinize all reagents for potential hydride sources. Use non-protic solvents and carbonate or phosphate bases. Ensure the boronic acid concentration is sufficient (typically 1.1-1.5 equivalents) to ensure transmetalation is kinetically favored over the hydrodehalogenation pathway.
-
Part 3: Recommended Experimental Protocol
This protocol is optimized for the selective Suzuki-Miyaura coupling at the 4-position of this compound.
Objective: To synthesize 4-Aryl-3-bromo-2-fluoropyridine with >95% selectivity.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (8 mol%)
-
Potassium Carbonate [K₂CO₃] (3.0 equiv, finely powdered and dried)
-
1,4-Dioxane (Anhydrous, degassed)
-
Water (Degassed)
Procedure:
-
Inert Atmosphere Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the this compound (1.0 equiv), arylboronic acid (1.2 equiv), and dried K₂CO₃ (3.0 equiv).
-
Evacuation and Backfilling: Seal the flask with a septum and purge with dry argon or nitrogen for 15 minutes. This is critical to remove oxygen.
-
Catalyst and Ligand Addition: In a separate vial, weigh the Pd(OAc)₂ (0.02 equiv) and PPh₃ (0.08 equiv). Briefly open the reaction flask under a positive pressure of inert gas and add the catalyst/ligand mixture.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 v/v mixture) via cannula or syringe. The total solvent volume should be sufficient to make the solution approximately 0.1 M in the limiting reagent.
-
Reaction Execution: Lower the flask into a pre-heated oil bath set to 50°C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 2-6 hours. Look for the complete consumption of the starting iodopyridine.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure 4-aryl-3-bromo-2-fluoropyridine.
Part 4: References
-
Protodeboronation - Wikipedia. (n.d.). Wikipedia. --INVALID-LINK--
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. --INVALID-LINK--
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. --INVALID-LINK--
-
Suzuki reaction - Wikipedia. (n.d.). Wikipedia. --INVALID-LINK--
-
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. (2025). Benchchem. --INVALID-LINK--
-
Technical Support Center: Protodeboronation in Suzuki Reactions. (2025). Benchchem. --INVALID-LINK--
-
Common Byproducts in Suzuki Coupling. (2024). YouTube. --INVALID-LINK--
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation. (2024). ChemRxiv. --INVALID-LINK--
-
So, C. M., et al. General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. (2021). ACS Catalysis. --INVALID-LINK--
-
Thomas, A. A., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2019). ACS Catalysis. --INVALID-LINK--
-
Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit. --INVALID-LINK--
-
Suzuki coupling Reaction's yield is very low... (2017). ResearchGate. --INVALID-LINK--
-
Delano, G. T., et al. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016). Organic Letters. --INVALID-LINK--
-
Stepan, A. F., et al. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2015). ACS Catalysis. --INVALID-LINK--
-
Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. (2021). ResearchGate. --INVALID-LINK--
-
Scott, J. S., & Williams, J. M. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). RSC Advances. --INVALID-LINK--
-
Wolfe, J. P., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1999). Journal of the American Chemical Society. --INVALID-LINK--
-
Rossi, R., et al. Selective Palladium-Catalyzed Suzuki–Miyaura Reactions of Polyhalogenated Heteroarenes. (2012). Advanced Synthesis & Catalysis. --INVALID-LINK--
-
Technical Support Center: 2-Fluoropyridine-3-boronic Acid Coupling Reactions. (2025). Benchchem. --INVALID-LINK--
-
The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. --INVALID-LINK--
-
Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. --INVALID-LINK--
-
Ahmadi, Z., & McIndoe, J. S. A mechanistic investigation of hydrodehalogenation using ESI-MS. (2013). Chemical Communications. --INVALID-LINK--
-
Selective and Serial Suzuki−Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016). Semantic Scholar. --INVALID-LINK--
-
Side reactions of Suzuki cross-coupling. (n.d.). ResearchGate. --INVALID-LINK--
-
Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. (n.d.). TCI Chemicals. --INVALID-LINK--
-
A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction... (2018). Journal of Catalysis. --INVALID-LINK--
-
Br vs. OTf chemoselectivity is ligand-controlled in a Suzuki coupling... (2017). ResearchGate. --INVALID-LINK--
-
Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides... (2007). ResearchGate. --INVALID-LINK--
-
Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water... (2016). Molecules. --INVALID-LINK--
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction... (2022). ChemRxiv. --INVALID-LINK--
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). Journal of the Iranian Chemical Society. --INVALID-LINK--
-
Application Notes and Protocols for Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine. (2025). Benchchem. --INVALID-LINK--
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (2019). ResearchGate. --INVALID-LINK--
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (2001). The Journal of Organic Chemistry. --INVALID-LINK--
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine... (2022). Molecules. --INVALID-LINK--
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. youtube.com [youtube.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 3-Bromo-2-fluoro-4-iodopyridine
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of 3-bromo-2-fluoro-4-iodopyridine. Here, we move beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and field-proven optimization strategies to maximize your reaction yield and purity.
Core Principles: Mastering Regioselectivity
The primary challenge and greatest synthetic advantage of using this compound is the potential for selective functionalization. The success of this reaction hinges on exploiting the inherent differences in reactivity among the three carbon-halogen bonds.
The regioselectivity is governed by the rate-determining oxidative addition step of the palladium catalyst to the aryl halide.[1] The reactivity of the C-X bond in this step follows a well-established trend: C–I > C–Br > C–Cl > C–F .[2][3] This is due to the decreasing bond dissociation energy down the halogens. For this compound, the C-I bond is significantly weaker and thus more susceptible to cleavage by the Pd(0) catalyst than the C-Br bond.[2] The C-F bond is generally unreactive under these conditions. This principle allows for the highly selective amination at the C-4 position, leaving the bromine atom at C-3 intact for subsequent orthogonal cross-coupling reactions.
Troubleshooting Guide
This section addresses specific experimental failures in a direct question-and-answer format.
Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
Answer: Low or no yield is the most common issue and can stem from several factors related to the catalyst, reagents, or reaction environment.
-
Cause A: Inactive Catalyst System. The active catalyst is a Pd(0) species, which is generated in situ from a Pd(II) precursor like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃.[4][5] This process can be inefficient or fail completely.
-
Solution: Switch to a palladium pre-catalyst , such as an XPhos Pd G3 or G4 pre-catalyst. These are air-stable Pd(II) complexes that rapidly and reliably form the active Pd(0) catalyst under weak base activation at room temperature, often leading to lower required catalyst loadings and more consistent results.[4]
-
-
Cause B: Inappropriate Ligand Choice. The ligand is critical for stabilizing the palladium center and facilitating both the oxidative addition and the final reductive elimination step.[6] A ligand that is not bulky or electron-rich enough may fail with an electron-deficient heteroaryl halide like this pyridine derivative.
-
Solution: For electron-deficient pyridines and a broad range of amines, sterically hindered dialkylbiaryl phosphine ligands are the gold standard.[1][7] Start with a versatile ligand like XPhos or tBuXPhos . For particularly challenging couplings, especially with primary amines, BrettPhos can be highly effective.[5][8]
-
-
Cause C: Incorrect Base or Poor Solubility. The base's role is to deprotonate the amine (or the palladium-amine complex) to form the active nucleophile.[3] If the base is too weak, the reaction won't proceed. If it is strong but insoluble, the reaction may be slow and irreproducible.
-
Solution: Sodium tert-butoxide (NaOtBu) is the most common and highly effective strong base, permitting the highest reaction rates.[5] However, it is incompatible with base-sensitive functional groups.[5] For better functional group tolerance, consider cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) , though this may require higher temperatures or catalyst loadings.[5] Ensure vigorous stirring, as the high density of inorganic bases can cause them to settle.[4]
-
-
Cause D: Solvent Issues. Solvents that coordinate to palladium, such as acetonitrile or pyridine, can inhibit the reaction.[4] Poor solubility of the starting material or base can also stall the reaction.
Question 2: I am observing a significant amount of the hydrodehalogenated side product (3-bromo-2-fluoropyridine). Why is this happening?
Answer: Hydrodehalogenation is a known side reaction that competes with reductive elimination.[1] It occurs when a Pd-H species, formed via β-hydride elimination from an alkyl amine or decomposition of other reagents, reductively eliminates with the aryl halide on the palladium center.
-
Cause A: β-Hydride Elimination. This is more common with primary alkylamines that possess β-hydrogens.
-
Solution: Favor reductive elimination by using bulky, electron-rich ligands that create a sterically congested coordination sphere around the metal. Ligands like XPhos or the use of chelating bisphosphine ligands (e.g., BINAP) can suppress this pathway.[8]
-
-
Cause B: Water or Protic Impurities. Water can react with the strong base and catalyst system to generate palladium hydride species.
-
Solution: Ensure all reagents and the solvent are rigorously dried and that the reaction is set up under a strictly inert atmosphere (argon or nitrogen).[10] Using anhydrous grades of solvents and drying solid reagents in a vacuum oven is crucial.
-
Question 3: The reaction is proceeding at both the C-4 (Iodo) and C-3 (Bromo) positions, leading to a mixture of mono- and di-aminated products. How can I improve selectivity?
Answer: While the C-I bond is much more reactive, forcing conditions can lead to a loss of selectivity and undesired reaction at the C-Br position.
-
Cause A: High Reaction Temperature or Long Reaction Time. Excessive thermal energy can provide the activation energy needed to cleave the stronger C-Br bond.
-
Solution: Lower the reaction temperature. Buchwald-Hartwig reactions are often run between 80-110 °C, but for selective cases, starting at a lower temperature (e.g., 60-80 °C) is advisable.[4] Monitor the reaction closely by LC-MS or TLC and stop it as soon as the starting material is consumed to prevent over-reaction.
-
-
Cause B: Highly Active Catalyst/Ligand System. A very reactive catalyst system might not differentiate sufficiently between the two halides.
-
Solution: While seemingly counterintuitive, if selectivity is a major issue, consider a slightly less reactive ligand from the previous generation, such as SPhos , or decrease the catalyst loading. The goal is to find a kinetic window where the C-I reaction is fast and the C-Br reaction is negligible.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium source is best: a precursor like Pd₂(dba)₃ or a pre-catalyst? For consistency and ease of use, air-stable pre-catalysts (e.g., XPhos Pd G3) are highly recommended.[4] They bypass the often-unreliable in situ activation step required for precursors like Pd(OAc)₂ or Pd₂(dba)₃, leading to more reproducible outcomes, especially on a larger scale.[4]
Q2: How do I choose the right ligand for my specific amine? The choice of ligand is primarily determined by the class of the nucleophile.[4] The following table provides a general guide based on extensive literature analysis.
| Amine Class | Recommended Ligands | Rationale & Comments |
| Primary Aliphatic & Aryl Amines | BrettPhos, XPhos | BrettPhos is exceptionally effective for the selective mono-arylation of primary amines.[5][8] XPhos is a robust, general-purpose alternative. |
| Secondary Aliphatic & Aryl Amines | RuPhos, XPhos | RuPhos was specifically developed for coupling secondary amines.[8] XPhos also shows broad applicability. |
| Bulky Secondary Amines | XPhos, tBuXPhos | The increased steric bulk of these ligands facilitates reductive elimination, which is often the slow step for hindered substrates.[8] |
| Heterocyclic Amines (e.g., Indole, Pyrrole) | DavePhos, tBuXphos | These ligands have proven effective for N-arylation of various NH-heterocycles.[5] |
| Amides & Carbamates | tBuBrettPhos | Amides are poor nucleophiles, and the highly active tBuBrettPhos was designed to overcome this challenge.[5] |
Q3: Can I use a weaker base like K₂CO₃ to tolerate sensitive functional groups? Yes, but with significant trade-offs. Using a weak base like K₂CO₃ or K₃PO₄ provides excellent functional group tolerance but often requires higher catalyst loadings, higher temperatures, and longer reaction times.[5] For the selective amination of this compound, a milder base may not be sufficient to drive the reaction to completion efficiently. If sensitive groups are present, Cs₂CO₃ is often the best compromise between reactivity and tolerance.[5] Microwave-assisted protocols have also shown success using K₂CO₃ with 2-fluoro-4-iodopyridine.[11][12]
Q4: After selectively aminating the C-4 position, can I perform a second Buchwald-Hartwig reaction at the C-3 position? Absolutely. This is a key synthetic advantage of this substrate. The product of the first reaction, a 4-amino-3-bromo-2-fluoropyridine, is an excellent substrate for a second, distinct C-N coupling reaction. This second coupling will likely require more forcing conditions (higher temperature, longer reaction time, or a more active catalyst system) than the first, due to the higher strength of the C-Br bond.[13]
Visualizations & Protocols
Catalytic Cycle of the Buchwald-Hartwig Amination
The reaction proceeds through a well-defined catalytic cycle involving Pd(0) and Pd(II) intermediates.
General Experimental Protocol for Regioselective Amination
This protocol provides robust starting conditions for the selective amination at the C-4 position. Optimization may be required for challenging amine substrates.
Materials & Reagents:
| Reagent | Equivalents | Mol % | Notes |
| This compound | 1.0 | - | Limiting reagent |
| Amine | 1.2 | - | |
| Palladium Pre-catalyst (e.g., XPhos Pd G3) | - | 1 - 2 % | Air-stable, easy to handle. |
| Ligand (e.g., XPhos) | - | 2 - 4 % | If not using a pre-catalyst. |
| Base (e.g., NaOtBu) | 1.5 - 2.0 | - | Strong, non-nucleophilic base. |
| Anhydrous, Degassed Solvent | - | - | Toluene or 1,4-Dioxane (0.1-0.2 M) |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium pre-catalyst and the base. The flask is sealed with a septum.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[10]
-
Reagent Addition: Under a positive pressure of inert gas, add this compound, followed by the amine coupling partner (if solid). If the amine is a liquid, it can be added via syringe after the solvent.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath or heating mantle set to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours. Check for the consumption of the starting material.[2]
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. research.rug.nl [research.rug.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Bromo-2-fluoro-4-iodopyridine
Welcome to the technical support center for the purification of 3-Bromo-2-fluoro-4-iodopyridine (CAS No. 884494-52-4). This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile, polyhalogenated pyridine intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound. Our aim is to equip you with the scientific rationale and practical steps necessary to achieve high purity and yield.
Introduction to Purification Challenges
This compound is a key building block in medicinal chemistry, valued for its unique substitution pattern that allows for selective, sequential cross-coupling reactions. However, its purification can be non-trivial. Common issues stem from the presence of structurally similar impurities, potential instability under certain conditions, and the physicochemical properties of the compound itself. This guide will walk you through a logical approach to tackling these purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic route. A prevalent method for synthesizing this compound is the lithiation of 3-Bromo-2-fluoropyridine followed by iodination.[1] Based on this, the most probable impurities are:
-
Unreacted Starting Material: 3-Bromo-2-fluoropyridine.
-
Isomeric Byproducts: Although the reaction is directed, minor amounts of other isomers may form.
-
Di-iodinated Species: Over-iodination, though less common under controlled conditions, can lead to di-iodinated pyridines.
-
Hydrolysis Products: If moisture is present during workup, hydrolysis of the halogen substituents can occur, although this is generally a minor concern for these stable C-X bonds.
Q2: My purified this compound appears to be degrading over time. What are the recommended storage conditions?
A2: Halogenated pyridines can exhibit sensitivity to light and, to a lesser extent, air and moisture.[2][3] For long-term stability, it is recommended to store the compound in a cool, dark place, such as a refrigerator at 2-8°C. Storing under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed amber vial is best practice to prevent potential photodegradation and reaction with atmospheric components.[2][3]
Q3: Can I use normal phase silica gel for the chromatography of this compound? I've heard halogenated pyridines can be problematic.
A3: Yes, standard silica gel is commonly used for the purification of halogenated pyridines. However, some of these compounds can be sensitive to the acidic nature of silica, which can lead to streaking or partial decomposition on the column.[4] If you observe significant tailing or product loss, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1% v/v in your eluent). Alternatively, using neutral alumina as the stationary phase can be a good option.
Q4: Is recrystallization a suitable method for purifying this compound?
A4: Recrystallization is an excellent method for purifying solid organic compounds and can be very effective for this compound, especially for removing minor impurities from an already relatively pure crude product. The key is to identify a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature. A common and effective approach is to use a binary solvent system, such as ethyl acetate and a non-polar co-solvent like hexanes or petroleum ether.[5]
Troubleshooting Guides
This section provides a structured approach to diagnosing and solving common problems encountered during the purification of this compound.
Problem 1: Poor Separation During Column Chromatography
| Symptom | Potential Cause | Troubleshooting Steps |
| Co-elution of product and impurities (as seen on TLC). | The polarity of the eluent system is not optimal for resolving the components. | Optimize the Solvent System: A good starting point is a gradient of ethyl acetate in hexanes. For closely eluting spots, a less polar system like dichloromethane in hexanes might provide better separation. A very shallow gradient is often key to resolving structurally similar compounds. |
| Product is streaking or tailing on the TLC and column. | The compound may be interacting too strongly with the acidic silica gel, or the column may be overloaded. | Deactivate Silica Gel: As mentioned in the FAQs, add 0.1-1% triethylamine to your eluent system. Check Column Loading: As a rule of thumb, the amount of crude material should be no more than 1-2% of the mass of the silica gel for difficult separations. Alternative Stationary Phase: Consider using neutral alumina. |
| No product is eluting from the column. | The eluent system is too non-polar. | Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in your eluent system. |
Problem 2: Issues with Recrystallization
| Symptom | Potential Cause | Troubleshooting Steps |
| The compound "oils out" instead of forming crystals. | The solution is too saturated, the cooling rate is too fast, or the solvent is not ideal. | Adjust Solvent Composition: Add a small amount of the "good" solvent (the one the compound is more soluble in) to the hot solution to reduce saturation. Slow Cooling: Ensure the solution cools slowly to room temperature before placing it in an ice bath. Insulating the flask can help. Solvent Screening: Re-evaluate your choice of recrystallization solvent. |
| No crystals form upon cooling. | The solution is not saturated enough, or crystallization is not being initiated. | Reduce Solvent Volume: Evaporate some of the solvent to increase the concentration of the product. Induce Crystallization: Try scratching the inside of the flask at the solution's surface with a glass rod. Adding a seed crystal of the pure compound, if available, is also very effective. |
| Low recovery of the purified product. | The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used. | Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product. Wash with Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound using flash column chromatography. The specific eluent composition may require optimization based on TLC analysis of your crude material.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware for chromatography
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a few drops of dichloromethane or ethyl acetate.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber with a pre-determined solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Visualize the spots under UV light (254 nm).
-
The goal is to find a solvent system that gives the product an Rf value of approximately 0.2-0.3, with good separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Hexanes).
-
Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder with the product adsorbed onto the silica.
-
Carefully add this dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the least polar solvent system determined from your TLC analysis.
-
Gradually increase the polarity of the eluent (e.g., from 100% hexanes to a 95:5, then 90:10 mixture of hexanes:ethyl acetate).
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol is ideal for purifying larger quantities of the product or for a final polishing step after chromatography.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexanes (or petroleum ether)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate and swirl to dissolve the solid. Continue adding small portions of hot ethyl acetate until the solid is just dissolved.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
To the hot solution, slowly add hot hexanes until the solution becomes slightly turbid.
-
Add a few drops of hot ethyl acetate to re-dissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold hexanes.
-
Dry the purified crystals under vacuum.
-
Visualization of Workflows
Purification Decision Workflow
Caption: Decision workflow for selecting a purification method.
Troubleshooting Chromatography Workflow
Caption: Troubleshooting flowchart for column chromatography.
References
Technical Support Center: Preventing Dehalogenation in Cross-Coupling of Bromofluoropyridines
Welcome to the Technical Support Center for professionals engaged in the synthesis of complex molecules. This guide is specifically designed to address a persistent challenge in modern synthetic chemistry: the undesired dehalogenation of bromofluoropyridines during palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying mechanistic rationale to empower your experimental design and troubleshooting efforts.
The insights and protocols herein are curated to be a self-validating system, grounded in established chemical principles and supported by authoritative literature.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of my cross-coupling reaction, and why is it a problem with bromofluoropyridines?
Dehalogenation is a significant side reaction where the bromine atom on your bromofluoropyridine is replaced by a hydrogen atom, leading to a fluoropyridine byproduct instead of your desired coupled product. This directly impacts your reaction yield and complicates purification.[1] Bromofluoropyridines are particularly susceptible due to the electron-withdrawing nature of both the fluorine atom and the pyridine ring, which can influence the stability of key intermediates in the catalytic cycle.[1]
Q2: What is the primary mechanism behind this unwanted dehalogenation?
The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This can arise from several sources within your reaction, including amine bases, residual water, or alcohol solvents.[1][2] This Pd-H species can then participate in a reductive elimination step with the pyridine ring coordinated to the palladium, cleaving the C-Br bond and forming a C-H bond.
Q3: I'm observing significant dehalogenation. What are the first parameters I should investigate?
When troubleshooting dehalogenation, a systematic approach is key. Begin by evaluating the following critical reaction components:
-
Catalyst System (Palladium Source & Ligand): The choice of ligand is paramount.
-
Base: The nature and strength of the base can either suppress or promote dehalogenation.
-
Solvent: Your solvent should be anhydrous and aprotic to minimize it as a hydride source.[1]
-
Temperature: Higher temperatures can sometimes accelerate dehalogenation pathways.[3][4]
Troubleshooting Guides for Specific Cross-Coupling Reactions
The propensity for dehalogenation can vary depending on the specific cross-coupling reaction being performed. Below are tailored troubleshooting guides for common transformations.
Scenario 1: Suzuki-Miyaura Coupling
You are attempting to couple a bromofluoropyridine with a boronic acid or ester and are observing significant formation of the corresponding fluoropyridine.
Underlying Issues & Mechanistic Considerations
In Suzuki-Miyaura coupling, the base is crucial for the activation of the boronic acid to facilitate transmetalation.[5] However, certain bases can also promote the formation of Pd-H species. Furthermore, the stability of the boronic acid itself is a factor; slow transmetalation can provide a larger window for competing dehalogenation to occur.[1]
Troubleshooting Workflow & Recommended Actions
References
Technical Support Center: Improving Regioselectivity in Reactions of Polyhalogenated Pyridines
Welcome to the technical support center for navigating the complexities of regioselectivity in reactions involving polyhalogenated pyridines. This guide is tailored for researchers, scientists, and professionals in drug development, offering practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm performing a Nucleophilic Aromatic Substitution (SNAr) on a dichloropyridine and getting a mixture of isomers. How can I control which chlorine is substituted?
A1: This is a frequent challenge. The regioselectivity of SNAr on polyhalogenated pyridines is a delicate interplay of electronic and steric factors.
Underlying Principles: Nucleophilic attack on the pyridine ring is generally favored at the C2 (α) and C4 (γ) positions. This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.[1][2][3] When both positions are halogenated, several factors determine the outcome:
-
Electronic Effects: The pyridine nitrogen's electron-withdrawing nature makes the C2, C6, and C4 positions more electron-deficient and thus more susceptible to nucleophilic attack.[4][5] For many dihalopyridines, oxidative addition (in the case of cross-coupling) and nucleophilic attack are often favored at the position alpha to the nitrogen (C2 or C6).[4][5]
-
Steric Hindrance: Bulky nucleophiles or substituents adjacent to a halogen can impede attack at that position, favoring substitution at a less sterically crowded site.[1] For instance, a large substituent at C3 would likely direct an incoming nucleophile to the C6 position over the C2 position.
-
Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent can significantly influence regioselectivity. For example, the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine shows a 16:1 selectivity for the C2 isomer in dichloromethane (DCM), which can be inverted to a 2:1 selectivity for the C6 isomer in dimethyl sulfoxide (DMSO).
Troubleshooting Strategies:
-
Modify the Nucleophile: If feasible, using a bulkier nucleophile can enhance selectivity for the less sterically hindered halogen.
-
Solvent Screening: Conduct small-scale experiments with a range of solvents (e.g., polar aprotic like DMF or DMSO, and non-polar like toluene or DCM) to identify optimal conditions for your desired isomer.
-
Temperature Control: Lowering the reaction temperature can sometimes increase the kinetic selectivity for one isomer over the other.
Q2: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on a polybromopyridine is not selective. What factors can I tune?
A2: Achieving regioselectivity in cross-coupling reactions of polyhalogenated pyridines is a common hurdle, but one that can often be overcome by careful selection of the catalytic system.
Underlying Principles: The site of cross-coupling is primarily determined by the oxidative addition step of the catalyst (commonly palladium) to the carbon-halogen bond.[5]
-
Inherent Electronic Preference: As with SNAr, oxidative addition is generally favored at the C2 and C4 positions due to the electronic influence of the pyridine nitrogen.[4][5]
-
Catalyst and Ligand Choice: This is arguably the most critical factor. The steric and electronic properties of the phosphine or N-heterocyclic carbene (NHC) ligand can dramatically influence the regiochemical outcome.[4] Sterically demanding ligands can force the catalyst to attack less accessible positions, overriding the inherent electronic preferences of the pyridine ring.[4]
-
Reaction Conditions: Solvent, base, and temperature also play a crucial role in modulating the activity and selectivity of the catalytic system.[4]
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for cross-coupling regioselectivity.
Data-Driven Ligand Selection:
| Ligand Type | General Effect on Regioselectivity | Example |
| Bulky Phosphines | Can favor coupling at less sterically hindered positions. | XPhos, SPhos, RuPhos |
| Electron-Rich Phosphines | Can influence the rate of oxidative addition at different C-X bonds. | P(t-Bu)3, PCy3 |
| NHC Ligands | Often provide high stability and can favor different sites than phosphines. | IPr, SIMes |
Q3: I need to functionalize my polychloropyridine at the C3 or C5 position, but electrophilic aromatic substitution (EAS) is proving difficult and unselective. What are my options?
A3: Direct electrophilic halogenation of pyridines is notoriously challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack.[6] When the reaction does occur, it typically requires harsh conditions and favors the C3 position, though mixtures are common.[6][7]
Alternative Strategies for C3/C5 Functionalization:
-
Directed Ortho-Metalation (DoM): This is a powerful technique for achieving regioselective functionalization. A directing group on the pyridine ring (such as a halogen, amide, or methoxy group) directs a strong base (typically an organolithium reagent like LDA or n-BuLi) to deprotonate the adjacent ortho position.[8][9] The resulting lithiated intermediate can then be quenched with an electrophile. For 3-halopyridines, lithiation often occurs regioselectively at the C4 position.[10]
-
Halogen-Metal Exchange: This method is particularly useful for introducing functionality at a specific position if a bromine or iodine atom is already present. Treatment with an organolithium reagent (like n-BuLi or t-BuLi) at low temperatures can selectively swap the halogen for a lithium atom, which can then be reacted with an electrophile.[9]
-
Pyridyne Intermediates: Generation of a highly reactive 3,4-pyridyne intermediate from a 3,4-dihalopyridine or a 3-halo-4-lithiopyridine allows for the introduction of nucleophiles or cycloaddition partners.[10][11] The regioselectivity of nucleophilic addition to the pyridyne can be influenced by substituents on the ring that distort the triple bond.[11]
Experimental Protocol: Directed Ortho-Metalation of 3-Chloropyridine
This protocol describes the regioselective lithiation of 3-chloropyridine at the C4 position, followed by quenching with an electrophile.
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 3-chloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF to the cooled pyridine solution while maintaining the temperature at -78 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Electrophile Quench: Add the desired electrophile (e.g., trimethylsilyl chloride, iodine, an aldehyde) dropwise to the reaction mixture at -78 °C.
-
Warming: Allow the reaction to slowly warm to room temperature over several hours.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]
-
Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by flash column chromatography.
Logical Relationship Diagram for C3/C5 Functionalization:
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. znaturforsch.com [znaturforsch.com]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3,4-Disubstituted Pyridines
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 3,4-disubstituted pyridines. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the unique challenges associated with constructing this valuable heterocyclic motif. Pyridine derivatives are among the most prevalent N-heterocycles in FDA-approved pharmaceuticals, making their efficient and selective synthesis a critical endeavor.[1][2]
However, the synthesis of pyridines, particularly with substitution at the C3 and C4 positions, is far from trivial. The electron-deficient nature of the ring and the coordinating power of the nitrogen atom often lead to issues with reactivity and regioselectivity.[1][3] This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these complexities, optimize your reactions, and achieve your synthetic goals.
Part 1: Strategic Planning - Choosing Your Synthetic Approach
The first challenge is selecting the appropriate synthetic strategy. Your choice will depend on the desired substitution pattern, functional group tolerance, and scalability. Classical ring-forming reactions are powerful for building the core from acyclic precursors, while modern functionalization methods excel at modifying an existing pyridine ring.
Caption: Decision flowchart for selecting a synthetic route.
Part 2: Troubleshooting Classical Ring-Forming Reactions
These methods build the pyridine ring from acyclic precursors. While powerful, they often require harsh conditions and can suffer from regioselectivity issues.
A. The Bohlmann-Rahtz Pyridine Synthesis
This two-step method involves the condensation of an enamine with an ethynylketone, followed by a cyclodehydration to yield the pyridine.[4]
Q1: My Bohlmann-Rahtz reaction is giving very low yields or failing completely. What's the likely cause?
A1: The most common failure point is the high temperature required for the final cyclodehydration step, which can lead to decomposition of starting materials or intermediates.[4][5]
-
Causality: The cyclization requires significant thermal energy to overcome the activation barrier for 6π-electrocyclization and subsequent dehydration. Many complex organic molecules are not stable at the typically required 120-160 °C.
-
Troubleshooting Protocol:
-
Introduce an Acid Catalyst: Brønsted or Lewis acids can dramatically lower the required temperature.[4][6] Acetic acid is a common choice. For more sensitive substrates, solid acid catalysts like Amberlyst-15 or Lewis acids such as Yb(OTf)₃ or ZnBr₂ in a non-coordinating solvent like toluene are excellent alternatives.[4][5][6]
-
Solvent Choice: The choice of solvent is critical. While the reaction can be run in various solvents, protic and polar solvents like ethanol are often favored for the initial condensation step.[4] For the acid-catalyzed cyclization, toluene is a good choice.[4]
-
In Situ Enamine Generation: If you suspect your enamine is degrading upon isolation, it can be generated in situ by reacting the corresponding ketone with ammonium acetate before adding the alkynone.[6]
-
Q2: I'm getting a mixture of regioisomers. How can I control the regioselectivity?
A2: Regioselectivity in the Bohlmann-Rahtz synthesis is dictated by the initial Michael addition of the enamine to the ethynylketone. Steric and electronic factors of both partners play a crucial role.
-
Causality: The nucleophilic β-carbon of the enamine will preferentially attack the most electrophilic and sterically accessible position of the alkyne.
-
Troubleshooting Protocol:
-
Modify Steric Hindrance: Employing a bulkier group on either the enamine or the ketone can direct the addition to the less hindered position.
-
Stepwise Approach: Instead of a one-pot reaction, isolate the aminodiene intermediate.[4] This allows you to confirm the regiochemistry of the addition before proceeding with the often-irreversible cyclization step.
-
Alternative Routes: If regioselectivity remains poor, consider related cycloaddition strategies, such as those using diynes and nitriles, where steric factors can more predictably favor a single isomer.[7]
-
Caption: Bohlmann-Rahtz mechanism and key troubleshooting point.
B. Guareschi-Thorpe Condensation
This reaction provides a route to 2-pyridones (or their 2-hydroxypyridine tautomers) by condensing a cyanoacetamide with a 1,3-dicarbonyl compound.[8][9]
Q3: My Guareschi-Thorpe reaction is messy and gives low yields. How can I improve it?
A3: The classical Guareschi-Thorpe reaction can be sensitive to reaction conditions. Modern modifications offer significant improvements in yield and purity.
-
Causality: The reaction involves multiple condensation and cyclization steps that can be reversible or lead to side products if not properly controlled. The choice of base and solvent is critical for driving the reaction to completion.
-
Troubleshooting Protocol:
-
Switch to an Aqueous System: An advanced version of the reaction uses ammonium carbonate in an aqueous medium.[10][11] This approach is often higher yielding, eco-friendly, and simplifies work-up as the product often precipitates directly from the reaction mixture.[10][11]
-
Control pH: The pH of the medium is crucial. The use of ammonium carbonate acts as both the nitrogen source and a buffer, maintaining an optimal pH for the condensation.[10]
-
Catalyst Choice: While traditional methods use bases like ammonia, newer protocols have demonstrated high efficiency.[9]
-
Detailed Protocol: Acid-Catalyzed Bohlmann-Rahtz Synthesis
This protocol utilizes a solid acid catalyst to mitigate the need for high temperatures.[5]
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the enamine (1.0 equiv) and the ethynylketone (1.1 equiv).
-
Solvent Addition: Add anhydrous toluene (approx. 0.2 M concentration).
-
Catalyst Addition: Add Amberlyst-15 ion-exchange resin (20 mol%).
-
Reaction: Stir the mixture at 50-80 °C. The optimal temperature will be substrate-dependent.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the Amberlyst-15 resin.
-
Wash the resin with a small amount of toluene or chloroform.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Part 3: Navigating Modern Functionalization Methods
Modern methods focus on modifying a pre-existing pyridine ring, offering high regioselectivity but presenting their own set of challenges, primarily related to the electronic nature of the heterocycle.
A. C-H Functionalization
Directly converting a C-H bond to a C-C or C-X bond is a highly atom-economical strategy. However, the pyridine ring presents significant hurdles.
Q4: I am struggling to achieve regioselective C-H functionalization at the C3 or C4 position. The reaction either doesn't work or gives C2 functionalization.
A4: This is a classic challenge. The pyridine nitrogen deactivates the ring towards electrophilic substitution and directs metallation/activation to the C2 position due to its proximity and electronic influence.[12][13] Overcoming this inherent reactivity requires specific strategies.
-
Causality: The C2-H bond is the most acidic due to the inductive effect of the nitrogen, and the nitrogen lone pair acts as a powerful directing group for transition metal catalysts, leading to preferential C2 functionalization.[12]
-
Troubleshooting Protocol:
-
Blocking/Directing Groups: The most reliable way to achieve distal functionalization is to temporarily block the C2/C6 positions or install a directing group that forces the catalyst to the C3 or C4 position.[13][14] Pyridine N-oxides are a common strategy to activate the ring and can direct functionalization to C2 and C4.[13][15]
-
Ligand Control: For non-chelate-assisted reactions, the choice of ligand on the transition metal catalyst is paramount. Bulky or specifically designed ligands can overcome the directing effect of the ring nitrogen and favor distal positions.[14]
-
Lewis Acid Additives: A bulky Lewis acid can coordinate to the pyridine nitrogen.[16] This coordination blocks the C2/C6 positions sterically and deactivates them electronically, allowing for selective functionalization at the C4 position.
-
B. Functionalization via 3,4-Pyridyne Intermediates
Generating a highly reactive 3,4-pyridyne intermediate allows for the introduction of two adjacent substituents. The primary challenge is controlling the regioselectivity of the subsequent nucleophilic addition.
Q5: The nucleophilic addition to my 3,4-pyridyne intermediate is non-selective, giving a 1:1 mixture of C3 and C4 addition products. How can I control this?
A5: Unsubstituted 3,4-pyridynes are notoriously unselective.[17] Regiocontrol is achieved by installing a substituent at the C2 position that "distorts" the aryne, making one carbon of the triple bond more electrophilic or accessible.[17][18]
-
Causality (Aryne Distortion Model): A substituent at C2 can perturb the geometry of the pyridyne. For example, a halogen can direct nucleophilic attack to the C4 position. This strategy renders 3,4-pyridynes synthetically useful building blocks.[17][19]
-
Troubleshooting Protocol:
-
Install a Directing Substituent: Synthesize a pyridyne precursor with a substituent at C2 (e.g., 3-chloro-2-ethoxypyridine). Lithiation followed by elimination generates a 2-ethoxy-3,4-pyridyne.[18][20]
-
Nucleophile Choice: The nature of the nucleophile (e.g., Grignard reagents, magnesium thiolates) can also influence the regioselectivity of the addition.[18][20]
-
Quenching Electrophile: After the regioselective addition of the nucleophile at C4, a 3-pyridylmagnesium or lithium species is formed, which can then be trapped with a variety of electrophiles to install the second substituent at C3.[18][21]
-
Data Summary: Comparison of Modern C-H Functionalization Strategies
| Strategy | Target Position | Typical Catalyst/Reagent | Key Requirement | Common Issues | Reference |
| N-Oxide Mediation | C4 | Pd, Rh, Ir catalysts | Pre-formation of N-oxide | Extra synthetic steps, limited FG tolerance | [13] |
| Chelation-Assisted | C3 | Pd(OAc)₂ | Removable directing group at C2 | Steric hindrance, extra steps | [14] |
| Ligand-Controlled | C3 | Pd catalyst with specialized ligand | Non-coordinating conditions | Ligand synthesis, lower reactivity | [14] |
| Pyridyne Intermediate | C3 & C4 | n-BuLi, Grignard reagents | C2-substituent to direct addition | Multi-step precursor synthesis | [17][18] |
Part 4: General FAQs and Purification
Q6: I have successfully synthesized my 3,4-disubstituted pyridine, but I am struggling with purification. It streaks on silica gel columns and is difficult to dry completely.
A6: These are classic problems when working with pyridines, stemming from their basicity and hygroscopic nature.[22]
-
Causality: The basic lone pair on the nitrogen atom interacts strongly with the acidic silanol groups on standard silica gel, leading to tailing and poor separation. Pyridines also readily absorb atmospheric moisture, forming azeotropes that are difficult to remove by simple distillation.[22]
-
Troubleshooting Protocol:
-
Column Chromatography:
-
Deactivate the Silica: Pre-treat your silica gel by slurrying it in the eluent containing a small amount of a volatile base, such as triethylamine (~1-2%). This neutralizes the acidic sites and significantly improves peak shape.
-
Use Alumina: Basic or neutral alumina can be a good alternative stationary phase for purifying basic compounds.
-
-
Drying:
-
Azeotropic Removal: If water is present, dissolve the compound in a solvent that forms a low-boiling azeotrope with water (e.g., toluene) and evaporate the solvent under reduced pressure. Repeat this process several times.
-
Chemical Drying: For rigorous drying, use a strong desiccant. Refluxing over calcium hydride (CaH₂) followed by distillation is a highly effective method for removing trace water from pyridine-based compounds.[22] Always perform this in a well-ventilated fume hood with appropriate safety precautions.
-
-
Q7: I need to introduce an N-substituted amino group at the C3 or C4 position, but direct alkylations and reductive aminations are failing.
A7: Direct functionalization of aminopyridines can be problematic. The amino group can interfere with many standard reactions, and the pyridine ring deactivates the system.
-
Causality: The electron-donating amino group can complicate reactions at other positions, and the basicity of both the ring nitrogen and the amino group can lead to catalyst poisoning or unwanted side reactions. Reductive aminations on these systems are often difficult.[23][24]
-
Troubleshooting Protocol:
-
Protecting Group Strategy: Protect the amino group (e.g., as a Boc-carbamate) before attempting further functionalization.
-
Sequential Deprotection/Alkylation: A high-yielding protocol involves the TFA-mediated deprotection of a Boc-protected aminopyridine, followed by an in situ reductive amination mediated by a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf).[23][24] This one-pot procedure often provides clean products without the need for chromatography.[23]
-
References
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. baranlab.org [baranlab.org]
- 8. benchchem.com [benchchem.com]
- 9. Guareschi-Thorpe Condensation [drugfuture.com]
- 10. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 14. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regioselective reactions of 3,4-pyridynes enabled by the aryne distortion model [escholarship.org]
- 20. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01208H [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yield in Functionalizing 3-Bromo-2-fluoro-4-iodopyridine
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for overcoming common low-yield issues encountered during the functionalization of the highly versatile, yet challenging, building block: 3-Bromo-2-fluoro-4-iodopyridine.
The unique electronic and steric properties of this polyhalogenated pyridine demand a nuanced approach to achieve high-yielding and regioselective transformations. This resource synthesizes field-proven insights and established protocols to empower you to navigate these complexities successfully.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific experimental challenges in a problem-solution format.
I. Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)
Question 1: My Suzuki-Miyaura coupling with an arylboronic acid at the 4-position (C-I) of this compound is resulting in low yield. What are the primary causes and how can I troubleshoot this?
Answer: Low yields in Suzuki-Miyaura couplings involving this substrate often stem from a few key factors: catalyst deactivation, suboptimal reaction conditions, and side reactions. Here’s a systematic approach to troubleshooting:
A. Understanding the Causality:
-
Reactivity Hierarchy: The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions.[1] This inherent reactivity difference is the basis for selective functionalization at the 4-position.
-
Electron-Deficient Ring: The pyridine ring, further deactivated by three electron-withdrawing halogens, can be a challenging substrate. This electron deficiency can impact the rates of oxidative addition and reductive elimination in the catalytic cycle.[2][3]
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.[4] The choice of ligand is crucial to mitigate this effect.
B. Troubleshooting Protocol:
-
Reagent and Solvent Quality:
-
Boronic Acid/Ester Stability: Boronic acids, especially electron-deficient ones, can be prone to protodeboronation, a major side reaction where the boronic acid/ester group is replaced by a hydrogen atom.[5] Use fresh, high-purity boronic acid or consider using more stable derivatives like pinacol esters or MIDA boronates.[5]
-
Solvent and Base Purity: Ensure you are using anhydrous and thoroughly degassed solvents. Oxygen can deactivate the palladium catalyst, leading to the formation of palladium black and promoting side reactions like homocoupling.[5][6][7] Use high-purity bases.
-
-
Catalyst System Optimization:
-
Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, air- and moisture-stable pre-catalysts like XPhos-Pd-G3, SPhos-Pd-G2, or cataCXium A Pd G3 can offer improved consistency.[8]
-
Ligand Selection: The choice of phosphine ligand is critical. Electron-rich and sterically hindered ligands are often necessary for coupling with electron-deficient aryl halides.[4][7]
-
For general Suzuki couplings, ligands like SPhos, XPhos, or RuPhos are excellent starting points.
-
If catalyst inhibition by the pyridine nitrogen is suspected, bulky ligands can help shield the metal center.
-
-
-
Base Selection:
-
Temperature and Reaction Time:
-
While elevated temperatures (80-110 °C) are common, excessive heat can lead to catalyst degradation or side reactions.[6] Consider screening a range of temperatures.
-
Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid product decomposition.
-
C. Experimental Workflow Diagram:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
Question 2: I am attempting a Buchwald-Hartwig amination and observing low conversion. How can I improve the yield?
Answer: Similar to Suzuki couplings, low yields in Buchwald-Hartwig aminations with this compound are often linked to the catalyst system and reaction conditions. The electron-deficient nature of the pyridine ring and potential catalyst inhibition by the nitrogen atom are key challenges.[4]
A. Causality and Key Considerations:
-
Selective C-I Amination: The C-I bond is the primary site of reaction in Buchwald-Hartwig aminations under standard conditions.[9]
-
Ligand is Key: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, which must facilitate both oxidative addition and reductive elimination.[4][10]
-
Base Strength: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the catalytic cycle.
B. Troubleshooting Protocol:
-
Catalyst and Ligand Selection:
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common starting points.
-
Ligands: For aminations on electron-deficient heterocycles, bulky, electron-rich biarylphosphine ligands are often essential. Consider screening ligands such as:
-
Josiphos-type ligands: Often effective for challenging couplings.
-
XPhos or tBuXPhos: Generally robust ligands for a wide range of substrates.
-
BINAP: Can be effective, particularly in microwave-assisted reactions.[11]
-
-
-
Base Optimization:
-
Common Choices: NaOt-Bu, KOt-Bu, and LiHMDS are frequently used strong bases.
-
Substrate Dependence: The optimal base can be substrate-dependent. If you observe decomposition of your starting material or product, consider a weaker base like K₃PO₄ or Cs₂CO₃.
-
-
Solvent and Temperature:
-
Inert Atmosphere:
C. Recommended Catalyst/Ligand Combinations (Table):
| Reaction Type | Recommended Ligands | Typical Base |
| Suzuki-Miyaura | SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃ |
| Buchwald-Hartwig | XPhos, tBuXPhos, Josiphos | NaOt-Bu, KOt-Bu |
| Sonogashira | PPh₃, Xantphos | Et₃N, i-Pr₂NEt |
II. Lithiation and Other Functionalizations
Question 3: I am struggling with selective lithiation of this compound. What are the common pitfalls?
Answer: Direct lithiation of polyhalogenated pyridines can be complicated by competing halogen-metal exchange and addition reactions.
A. Causality and Reactivity:
-
Halogen-Metal Exchange: The order of reactivity for halogen-metal exchange with organolithium reagents is typically I > Br > Cl. Therefore, treatment with a strong base like n-BuLi is likely to result in exchange at the 4-position (iodine).
-
Directed Ortho-Metalation: The fluorine atom at the 2-position can direct lithiation to the adjacent 3-position. However, this is often outcompeted by the rapid iodine-lithium exchange.
-
Nucleophilic Addition: Organolithium reagents can also add to the pyridine ring, typically at the 2- or 6-positions.[12]
B. Troubleshooting and Alternative Strategies:
-
Low-Temperature Conditions: To favor halogen-metal exchange over other pathways, conduct the reaction at very low temperatures (e.g., -78 °C or lower).
-
Choice of Base: Using a hindered base like lithium tetramethylpiperidide (LTMP) can sometimes favor deprotonation over nucleophilic addition.
-
Alternative Synthetic Routes: If direct lithiation is problematic, consider alternative strategies such as:
-
Magnesium-Halogen Exchange: Using reagents like i-PrMgCl·LiCl can provide a milder route to the Grignard reagent at the 4-position, which can then be trapped with an electrophile.
-
Palladium-Catalyzed Borylation: A Miyaura borylation at the 4-position would install a boronic ester, which can then be used in subsequent Suzuki couplings.
-
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the different halogens on this compound in cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bond activation is C-I > C-Br > C-Cl > C-F.[5] Therefore, for this compound, the C-I bond at the 4-position is the most reactive site for oxidative addition.
Q2: How does the 2-fluoro substituent influence the reactivity of the pyridine ring?
A2: The fluorine atom has a strong electron-withdrawing inductive effect, which decreases the electron density of the pyridine ring and can reduce the basicity of the pyridine nitrogen.[13] This can make the ring more susceptible to nucleophilic attack and can influence the rates of the elementary steps in a catalytic cycle. The presence of multiple fluorine atoms can further stabilize the aromatic ring.[14]
Q3: Can I achieve functionalization at the C-Br bond (3-position) while leaving the C-I bond intact?
A3: This is generally very challenging due to the significantly higher reactivity of the C-I bond. Selective functionalization at the less reactive C-Br bond would likely require a specialized catalyst system or a multi-step approach where the 4-position is first functionalized and then the desired group is introduced at the 3-position in a subsequent step.
Q4: Are there any common side reactions I should be aware of?
A4: Yes, several side reactions can lead to low yields:
-
Protodeboronation: The loss of the boronic acid group, particularly with electron-deficient substrates.[5]
-
Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules.[7] This is often exacerbated by the presence of oxygen.
-
Dehalogenation: The replacement of a halogen atom with a hydrogen atom.
-
Polyfunctionalization: If reaction conditions are too harsh or reaction times are too long, you may see reaction at the less reactive C-Br bond.[15]
Q5: What is the best way to ensure an inert atmosphere for my reaction?
A5: Using standard Schlenk techniques is highly recommended.[8] This involves using oven-dried glassware, evacuating the reaction flask and backfilling with an inert gas (argon or nitrogen) multiple times, and using degassed solvents. For small-scale reactions, a glovebox provides an excellent inert environment.
Diagram of Halogen Reactivity
Caption: Relative reactivity of halogens in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ch.ic.ac.uk [ch.ic.ac.uk]
Technical Support Center: Catalyst Selection for 3-Bromo-2-fluoro-4-iodopyridine
Introduction
For researchers, scientists, and professionals in drug development, the selective functionalization of polyhalogenated heterocycles like 3-Bromo-2-fluoro-4-iodopyridine is a pivotal step in constructing complex molecular architectures. The differential reactivity of the carbon-halogen bonds presents both an opportunity for sequential, site-selective reactions and a challenge in minimizing byproduct formation. This guide provides in-depth technical support for selecting the optimal catalyst system to minimize byproducts and achieve high selectivity in cross-coupling reactions involving this compound.
The primary principle governing selectivity is the difference in bond dissociation energies of the carbon-halogen bonds, which generally follows the trend C-I < C-Br < C-Cl < C-F for palladium-catalyzed cross-coupling reactions.[1][2] Consequently, the C-I bond at the 4-position is the most labile and will preferentially undergo oxidative addition to a Pd(0) catalyst under milder conditions. The C-Br bond at the 3-position is less reactive, and the C-F bond at the 2-position is typically inert to these conditions.
Troubleshooting & FAQs: Minimizing Byproducts
This section addresses common issues encountered during the cross-coupling of this compound, with a focus on catalyst selection to enhance selectivity and reduce byproduct formation.
Q1: I am observing significant amounts of the di-substituted product where both the iodo and bromo groups have reacted. How can I improve selectivity for the C-4 (iodo) position?
A1: This is a common challenge arising from reaction conditions that are too harsh, leading to the coupling at the less reactive C-Br bond. To enhance selectivity for the C-4 position, consider the following strategies:
-
Reaction Conditions: Employ milder conditions. This includes lowering the reaction temperature and shortening the reaction time.[1] Monitoring the reaction closely by TLC or LC-MS is crucial to quench the reaction upon consumption of the starting material, preventing over-reaction.[1]
-
Catalyst System:
-
Palladium Precursor: Standard palladium sources like Pd(PPh₃)₄ or Pd(OAc)₂ are often sufficient for selective coupling at the iodo position.[3]
-
Ligand Choice: The ligand plays a critical role. Less reactive, sterically hindered ligands can sometimes favor the less accessible position, but for initial C-I selectivity, standard phosphine ligands are a good starting point.
-
-
Stoichiometry: Use a stoichiometric amount (typically 1.0-1.2 equivalents) of your coupling partner to disfavor the second coupling event.[1]
Q2: My Suzuki-Miyaura reaction is producing a significant amount of homocoupled boronic acid byproduct. What is the cause and how can I prevent it?
A2: Homocoupling of boronic acids is often promoted by the presence of oxygen, which can lead to oxidative coupling.
-
Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed. Maintaining a strict inert atmosphere (argon or nitrogen) throughout the reaction is critical.[4]
-
Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources (e.g., Pd(OAc)₂).[4]
-
Temperature Control: Lowering the reaction temperature may disfavor the homocoupling pathway.[4]
-
Base Selection: The choice of base can influence the rate of homocoupling. Screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) may be necessary to find the optimal conditions for your specific substrate.[5]
Q3: In my Sonogashira coupling, I am observing Glaser coupling (homocoupling of the terminal alkyne) as a major byproduct. How can I suppress this side reaction?
A3: Glaser coupling is a common side reaction in Sonogashira couplings, particularly in the presence of oxygen.
-
Inert Atmosphere: As with Suzuki couplings, maintaining a scrupulously inert atmosphere is the most critical factor in preventing alkyne homocoupling.[5]
-
Copper Co-catalyst: While copper(I) is a co-catalyst for the Sonogashira reaction, its presence can also promote Glaser coupling. In some cases, copper-free Sonogashira conditions can be employed, although this may require more specialized ligands and conditions.[6]
-
Amine Base: The choice and purity of the amine base (e.g., triethylamine, diisopropylamine) are important. Ensure it is anhydrous and of high quality.[7]
Q4: I am attempting a Buchwald-Hartwig amination and observing hydrodehalogenation (replacement of the halogen with hydrogen) as a significant byproduct. What are the likely causes?
A4: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations.
-
Moisture: Ensure all reagents, solvents, and glassware are scrupulously dry, as water can act as a proton source.[4]
-
Amine Quality: Use high-purity amines. Impurities in the amine can sometimes act as hydrogen donors.[8]
-
Base Selection: The choice of base can influence the rate of hydrodehalogenation. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used, but screening may be necessary.[4]
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) are often effective in promoting the desired C-N bond formation over competing side reactions.[9][10]
Catalyst Selection and Reaction Optimization Workflow
The following workflow provides a systematic approach to selecting a catalyst and optimizing reaction conditions to minimize byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. research.rug.nl [research.rug.nl]
- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Catalyst Removal in 3-Bromo-2-fluoro-4-iodopyridine Reactions
This guide provides in-depth troubleshooting advice and detailed protocols for the effective removal of residual palladium catalysts from reactions involving 3-Bromo-2-fluoro-4-iodopyridine. Designed for researchers, chemists, and process development professionals, this document addresses common challenges through a practical, question-and-answer format, grounding all recommendations in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from reactions involving this compound particularly challenging?
The primary difficulty stems from the inherent chemical nature of the pyridine substrate. The Lewis basic nitrogen atom in the pyridine ring can strongly coordinate with the palladium catalyst.[1] This chelation forms stable, soluble palladium-pyridine complexes that are difficult to break apart, making removal by standard methods like simple filtration or crystallization inefficient.[1]
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
Regulatory bodies, including the International Council for Harmonisation (ICH), enforce strict limits on elemental impurities in drug products.[2][3] For palladium, a Class 2B element, the permitted daily exposure (PDE) for oral administration is 100 µ g/day .[1][4] This translates to a concentration limit of 10 parts per million (ppm) for an API with a maximum daily dose of 10 grams.[1][4] Achieving these low levels is a critical endpoint for any purification strategy.
Q3: What are the primary methods for palladium removal?
The most common strategies involve adsorption, scavenging, crystallization, and chromatography.[1]
-
Adsorption/Scavenging: This is the most widely used industrial method. It involves using solid-supported materials (scavengers) with functional groups that have a high affinity for palladium.[5][6] The reaction mixture is treated with the scavenger, which binds the palladium, and the resulting solid complex is removed by filtration.[1]
-
Activated Carbon: A cost-effective adsorbent that can remove palladium, but it is often less selective and may lead to product loss.[7][8]
-
Crystallization: Purifying the product through crystallization can leave palladium impurities behind in the mother liquor. However, this method can sometimes concentrate the metal within the crystal structure and is often insufficient on its own.[2][5][9]
-
Chromatography: Standard column chromatography can separate the product from the catalyst, but it may not be practical or cost-effective for large-scale production.[1][10]
Q4: What are palladium scavengers and how do they function?
Palladium scavengers are typically silica or polymer-based materials functionalized with ligands that exhibit a strong binding affinity for palladium.[5] Sulfur-based functional groups, such as thiols, thioureas, and trimercaptotriazine (TMT), are particularly effective due to the high affinity of sulfur for soft metals like palladium.[1][6][8][11] The scavenger is stirred with the crude product solution, selectively binding the palladium. The solid scavenger-palladium complex is then easily filtered off, leaving a purified product solution.[1]
Troubleshooting Guide: Common Issues & Solutions
Issue 1: High levels of residual palladium (>50 ppm) remain after initial purification attempts (e.g., filtration, single crystallization).
-
Potential Cause A: Strong Palladium-Pyridine Chelation.
-
Explanation: The pyridine nitrogen is coordinating with the palladium, keeping it dissolved in the organic phase. Simple filtration of precipitated "palladium black" is insufficient because a significant portion of the catalyst remains in a soluble, complexed form.[1]
-
Solution 1: Employ a High-Affinity Scavenger. Use a scavenger specifically designed for robust palladium removal. Thiol-functionalized silica (e.g., SiliaMetS Thiol) or polymer-bound trimercaptotriazine (TMT) are excellent first choices.[1][6][12] These scavengers have a stronger binding affinity for palladium than the pyridine nitrogen, enabling effective capture.
-
Solution 2: Optimize Scavenging Conditions. The efficiency of scavenging is dependent on time, temperature, and scavenger loading. Experiment with increasing the scavenger amount (start with 3-5 equivalents relative to the initial palladium catalyst load), raising the temperature (e.g., 40-60 °C), and extending the stirring time (4-24 hours).[1]
-
-
Potential Cause B: Inefficient Removal of Particulate Palladium.
-
Explanation: Finely dispersed palladium particles (palladium black) may pass through standard filter paper.
-
Solution: Use a Filter Aid. Before any scavenging step, filter the crude reaction mixture through a pad of Celite® (diatomaceous earth).[1][10][13] This creates a fine filtration bed that effectively traps microscopic palladium particles.
-
Issue 2: Significant product loss is observed after treatment with activated carbon.
-
Potential Cause: Non-Specific Adsorption.
-
Explanation: Activated carbon has a high surface area with a wide range of pore sizes and surface functionalities, which can adsorb not only the palladium catalyst but also your desired product, especially if the product is large or has polar functional groups.[4][14]
-
Solution 1: Reduce Carbon Loading and Contact Time. Use the minimum amount of activated carbon necessary (e.g., start with 0.1-0.2 weight equivalents relative to the crude product) and monitor both palladium levels and product concentration over time to find the optimal contact duration that maximizes palladium removal while minimizing product loss.[8]
-
Solution 2: Switch to a More Selective Adsorbent. While more expensive, functionalized silica scavengers are highly selective for the metal catalyst and typically result in minimal product loss.[6][11] A comparative study showed that SiliaMetS Thiol and Thiourea significantly outperformed activated carbon in both scavenging efficiency and product recovery.[6]
-
Issue 3: Scavenging results are inconsistent between batches.
-
Potential Cause A: Variable Palladium Speciation.
-
Explanation: The palladium in the crude mixture may exist in different oxidation states (e.g., Pd(0), Pd(II)) or forms (e.g., nanoparticles, soluble complexes), which have different affinities for various scavengers.[1]
-
Solution: Screen Multiple Scavengers. Test a small panel of scavengers with different functional groups (e.g., Thiol, Thiourea, TMT) to identify the most robust option for your specific reaction conditions.[15]
-
-
Potential Cause B: Incomplete Reaction or Presence of Interfering Species.
-
Explanation: Unreacted starting materials or certain byproducts might compete with the scavenger for palladium binding or interfere with the scavenging process.
-
Solution: Perform an Aqueous Workup First. Before scavenger treatment, perform a liquid-liquid extraction. Washing the organic layer with an aqueous solution containing a mild chelating agent (e.g., 1 M ammonium chloride) can sometimes help remove more labile palladium salts and other impurities.[13]
-
Visualized Workflows & Data
Decision Workflow for Palladium Removal
The following diagram outlines a logical decision-making process for selecting and optimizing a palladium removal strategy.
Caption: Decision tree for selecting a palladium removal strategy.
Comparative Efficacy of Palladium Scavenging Methods
The following table summarizes representative data on the performance of various palladium removal techniques. Note that efficiency is highly dependent on the specific substrate, solvent, and palladium species.
| Method/Scavenger | Initial Pd Level (ppm) | Final Pd Level (ppm) | Removal Efficiency (%) | Key Conditions | Reference(s) |
| SiliaMetS® Thiol | 2400 | ≤ 16 | >99.3 | 10 wt. equivalents, RT, 16h | [6] |
| SiliaMetS® Thiourea | 2400 | ≤ 16 | >99.3 | 10 wt. equivalents, RT, 16h | [6] |
| Activated Carbon (Darco) | 2400 | >100 | <95.8 | 10 wt. equivalents, RT, 16h | [6] |
| TMT + Activated Carbon | 2239 | 20 | ~99.1 | 20 mol% TMT, 0.2 wt Charcoal | [15] |
| N-Acetyl Cysteine Wash | 8600 | 975 | 88.7 | Aqueous wash, 30-40°C, 64h | [3] |
| ISOLUTE® Si-TMT | 1300 | 5 | >99.6 | Single pass through scavenger plug | [9] |
Detailed Experimental Protocols
Protocol 1: Palladium Removal using Thiol-Functionalized Silica
This protocol provides a general procedure for using a high-affinity scavenger.
-
Initial Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate, THF). Prepare a short plug of Celite® (2-3 cm thick) in a Büchner or sintered glass funnel. Filter the reaction mixture through the Celite® pad to remove precipitated palladium black and other particulates. Wash the pad with additional solvent to ensure complete transfer of the product.[1][10]
-
Scavenger Treatment: Combine the filtrate and washings in a round-bottom flask. Add the thiol-functionalized silica scavenger (typically 3-5 equivalents based on the initial moles of palladium catalyst used).[1]
-
Incubation: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 4 to 24 hours. The optimal time and temperature should be determined experimentally for the specific substrate.[1][16]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger with the bound palladium.[1]
-
Product Isolation: Wash the scavenger on the filter with fresh solvent to minimize product loss. Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Submit a sample of the final product for quantitative analysis (e.g., ICP-MS) to confirm the residual palladium level is below the target threshold.[5]
Protocol 2: Palladium Removal using Activated Carbon
This protocol is a cost-effective alternative, but requires careful optimization to prevent product loss.
-
Dissolution: Dissolve the crude product (after initial filtration through Celite®) in an appropriate solvent.
-
Carbon Addition: Add activated carbon (e.g., Darco® KB-B) to the solution. A typical starting point is 0.2-0.5 weight equivalents relative to the crude product.[8]
-
Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours. Monitor the process to avoid excessive product adsorption.[16]
-
Filtration: Filter the mixture through a thick pad of Celite® to ensure all fine carbon particles are removed. Using a 0.45 µm PTFE filter can provide an additional level of security against fines.[8][17]
-
Washing: Wash the activated carbon on the filter extensively with fresh solvent. Product recovery can be a challenge, so this step is critical.
-
Concentration & Analysis: Combine the filtrate and washings, remove the solvent under reduced pressure, and analyze for residual palladium.
Troubleshooting Flowchart for Scavenging Protocol
Caption: A systematic flowchart for troubleshooting an ineffective scavenging process.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. onyxipca.com [onyxipca.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. arborassays.com [arborassays.com]
- 6. silicycle.com [silicycle.com]
- 7. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sopachem.com [sopachem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
A Comparative Guide to the NMR and Mass Spectrometry Analysis of 3-Bromo-2-fluoro-4-iodopyridine Derivatives
Introduction
In the landscape of modern drug discovery and development, halogenated pyridines are indispensable building blocks. Their unique electronic properties and ability to participate in a diverse array of chemical transformations make them highly sought-after intermediates in the synthesis of complex pharmaceutical agents. Among these, 3-bromo-2-fluoro-4-iodopyridine and its derivatives represent a particularly valuable class of compounds. The strategic placement of three different halogen atoms on the pyridine ring offers a rich platform for selective functionalization, enabling the precise construction of novel molecular architectures.
The accurate and unambiguous characterization of these derivatives is paramount to ensuring the integrity of synthetic pathways and the purity of final active pharmaceutical ingredients (APIs). Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand as the two cornerstone analytical techniques for the structural elucidation and purity assessment of these complex molecules. This guide provides a comprehensive comparison of these techniques, offering insights into their respective strengths and limitations in the context of analyzing this compound derivatives. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and provide supporting data to empower researchers, scientists, and drug development professionals in their analytical endeavors.
The Analytical Imperative: Why NMR and MS are Essential
The journey from a synthetic concept to a viable drug candidate is paved with rigorous analytical checkpoints. For intermediates like this compound derivatives, confirming the correct isomeric structure and assessing purity are non-negotiable steps. The presence of unwanted isomers or impurities, even in trace amounts, can significantly impact the efficacy and safety of the final pharmaceutical product.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unparalleled detail about the molecular structure by probing the magnetic properties of atomic nuclei. For this compound derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly informative, revealing the precise arrangement of atoms and the electronic environment of each nucleus.
-
Mass Spectrometry (MS): Determines the mass-to-charge ratio of ionized molecules, providing a direct measure of the molecular weight.[3][4] High-resolution mass spectrometry (HRMS) can yield elemental composition, while fragmentation patterns offer clues about the molecule's connectivity.[3][4]
Together, these techniques provide a holistic and self-validating analytical workflow for the comprehensive characterization of these critical pharmaceutical building blocks.
Workflow for Comprehensive Analysis
The following diagram illustrates a typical workflow for the complete analytical characterization of a this compound derivative, integrating both NMR and mass spectrometry.
Caption: Integrated workflow for the analysis of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deep Dive into Molecular Structure
NMR spectroscopy is the gold standard for unambiguous structure determination in organic chemistry. For halogenated pyridines, multinuclear NMR experiments are essential for a complete picture.
¹H NMR Spectroscopy
The ¹H NMR spectrum of a this compound derivative will typically show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns of these protons are highly informative.
-
Chemical Shifts (δ): The electron-withdrawing nature of the halogen atoms will generally shift the proton signals downfield (to higher ppm values). The exact chemical shifts are influenced by the specific positions of the substituents.
-
Coupling Constants (J): Spin-spin coupling between the protons and the ¹⁹F nucleus provides crucial connectivity information. The magnitude of the J-coupling constant is dependent on the number of bonds separating the coupled nuclei. For instance, a proton ortho to the fluorine atom will exhibit a larger coupling constant than a proton meta to it.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
-
Chemical Shifts (δ): The chemical shifts of the carbon atoms are influenced by the attached halogens. Carbons directly bonded to electronegative atoms like fluorine will be significantly deshielded and appear at higher ppm values.[5] The presence of bromine and iodine also influences the chemical shifts, though to a lesser extent than fluorine.[5][6]
-
Carbon-Fluorine Coupling (¹JCF, ²JCF, etc.): The coupling between ¹³C and ¹⁹F nuclei is a powerful tool for assigning carbon signals. The one-bond coupling (¹JCF) is typically very large, while two- and three-bond couplings are smaller but still observable.
¹⁹F NMR Spectroscopy
Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative technique.[7]
-
Chemical Shifts (δ): The chemical shift of the ¹⁹F nucleus is very sensitive to its electronic environment. This makes ¹⁹F NMR an excellent tool for distinguishing between isomers and identifying impurities.
-
Fluorine-Proton Coupling: Coupling between the ¹⁹F nucleus and nearby protons in the ¹⁹F NMR spectrum provides complementary information to that obtained from the ¹H NMR spectrum.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters to optimize include the number of scans and the relaxation delay.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is typically a quick experiment due to the high sensitivity of the ¹⁹F nucleus.
-
2D NMR (Optional but Recommended): For complex derivatives, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguously assigning all proton and carbon signals.
Mass Spectrometry: Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
Molecular Ion Peak and Isotopic Distribution
The mass spectrum of a this compound derivative will exhibit a characteristic molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units.[3][8][9] This isotopic signature is a hallmark of bromine-containing compounds and provides a high degree of confidence in the elemental composition.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecular ion. This is a critical step in confirming the identity of a newly synthesized compound.
Fragmentation Patterns
Under the high-energy conditions of the mass spectrometer, the molecular ion can fragment into smaller, charged species. The pattern of these fragment ions can provide valuable structural information. For halogenated aromatic compounds, common fragmentation pathways include the loss of halogen atoms or the cleavage of the pyridine ring.[10][11] The relative stability of the resulting fragments will dictate the observed fragmentation pattern.[12]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common choices for this type of compound.
-
Mass Analysis: Acquire a full-scan mass spectrum to identify the molecular ion and its isotopic pattern.
-
High-Resolution Mass Spectrometry (HRMS): If available, acquire an HRMS spectrum to determine the accurate mass and elemental composition.
-
Tandem Mass Spectrometry (MS/MS): To study fragmentation patterns, perform an MS/MS experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
Data Comparison: NMR vs. Mass Spectrometry
The following table summarizes the key analytical information provided by each technique for a hypothetical this compound derivative.
| Parameter | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Detailed molecular structure, connectivity | Molecular weight, elemental formula |
| Isomer Differentiation | Excellent, based on unique chemical shifts and coupling constants | Can be challenging for isomers with the same molecular weight |
| Purity Assessment | Quantitative, by integrating signals of the main compound and impurities | Semi-quantitative, based on relative ion intensities |
| Sensitivity | Lower, requires mg quantities | Higher, can detect pg to ng quantities |
| Throughput | Lower, experiments can take minutes to hours | Higher, rapid analysis is possible |
Logical Framework for Data Interpretation
Interpreting the data from NMR and MS requires a systematic approach. The following diagram outlines the logical steps involved.
Caption: A logical flow for interpreting NMR and mass spectrometry data.
Conclusion
The comprehensive analysis of this compound derivatives is a critical undertaking in pharmaceutical research and development. NMR spectroscopy and mass spectrometry are complementary and indispensable tools in this process. While NMR provides an unparalleled level of detail regarding molecular structure and connectivity, mass spectrometry offers rapid and sensitive determination of molecular weight and elemental composition. The judicious application of both techniques, guided by the principles and protocols outlined in this guide, will enable researchers to confidently characterize these important synthetic intermediates, ensuring the quality and integrity of their drug discovery efforts. The integration of these powerful analytical methods forms a robust, self-validating system that is essential for advancing the frontiers of medicinal chemistry.
References
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. ijrar.org [ijrar.org]
- 3. savemyexams.com [savemyexams.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. CH3Br C-13 nmr spectrum of bromomethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Spectroscopic Validation of Suzuki Coupling Products of 3-Bromo-2-fluoro-4-iodopyridine
For researchers at the forefront of medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis, enabling the formation of crucial carbon-carbon bonds.[1][2][3] The strategic utilization of polyhalogenated heterocycles, such as 3-Bromo-2-fluoro-4-iodopyridine, as building blocks allows for the generation of complex molecular architectures with significant potential in drug development and functional materials. The inherent reactivity differences of the halogen substituents on the pyridine ring often allow for selective, sequential couplings, making this substrate particularly valuable.
However, the synthesis of the desired product is only the first step. Rigorous and unambiguous structural validation is paramount to ensure the integrity of downstream applications. This guide provides a comprehensive comparison of key spectroscopic techniques for the validation of Suzuki coupling products derived from this compound. We will delve into the causality behind experimental choices and present detailed protocols, offering a framework for a self-validating analytical system.
The Suzuki-Miyaura Coupling: A Brief Overview
The palladium-catalyzed Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide.[1][3][4] The catalytic cycle, broadly accepted, consists of three primary steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1]
In the case of this compound, the greater reactivity of the C-I bond compared to the C-Br bond typically dictates that the initial Suzuki coupling will occur selectively at the 4-position. This guide will focus on the validation of this initial coupling product.
Orthogonal Spectroscopic Validation: A Multi-faceted Approach
A robust validation strategy relies on the use of orthogonal analytical techniques—methods that measure the same attribute through different physical principles.[5][6][7] This approach minimizes the risk of misinterpretation arising from the limitations of a single technique and provides a more complete and reliable characterization of the synthesized compound. For the validation of our target Suzuki product, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of atoms. For fluorinated pyridine derivatives, a multi-nuclear approach is indispensable.
Caption: General workflow for NMR-based structural validation.
-
Rationale: Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The successful coupling at the 4-position will result in the disappearance of the signal corresponding to the aryl boronic acid's -B(OH)₂ protons and the appearance of new aromatic signals from the coupled aryl group. The signals for the pyridine ring protons will also experience a shift due to the new substituent.
-
Experimental Protocol:
-
Prepare a solution of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[8]
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Process the data, including Fourier transformation, phase and baseline correction, and referencing to TMS (0.00 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the protons to the molecular structure.
-
-
Rationale: Carbon NMR reveals the number of non-equivalent carbon atoms and their chemical environments. The carbon spectrum will show the disappearance of the C-I signal of the starting material and the appearance of new signals for the coupled aryl ring. The carbon atoms of the pyridine ring will also exhibit shifts.
-
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required due to the lower natural abundance of ¹³C.
-
Process the data and reference the spectrum to the solvent signal.[8]
-
Compare the observed chemical shifts with predicted values or data from similar known compounds.[9]
-
-
Rationale: For fluorinated compounds, ¹⁹F NMR is a highly sensitive and informative technique.[10][11][12] The fluorine-19 nucleus has a spin of 1/2 and 100% natural abundance, leading to strong signals.[10][11] The chemical shift of the fluorine atom is highly sensitive to its electronic environment, making it an excellent probe for confirming the substitution at the adjacent C-2 position.[13][14] The coupling of the fluorine atom to nearby protons and carbons can provide additional structural confirmation.
-
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the ¹⁹F NMR spectrum. An external reference standard (e.g., CFCl₃) is typically used.[14]
-
Analyze the chemical shift and any observed coupling constants (J-couplings) to protons or carbons.
-
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Proton environment, connectivity (J-coupling), and stoichiometry (integration). | High sensitivity, relatively fast acquisition. | Signal overlap in complex molecules. |
| ¹³C NMR | Number and type of carbon atoms, chemical environment. | Wide chemical shift range reduces overlap. | Low natural abundance requires longer acquisition times. |
| ¹⁹F NMR | Fluorine environment, high sensitivity to electronic changes.[10][11] | 100% natural abundance, wide chemical shift dispersion.[10] | Requires appropriate hardware and referencing. |
Mass Spectrometry (MS): Molecular Weight Confirmation
Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized product.[15] It provides a direct measure of the mass-to-charge ratio (m/z) of the molecular ion, offering strong evidence for the successful coupling reaction.
Caption: A streamlined workflow for MS-based molecular weight confirmation.
-
Rationale: The successful Suzuki coupling will result in a product with a specific molecular weight, which can be precisely measured by MS. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the product's identity. The isotopic pattern, particularly due to the presence of bromine, serves as a characteristic signature.
-
Experimental Protocol (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Infuse the solution into the ESI source of the mass spectrometer.[15]
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule ([M+H]⁺).
-
Analyze the spectrum to identify the molecular ion peak corresponding to the calculated molecular weight of the product.
-
Compare the observed isotopic distribution pattern for the bromine-containing ion with the theoretical pattern.
-
| Ionization Technique | Principle | Best Suited For |
| Electrospray Ionization (ESI) | Soft ionization, forms ions from solution. | Polar, thermally labile molecules. |
| Atmospheric Pressure Chemical Ionization (APCI) | Gas-phase chemical ionization. | Less polar, thermally stable molecules. |
| Electron Ionization (EI) | High energy, causes extensive fragmentation. | Volatile, thermally stable molecules; provides structural information from fragmentation patterns. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.[16]
-
Rationale: While not as structurally definitive as NMR, FTIR can quickly confirm the presence of key functional groups and the overall integrity of the pyridine ring structure.[17][18] The spectrum of the product will show characteristic C-H, C=C, and C=N stretching and bending vibrations of the aromatic rings.[19] It can also be used to confirm the absence of starting materials, such as the B-O bonds of the boronic acid.
-
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands and compare them to the spectra of the starting materials.
-
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
| Aromatic C-H Stretch | 3100 - 3000 | Confirms the presence of aromatic rings. |
| Aromatic C=C Stretch | 1600 - 1450 | Characteristic of the pyridine and coupled aryl rings. |
| C-F Stretch | 1250 - 1000 | Indicates the presence of the fluorine substituent. |
| C-Br Stretch | 680 - 515 | Confirms the presence of the bromine substituent. |
Comparison of Spectroscopic Techniques for Validation
| Analytical Technique | Information Provided | Key Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and electronic environment.[15] | Unambiguous structure elucidation. | Requires larger sample amounts, longer acquisition times for less sensitive nuclei. |
| Mass Spectrometry | Molecular weight and elemental composition.[15] | High sensitivity, requires minimal sample, rapid confirmation of product formation.[15] | Does not provide detailed structural information on its own; isomers may not be distinguishable.[15] |
| FTIR Spectroscopy | Presence of functional groups. | Fast, non-destructive, requires minimal sample preparation. | Provides limited structural information, spectra can be complex. |
Addressing Potential Complications: Impurities and Isomers
The Suzuki coupling reaction is not always perfectly selective and can lead to byproducts.[20][21] Common impurities include:
-
Homocoupling products: Resulting from the coupling of two molecules of the boronic acid or two molecules of the halide.
-
Dehalogenated starting material: Reduction of the C-Br or C-I bond.
-
Protodeborylation: Cleavage of the C-B bond of the boronic acid.[20]
These impurities can often be detected by the combination of spectroscopic techniques described. For instance, mass spectrometry can easily detect the presence of homocoupled products due to their different molecular weights. NMR spectroscopy can identify dehalogenated byproducts by the changes in the proton and carbon signals of the pyridine ring.
In cases of polyhalogenated substrates, the formation of regioisomers is a possibility, although less likely for this compound under standard Suzuki conditions due to the differential reactivity of the halogens.[22][23][24] Should regioisomers be a concern, advanced 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine the spatial proximity of atoms and unambiguously confirm the correct isomer.
Conclusion
The validation of Suzuki coupling products of this compound requires a meticulous and multi-faceted analytical approach. While each spectroscopic technique provides valuable information, it is their combined, orthogonal application that builds a self-validating system, ensuring the unequivocal confirmation of the product's identity and purity. By integrating the detailed structural insights from multi-nuclear NMR, the precise molecular weight determination from mass spectrometry, and the functional group confirmation from FTIR, researchers can proceed with confidence in their synthesized compounds, a critical step in the journey of drug discovery and materials innovation.
References
- 1. nobelprize.org [nobelprize.org]
- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. news-medical.net [news-medical.net]
- 6. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 7. fluidimaging.com [fluidimaging.com]
- 8. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 9. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. biophysics.org [biophysics.org]
- 12. Multinuclear and Fluorine NMR Spectroscopy | Southampton Chemistry Analytical Solutions | University of Southampton [southampton.ac.uk]
- 13. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. One moment, please... [cet-science.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis Toolkit: A Cost-Benefit Analysis of 3-Bromo-2-fluoro-4-iodopyridine
For researchers, scientists, and professionals navigating the complex landscape of drug discovery and materials science, the selection of building blocks is a critical decision that profoundly impacts synthetic efficiency, scalability, and overall project cost. Trisubstituted pyridines are privileged scaffolds in a multitude of bioactive molecules. Among the vast array of available intermediates, 3-Bromo-2-fluoro-4-iodopyridine emerges as a highly versatile, yet premium, reagent. This guide provides an in-depth cost-benefit analysis of this trifunctionalized building block, objectively comparing its performance in key synthetic transformations against more conventional di- and trihalogenated pyridine alternatives.
The Value Proposition of a Trifunctionalized Pyridine
This compound offers a unique combination of reactive handles on a pyridine core, enabling a highly convergent and regioselective approach to complex molecular architectures. The distinct electronic properties of the three different halogen atoms (I, Br, and F) allow for a programmed, sequential functionalization, typically through palladium-catalyzed cross-coupling reactions. This strategic advantage, however, comes at a significant cost premium compared to simpler dihalogenated pyridines. The central question for any synthetic chemist is: when does the upfront cost of this compound justify the investment in terms of synthetic efficiency and overall project timeline?
The Chemical Logic of Regioselective Cross-Coupling
The utility of this compound is rooted in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is C-I > C-Br > C-Cl.[1] This predictable reactivity hierarchy allows for the selective functionalization of the 4-position (iodo) under milder conditions, leaving the 3-position (bromo) intact for a subsequent coupling step. The 2-fluoro substituent, being a poor leaving group in such reactions, remains as a modulator of the pyridine ring's electronic properties and can influence the biological activity of the final molecule.
Caption: Relative reactivity of carbon-halogen bonds in Pd-catalyzed cross-coupling.
Performance in Key Synthetic Transformations: A Comparative Analysis
To assess the practical value of this compound, we will compare its expected performance in three ubiquitous cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—against three more economical alternatives:
-
Alternative 1: 2,4-Dibromo-3-fluoropyridine
-
Alternative 2: 2-Bromo-4-chloro-3-fluoropyridine
-
Alternative 3: 2,4-Dichloro-3-fluoropyridine
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The high reactivity of the C-I bond in this compound allows for selective coupling at the 4-position with high yields under mild conditions.[2] In contrast, di-bromo and di-chloro analogues often require more forcing conditions and can lead to mixtures of regioisomers, particularly with di-bromo substrates where the reactivity difference between the two C-Br bonds is less pronounced.[3]
| Reagent | Typical Conditions | Expected Yield (C4-coupling) | Selectivity (C4 vs. C2) | Reference |
| This compound | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80 °C | >90% | Excellent (>95:5) | [2] |
| 2,4-Dibromo-3-fluoropyridine | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100 °C | 70-85% | Moderate to Good | [3] |
| 2-Bromo-4-chloro-3-fluoropyridine | Pd(dppf)Cl₂, Cs₂CO₃, DMF, 100 °C | 80-90% | Good | [1] |
| 2,4-Dichloro-3-fluoropyridine | Pd₂(dba)₃/SPhos, K₃PO₄, Toluene, 110 °C | >85% | Excellent | [1] |
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties. The high reactivity of the C-I bond is again a significant advantage for this compound, allowing for efficient coupling at room temperature or with gentle heating.[4] Dihalogenated alternatives generally require higher temperatures and may exhibit lower selectivity.
| Reagent | Typical Conditions | Expected Yield (C4-coupling) | Selectivity (C4 vs. C2) | Reference |
| This compound | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, RT-40 °C | >90% | Excellent (>98:2) | [4][5] |
| 2,4-Dibromo-3-fluoropyridine | Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF, 80 °C | 65-80% | Moderate | [6] |
| 2-Bromo-4-chloro-3-fluoropyridine | Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF, 90 °C | 75-85% | Good | [6] |
| 2,4-Dichloro-3-fluoropyridine | Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF, 100 °C | 70-80% | Excellent | [6] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a crucial transformation for introducing nitrogen-based functional groups. The C-I bond of this compound is highly susceptible to amination, allowing for high yields under relatively mild conditions. The alternatives, particularly the dichloro-substituted pyridine, often require more specialized and expensive ligands to achieve comparable efficiency.[7][8]
| Reagent | Typical Conditions | Expected Yield (C4-coupling) | Selectivity (C4 vs. C2) | Reference |
| This compound | Pd₂(dba)₃/Xantphos, Cs₂CO₃, Dioxane, 90 °C | >85% | Excellent | [3] |
| 2,4-Dibromo-3-fluoropyridine | Pd₂(dba)₃/BINAP, NaOtBu, Toluene, 100 °C | 70-80% | Moderate to Good | [3] |
| 2-Bromo-4-chloro-3-fluoropyridine | Pd₂(dba)₃/RuPhos, NaOtBu, Toluene, 100 °C | 75-85% | Good | [7][9] |
| 2,4-Dichloro-3-fluoropyridine | Pd(OAc)₂/BrettPhos, K₃PO₄, Toluene, 110 °C | >80% | Excellent | [7][9] |
Cost-Benefit Analysis
The primary drawback of this compound is its cost. Below is a comparative cost analysis based on currently available supplier pricing. Prices are approximate and can vary based on supplier and quantity.
| Compound | CAS Number | Approximate Cost (USD/gram) |
| This compound | 884494-52-4 | $150 - $250 |
| 2,4-Dibromo-3-fluoropyridine | 1804419-14-4 | $80 - $150 |
| 2-Bromo-4-chloro-3-fluoropyridine | Not readily available | N/A |
| 2,4-Dichloro-3-fluoropyridine | 628691-85-0 | $50 - $100 |
The significantly higher cost of this compound necessitates a careful consideration of its benefits. The "benefit" can be quantified in terms of:
-
Reduced reaction steps: The ability to perform sequential, regioselective couplings on a single substrate can eliminate the need for protection-deprotection steps or the synthesis of multiple intermediates.
-
Simplified purification: The high selectivity of reactions with this compound often leads to cleaner reaction profiles, reducing the time and resources spent on purification.
-
Increased overall yield: While the yield of a single step might be comparable to an alternative, the elimination of steps and cleaner reactions can lead to a higher overall yield for a multi-step synthesis.
-
Time savings: Faster reaction times and simplified workflows translate directly to reduced labor costs and faster project timelines.
Caption: Decision framework for using this compound.
Experimental Protocols
The following are representative experimental protocols for the regioselective functionalization of this compound and its alternatives. These should be considered as starting points for optimization.
General Procedure for Regioselective Suzuki-Miyaura Coupling of this compound
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add Pd(PPh₃)₄ (0.03 equiv.).
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the mixture with stirring at 80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Sonogashira Coupling of 2,4-Dichloro-3-fluoropyridine
-
To a Schlenk flask under an inert atmosphere, add 2,4-dichloro-3-fluoropyridine (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.05 equiv.), and CuI (0.10 equiv.).
-
Add degassed DMF and triethylamine (3.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) to the reaction mixture.
-
Heat the reaction mixture with stirring at 100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination of 2,4-Dibromo-3-fluoropyridine
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with 2,4-dibromo-3-fluoropyridine (1.0 equiv.), the desired amine (1.2 equiv.), Pd₂(dba)₃ (0.02 equiv.), BINAP (0.04 equiv.), and NaOtBu (1.4 equiv.).
-
Add anhydrous, degassed toluene.
-
Heat the reaction mixture with stirring at 100 °C and monitor by TLC or LC-MS.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Conclusion and Recommendations
This compound is a powerful, albeit expensive, building block that offers significant advantages in terms of regioselectivity and synthetic efficiency. Its use is most justified in the following scenarios:
-
Complex, multi-step syntheses: When the target molecule requires sequential functionalization of the pyridine ring, the predictable reactivity of this compound can save multiple steps and significantly increase the overall yield.
-
Projects with tight deadlines: The time saved in reaction optimization, purification, and fewer synthetic steps can be a critical factor in fast-paced drug discovery programs.
-
Small to medium-scale synthesis: The high cost of the reagent may be less of a barrier for the synthesis of smaller quantities of material for initial biological screening or proof-of-concept studies.
For large-scale synthesis or in cases where regioselectivity is less critical, the more economical dihalogenated alternatives, such as 2,4-dichloro-3-fluoropyridine, may be more appropriate. However, researchers must be prepared to invest more time in reaction optimization and potentially deal with more challenging purifications.
Ultimately, the decision to use this compound is a strategic one that requires a careful evaluation of the project's specific needs, budget, and timeline. By understanding the trade-offs between cost and performance, synthetic chemists can make informed decisions to maximize their productivity and accelerate the discovery of new molecules.
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparative Kinetic Analysis of C-I vs. C-Br Bonds in Palladium-Catalyzed Cross-Coupling Reactions using 3-Bromo-2-fluoro-4-iodopyridine
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Dihalogenated pyridines, such as 3-bromo-2-fluoro-4-iodopyridine, represent a class of exceptionally versatile building blocks, offering two distinct reactive handles for sequential and selective chemical modifications. The inherent differences in the bond dissociation energies and electronic properties of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds provide a foundation for achieving regioselectivity in cross-coupling reactions. This guide presents a comprehensive framework for conducting kinetic studies to quantitatively compare the reactivity of the C-I and C-Br bonds in this compound across three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
The objective of this guide is not merely to provide protocols but to instill a deeper understanding of the experimental design and the underlying principles that govern these powerful transformations. By meticulously monitoring reaction kinetics, researchers can gain invaluable insights into reaction mechanisms, optimize conditions for selectivity, and ultimately accelerate the synthesis of complex molecules.
The Principle of Competitive Reactivity
The well-established trend in halogen reactivity for palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl.[1] This principle is rooted in the bond dissociation energies of the carbon-halogen bonds and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[2] For this compound, the C-I bond at the 4-position is anticipated to be significantly more reactive than the C-Br bond at the 3-position. The kinetic studies detailed herein are designed to quantify this reactivity difference.
Experimental Design for Kinetic Analysis
To obtain meaningful kinetic data, it is crucial to employ in-situ monitoring techniques that can track the consumption of the starting material and the formation of products over time. Techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are well-suited for this purpose. The choice of analytical method will depend on the specific substrates and their physical properties. For the purpose of this guide, we will outline a generalized protocol adaptable to HPLC analysis, a widely accessible and robust technique.
General Experimental Workflow
The following workflow provides a systematic approach to performing kinetic studies for each of the cross-coupling reactions.
Figure 1: A generalized experimental workflow for kinetic analysis of cross-coupling reactions.
Comparative Kinetic Studies: Protocols and Expected Outcomes
The following sections detail the proposed experimental setups for comparing the reactivity of the C-I and C-Br bonds of this compound in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The provided data in the tables is illustrative to highlight the expected trends.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[3] We will investigate the coupling of this compound with phenylboronic acid.
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add Pd(PPh₃)₄ (2 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) to achieve a 0.1 M concentration of the limiting reagent.
-
Reaction Initiation: Place the Schlenk tube in a preheated oil bath at 80 °C. This marks time zero (t=0).
-
Sampling: At regular intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture via a syringe.
-
Quenching: Immediately quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., acetonitrile) and an internal standard.
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of the starting material and the mono-coupled products (at the C-I and C-Br positions).
| Time (min) | [this compound] (M) | [3-bromo-2-fluoro-4-phenylpyridine] (M) (C-I Coupled) | [2-fluoro-4-iodo-3-phenylpyridine] (M) (C-Br Coupled) |
| 0 | 0.100 | 0.000 | 0.000 |
| 10 | 0.055 | 0.045 | < 0.001 |
| 30 | 0.015 | 0.085 | < 0.001 |
| 60 | 0.002 | 0.098 | < 0.001 |
| 120 | < 0.001 | > 0.099 | < 0.001 |
Note: The data above is hypothetical and for illustrative purposes. It is expected that under these conditions, selective coupling at the C-I position will be observed.
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling is a powerful tool for the synthesis of aryl alkynes.[4][5] We will examine the reaction of this compound with phenylacetylene.
-
Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (3 mol%).
-
Solvent and Base: Add degassed triethylamine and THF (2:1 v/v) to achieve a 0.1 M concentration of the limiting reagent.
-
Alkyne Addition: Add phenylacetylene (1.2 equiv.) via syringe.
-
Reaction Initiation: Place the Schlenk tube in a preheated oil bath at 50 °C (t=0).
-
Sampling and Analysis: Follow the sampling, quenching, and HPLC analysis procedure as described for the Suzuki-Miyaura reaction.
| Time (min) | [this compound] (M) | [3-bromo-2-fluoro-4-(phenylethynyl)pyridine] (M) (C-I Coupled) | [2-fluoro-4-iodo-3-(phenylethynyl)pyridine] (M) (C-Br Coupled) |
| 0 | 0.100 | 0.000 | 0.000 |
| 5 | 0.060 | 0.040 | < 0.001 |
| 15 | 0.020 | 0.080 | < 0.001 |
| 30 | 0.003 | 0.097 | < 0.001 |
| 60 | < 0.001 | > 0.099 | < 0.001 |
Note: The data above is hypothetical and for illustrative purposes. The milder conditions of the Sonogashira coupling are expected to further favor high selectivity for the C-I position.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines.[6][7] We will investigate the coupling of this compound with morpholine.
-
Reaction Setup: In a glovebox, charge a vial with this compound (1.0 equiv.), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Reagent Addition: Add degassed toluene to achieve a 0.1 M concentration of the limiting reagent, followed by the addition of morpholine (1.2 equiv.).
-
Reaction Initiation: Seal the vial and place it in a preheated reaction block at 100 °C (t=0).
-
Sampling and Analysis: Follow the sampling, quenching, and HPLC analysis procedure as described previously.
| Time (min) | [this compound] (M) | [4-(3-bromo-2-fluoropyridin-4-yl)morpholine] (M) (C-I Coupled) | [4-(2-fluoro-4-iodopyridin-3-yl)morpholine] (M) (C-Br Coupled) |
| 0 | 0.100 | 0.000 | 0.000 |
| 20 | 0.050 | 0.050 | < 0.002 |
| 60 | 0.010 | 0.090 | < 0.002 |
| 120 | < 0.001 | > 0.098 | < 0.002 |
| 240 | < 0.001 | > 0.098 | ~0.002 |
Note: The data above is hypothetical and for illustrative purposes. While high selectivity for the C-I bond is still expected, the more forcing conditions of the Buchwald-Hartwig amination might lead to trace amounts of the C-Br coupled product.
Mechanistic Considerations and Interpretation of Kinetic Data
The catalytic cycles for these cross-coupling reactions generally involve three key steps: oxidative addition, transmetalation (or a related step for the Buchwald-Hartwig reaction), and reductive elimination.[8]
Figure 2: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
The initial rate of the reaction can be determined from the slope of the concentration versus time plot at t=0. By performing the reaction at different initial concentrations of the reactants (the halopyridine, the coupling partner, and the catalyst), the reaction order with respect to each component can be determined. This information is crucial for elucidating the rate law and identifying the rate-determining step.
The significantly faster rate of reaction at the C-I position is a direct consequence of the lower activation energy for the oxidative addition of the C-I bond to the Pd(0) catalyst compared to the C-Br bond. The kinetic data will provide a quantitative measure of this difference in reactivity.
Alternative Substrates for Comparative Studies
To further contextualize the reactivity of this compound, it is beneficial to compare its kinetic profile with other dihalopyridines.
| Alternative Substrate | Key Comparison Point |
| 2-Bromo-4-iodopyridine | Lacks the electron-withdrawing fluorine atom, allowing for an assessment of the electronic effect of the fluoro group on the reactivity of the C-I and C-Br bonds.[9] |
| 3,5-Dibromopyridine | Provides a direct comparison of the reactivity of two C-Br bonds at different positions on the pyridine ring. |
| 2-Chloro-4-iodopyridine | Allows for a comparison of the C-I reactivity in the presence of a less reactive C-Cl bond, further confirming the halogen reactivity trend.[9] |
Conclusion
This guide provides a comprehensive framework for the systematic kinetic evaluation of the competitive reactivity of the C-I and C-Br bonds in this compound. By implementing the detailed protocols and analytical methodologies, researchers can obtain high-quality kinetic data to inform reaction optimization, enhance regioselectivity, and deepen their understanding of the underlying mechanistic principles of palladium-catalyzed cross-coupling reactions. The insights gained from such studies are invaluable for the efficient and predictable synthesis of complex, highly functionalized heterocyclic molecules, which are central to the advancement of pharmaceutical and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide: Benchmarking 3-Bromo-2-fluoro-4-iodopyridine Against Novel Pyridine Precursors in Modern Synthesis
Introduction: The Central Role of the Pyridine Scaffold
The pyridine ring is one of the most ubiquitous nitrogen-containing heterocycles in modern science, forming the structural core of countless FDA-approved pharmaceuticals, agrochemicals, and advanced organic materials.[1][2] Its prevalence drives a continuous demand for efficient and selective methods to synthesize highly substituted pyridine derivatives.[3][4][5][6] At the heart of this synthetic endeavor lies the concept of the "precursor" or "building block"—a strategically functionalized molecule designed for predictable, high-yielding transformations.
For years, 3-Bromo-2-fluoro-4-iodopyridine has been a cornerstone building block for constructing complex, polysubstituted pyridines. Its unique arrangement of three distinct halogens offers a powerful platform for sequential, site-selective modifications. However, the landscape of chemical synthesis is dynamic. Challenges such as harsh reaction conditions, substrate limitations, and the pursuit of greater efficiency have spurred the development of novel pyridine precursors.
This guide provides a technical benchmark of the venerable this compound against two classes of modern alternatives: Pyridyl Nonaflates and Pyridyl MIDA Boronates. We will delve into the mechanistic underpinnings of their reactivity, present supporting experimental data, and offer a decision-making framework to guide researchers in selecting the optimal precursor for their specific synthetic challenges.
The Benchmark: Profiling this compound
The primary value of this compound lies in the differential reactivity of its three halogen substituents, a concept known as orthogonal reactivity . In palladium-catalyzed cross-coupling reactions, the rate of the initial oxidative addition step is heavily influenced by the carbon-halogen bond dissociation energy (BDE). The BDE follows the trend C-I < C-Br < C-Cl < C-F.
This predictable reactivity hierarchy allows for a programmed, stepwise functionalization of the pyridine core:
-
Position 4 (Iodine): The C-I bond is the weakest, making it the most reactive site. It undergoes selective cross-coupling under mild conditions, leaving the C-Br and C-F bonds untouched.[7][8]
-
Position 3 (Bromine): After the iodine has been functionalized, the C-Br bond can be targeted for a second cross-coupling reaction, typically under slightly more forcing conditions.
-
Position 2 (Fluorine): The C-F bond is largely inert to palladium cross-coupling conditions. However, it activates the ring for nucleophilic aromatic substitution (SNAr) and can serve as a valuable synthetic handle in later steps.
This built-in selectivity makes it an exceptional tool for generating molecular diversity from a single, advanced intermediate.
Figure 1: Orthogonal reactivity of this compound enabling sequential, site-selective Suzuki couplings.
The Rise of Novel Pyridine Precursors: Addressing Synthetic Gaps
While powerful, the reliance on polyhalogenated pyridines is not without its challenges. The drive to overcome these limitations has led to the development of innovative precursors:
-
The "2-Pyridyl Problem": Traditional cross-coupling of 2-pyridyl organometallic reagents, particularly boronic acids, is notoriously difficult.[9] The proximity of the nitrogen lone pair can lead to catalyst inhibition and rapid protodeboronation (hydrolysis of the C-B bond), resulting in low yields and reproducibility issues.[10]
-
Accessibility: The synthesis of specific, highly substituted halopyridines can be lengthy. Alternatives derived from more common starting materials, like hydroxypyridines (pyridinones), are highly desirable.
-
Atom Economy: There is a persistent drive toward methods that reduce waste and improve efficiency, with direct C-H activation representing a major frontier in this area.[11][12][13]
Head-to-Head Comparison: Benchmark vs. Novel Alternatives
Alternative 1: Pyridyl Nonaflates (as Electrophilic Partners)
Pyridyl nonaflates (perfluorobutanesulfonates) serve as highly effective "pseudo-halide" electrophiles in cross-coupling reactions.[14] They are readily prepared in one step from commercially available or easily synthesized hydroxypyridines (pyridones), providing an alternative entry point into diverse pyridine scaffolds.
-
Causality of Reactivity: The nonaflate group is a superb leaving group due to the high stability of its conjugate anion, which is extensively resonance-stabilized and inductively withdrawn by the nine fluorine atoms. This facilitates the oxidative addition of Pd(0), initiating the catalytic cycle.
-
Key Advantage: Unlocks the synthetic potential of the vast chemical space of pyridone precursors.
-
Primary Challenge: The principal failure mode is hydrolysis of the nonaflate back to the pyridone, especially under strongly basic conditions or at elevated temperatures.[15] This necessitates careful optimization of the base and temperature.
Data Comparison: Suzuki-Miyaura Coupling
| Feature | 3-Bromopyridine (Benchmark) | 4-Pyridyl Nonaflate (Alternative) |
| Precursor Source | Halogenation Routes | Hydroxypyridine (Pyridone) |
| Typical Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Pd(dppf)Cl₂, Pd(OAc)₂/SPhos |
| Typical Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, CsF (milder bases to avoid hydrolysis) |
| Common Byproduct | Homocoupling, Reductive Dehalogenation | Pyridin-4-one (from hydrolysis)[15] |
| Reported Yield | Generally Good to Excellent (70-95%) | Good to Excellent (65-90%), condition-dependent |
Experimental Protocol: Suzuki-Miyaura Coupling of a Pyridyl Nonaflate
This protocol is a representative example based on established literature procedures.[16][17]
-
Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the pyridyl nonaflate (1.0 equiv), arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (3 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (to form a ~0.1 M solution).
-
Degassing: Bubble argon through the stirred suspension for 15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Alternative 2: Pyridyl MIDA Boronates (as Nucleophilic Partners)
Pyridyl MIDA boronates represent a transformative solution to the long-standing "2-pyridyl problem."[9][10] By chelating the boron atom, the N-methyliminodiacetic acid (MIDA) ligand protects the otherwise fragile C-B bond from premature hydrolysis.[18]
-
Causality of Stability & Reactivity: The MIDA ligand forms a stable, tetracoordinate boronate ester. This structure is a free-flowing, crystalline solid that is exceptionally stable to air, moisture, and chromatography.[19][20] Under aqueous basic conditions, the MIDA ligand is slowly hydrolyzed, releasing the active boronic acid in situ. This "slow-release" mechanism maintains a low, steady concentration of the reactive species, minimizing side reactions and catalyst inhibition.[20]
-
Key Advantage: Enables reliable and high-yielding cross-coupling of challenging 2-pyridyl nucleophiles. They are ideal for creating chemical libraries and for late-stage functionalization where stability and handling are paramount.[21]
-
Primary Challenge: The MIDA group adds mass to the molecule and requires specific "slow-release" conditions (typically aqueous base) to be effective.
Data Comparison: Challenging 2-Pyridyl Suzuki-Miyaura Coupling
| Feature | 2-Pyridylboronic Acid (Benchmark) | 2-Pyridyl MIDA Boronate (Alternative) |
| Stability | Highly unstable, prone to protodeboronation | Bench-stable, crystalline solid[10][19] |
| Handling | Must be used immediately after preparation | Can be stored, weighed in air, purified on silica |
| Reaction Conditions | Anhydrous conditions often required, sensitive | Requires aqueous base for slow release |
| Common Byproduct | Protodeboronation (unsubstituted pyridine) | Minimal if conditions are optimized |
| Reported Yield | Often low and variable (10-50%) | Consistently Good to Excellent (70-95%)[10] |
Experimental Protocol: Suzuki-Miyaura Coupling of a Pyridyl MIDA Boronate
This protocol is a representative example based on the breakthrough work by Burke and coworkers.[10][22]
-
Vessel Preparation: To a vial, add the 2-pyridyl MIDA boronate (1.5 equiv), aryl halide (1.0 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), and the palladium catalyst system (e.g., Pd(OAc)₂ with SPhos ligand, 2 mol%).
-
Solvent Addition: Add a mixture of toluene and water (e.g., 10:1 v/v, to form a ~0.2 M solution).
-
Reaction: Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring for 12-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with diethyl ether, and transfer to a separatory funnel. Wash with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter, concentrate, and purify the crude product by flash column chromatography.
Decision-Making Framework for Researchers
Choosing the correct pyridine precursor is critical for project success. The following flowchart provides a logical guide for navigating these choices based on the synthetic goal.
Figure 2: A flowchart to guide the selection of an appropriate pyridine precursor based on the specific synthetic objective.
Conclusion and Future Outlook
The synthetic chemist's toolkit for pyridine functionalization is more diverse and powerful than ever before.
-
This compound remains the undisputed benchmark for complex, multi-step syntheses that require programmed, site-selective functionalization. Its predictable, orthogonal reactivity is a feature that novel precursors struggle to replicate in a single molecule.
-
Pyridyl Nonaflates have opened a critical gateway, allowing researchers to leverage the vast and readily available pool of hydroxypyridine feedstocks, transforming them into viable cross-coupling partners.
-
Pyridyl MIDA Boronates have provided a robust and elegant solution to the decades-old "2-pyridyl problem," enabling the reliable synthesis of a previously challenging class of compounds and simplifying late-stage functionalization in drug discovery programs.
Looking ahead, the field will continue to evolve towards greater efficiency and sustainability. The development of regioselective C-H activation and functionalization methods remains a paramount goal.[11][13] Such methods, which form C-C or C-X bonds directly from C-H bonds, promise to shorten synthetic routes, reduce waste, and ultimately redefine our approach to constructing these vital heterocyclic scaffolds.
References
- 1. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Direct Pyridine C-H Activation Strategies | Bentham Science [eurekaselect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System | MDPI [mdpi.com]
- 17. rsc.org [rsc.org]
- 18. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 19. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Bromo-2-fluoro-4-iodopyridine
Navigating the complexities of chemical waste management is paramount for ensuring laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 3-Bromo-2-fluoro-4-iodopyridine (CAS No. 884494-52-4), a halogenated pyridine derivative commonly used in pharmaceutical and chemical research. By elucidating the chemical principles that underpin these procedures, this document aims to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound's waste stream responsibly and in full compliance with regulatory standards.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the hazards associated with this compound is essential. This compound is a multi-halogenated aromatic substance, and its reactivity and toxicity are influenced by the presence of bromine, fluorine, and iodine on the pyridine ring.
Known Hazards:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
The combination of these halogens on a pyridine ring makes the compound's complete degradation challenging and necessitates specific disposal routes to prevent the formation of toxic byproducts. Improper disposal could lead to the release of persistent organic pollutants into the environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A stringent PPE protocol is non-negotiable when handling this compound in any form, including its waste products. The following table outlines the minimum required PPE, with references to relevant safety standards.
| Protection Type | Specific Requirements | Standards/References |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile or neoprene). Fire/flame resistant and impervious clothing. Protective boots may be required based on the scale of handling. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374. |
| Respiratory Protection | A full-face respirator or a NIOSH/MSHA-approved respirator is necessary if exposure limits are exceeded or if irritation occurs. For lower concentrations, a dust mask (type N95 or equivalent) may be sufficient. | Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149. |
Waste Segregation and Collection: A Critical Step for Safety and Compliance
Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is crucial for cost-effective and compliant disposal.[2]
Core Principle: Halogenated organic waste must be collected separately from non-halogenated waste.[3][4] The reason for this is that the disposal methods for these two streams are different, with halogenated waste requiring more specialized and costly treatment, typically high-temperature incineration, to ensure complete destruction of the halogenated compounds.[4]
Step-by-Step Collection Protocol:
-
Select a Designated Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Label the Container: The label must be securely affixed and include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container.
-
-
Collect the Waste: Add waste to the container in a well-ventilated area, preferably within a chemical fume hood. Do not fill the container to more than 80% of its capacity to allow for vapor expansion.
-
Keep the Container Closed: The container must be securely sealed when not in use to prevent the release of vapors.
Spill Management: Immediate and Effective Response
In the event of a spill, a swift and appropriate response is critical to mitigate exposure and environmental contamination.
For Small Spills:
-
Evacuate and Ventilate: If safe to do so, evacuate non-essential personnel and ensure the area is well-ventilated.
-
Don Appropriate PPE: Refer to the PPE table above.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials like sawdust.
-
Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
For Large Spills:
-
Evacuate Immediately: Evacuate the area and alert your institution's emergency response team or environmental health and safety (EHS) office.
-
Isolate the Area: Close doors to the affected area and prevent entry.
-
Await Professional Assistance: Do not attempt to clean up a large spill without specialized training and equipment.
Disposal Pathway: The Scientific Rationale for Incineration
The recommended and most environmentally sound method for the final disposal of this compound is high-temperature incineration by a licensed hazardous waste disposal facility.
Why Incineration? Halogenated organic compounds are classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6] Their thermal decomposition can be complex and may produce other hazardous byproducts if not conducted under the proper conditions.[7][8] High-temperature incineration (typically above 850°C) with sufficient residence time and in the presence of excess oxygen ensures the complete destruction of the molecule into simpler, less harmful compounds such as carbon dioxide, water, and the corresponding hydrogen halides (HF, HCl, HBr, HI).[9] These acidic gases are then removed from the incinerator's exhaust stream by scrubbers.
Regulatory Context: The U.S. Environmental Protection Agency (EPA) regulates the disposal of halogenated organic compounds.[10] While this compound is not specifically listed by name, it falls under the category of halogenated organic compounds. Depending on how the waste is generated, it could be classified under various "F" or "K" listed wastes or as a characteristic hazardous waste.[11] For example, spent solvents containing this compound could fall under the F001 or F002 waste codes.[5]
Disposal Workflow: A Visual Guide
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to the principles of hazard assessment, proper PPE usage, stringent waste segregation, and compliant disposal through high-temperature incineration, researchers can confidently manage this chemical's waste stream. This guide serves as a foundational document to be integrated into your laboratory's specific safety protocols and training programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 3. bucknell.edu [bucknell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. Waste Code [rcrainfo.epa.gov]
- 6. actenviro.com [actenviro.com]
- 7. Research Portal [researchportal.murdoch.edu.au]
- 8. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 9. epa.gov [epa.gov]
- 10. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 11. epa.gov [epa.gov]
Essential Safety and Operational Guide for Handling 3-Bromo-2-fluoro-4-iodopyridine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Bromo-2-fluoro-4-iodopyridine. Given the compound's structure as a halogenated pyridine, this document synthesizes established safety protocols for similar molecules to ensure the highest standards of laboratory safety and operational integrity.
Immediate Hazard Assessment and Core Precautions
This compound is a halogenated pyridine derivative. While specific toxicity data for this compound is not widely available, the hazards can be inferred from structurally related compounds. It should be handled with the assumption that it is hazardous.
Primary Hazards Include:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2][3][4]
-
Respiratory Tract Irritation: May cause irritation to the respiratory system if inhaled.[1][2][3][4]
-
Harmful if Swallowed: Acute oral toxicity is a potential hazard.[2][3]
Due to these potential hazards, all handling of this compound must be conducted within a certified chemical fume hood.[5][6][7] A designated and properly labeled area for its use is highly recommended.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific Requirements | Rationale and Best Practices |
| Eye and Face Protection | Tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[2][8] A face shield should be worn over goggles when there is a significant risk of splashing.[8][9] | Protects against splashes and airborne particles. Safety glasses alone do not provide adequate protection from significant chemical splashes.[9] |
| Hand Protection | Chemically resistant, impervious gloves such as nitrile or neoprene.[5][10] Always inspect gloves for tears or punctures before use. | Provides a barrier against skin contact. Proper glove removal technique (without touching the outer surface with bare hands) is critical to avoid contamination.[6] |
| Body Protection | A flame-resistant lab coat.[8] Long-sleeved clothing should be worn underneath the lab coat.[4] | Protects the skin from accidental spills. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a fume hood, if ventilation is inadequate, or if dust is generated.[4][6] | Prevents inhalation of the compound, which can cause respiratory irritation.[1][2][4] Ensure proper fit and training before using a respirator. |
Standard Operating Procedure: From Receipt to Disposal
A systematic workflow is crucial for the safe handling of this compound.
Experimental Workflow Diagram
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for any new information.
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
-
Handling:
-
Cleanup and Disposal:
-
Decontaminate all surfaces and equipment after use.
-
All waste containing this compound must be treated as hazardous waste.[7]
-
Segregate halogenated organic waste from other waste streams.[7]
-
Collect solid and liquid waste in clearly labeled, sealed hazardous waste containers.[7]
-
Dispose of all waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[1][4][7][11][12]
-
Emergency Procedures: A Rapid Response Plan
In the event of an exposure or spill, immediate and correct action is critical.
Emergency Response Flowchart
Caption: A flowchart for immediate actions in case of personal exposure or spill.
First-Aid Measures:
-
In case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1][12] Seek medical attention if irritation persists.[1][11]
-
In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][12] Remove contact lenses if present and easy to do.[1][4] Seek immediate medical attention.[1]
-
If Inhaled: Move the person to fresh air.[1][4] If breathing is difficult, give oxygen.[1] Seek medical attention if symptoms occur.[4][13]
-
If Swallowed: Do NOT induce vomiting.[1] Rinse mouth with water.[1][11][12] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1][12]
Spill Management:
-
Minor Spill:
-
Evacuate non-essential personnel from the immediate area.[7]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[12]
-
Carefully sweep or scoop up the material and place it into a labeled, sealed container for hazardous waste disposal.[4][7]
-
Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[7] All cleaning materials should also be disposed of as hazardous waste.[7]
-
-
Major Spill:
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) office.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Storage and Incompatibilities
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances.[1][5] Keep the container tightly closed.[1][4][11] The storage area should be secure and accessible only to authorized personnel.[11][12]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[1][12]
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- 1. aksci.com [aksci.com]
- 2. echemi.com [echemi.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. hsa.ie [hsa.ie]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
